Neurotensin(8-13)
描述
Structure
2D Structure
属性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBCHHEIKQPJD-ODKJCKIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Neurotensin(8-13)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Neurotensin(8-13) [NT(8-13)], the biologically active C-terminal fragment of the neuropeptide neurotensin, within the central nervous system (CNS). This document details its interaction with specific receptors, the subsequent downstream signaling cascades, and its significant modulation of key neurotransmitter systems, particularly the dopamine system. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to support research and drug development efforts.
Introduction to Neurotensin(8-13)
Neurotensin (NT) is a 13-amino acid neuropeptide with a dual role as a neurotransmitter or neuromodulator in the CNS and as a local hormone in the periphery.[1][2][3][4] The physiological effects of NT are primarily mediated by its C-terminal hexapeptide fragment, Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³, known as Neurotensin(8-13).[5] This fragment is considered to be biologically equi-active to the full-length neurotensin peptide. NT(8-13) is implicated in a variety of CNS functions, including the regulation of dopamine pathways, analgesia, and hypothermia. Its interaction with the dopaminergic system has drawn significant interest due to its potential implications in the pathophysiology of neuropsychiatric disorders such as schizophrenia and in the mechanism of action of antipsychotic drugs.
Receptor Interactions and Binding Affinity
NT(8-13) exerts its effects by binding to specific neurotensin receptors (NTS). Three distinct receptor subtypes have been identified: NTS1, NTS2, and NTS3 (also known as sortilin). NTS1 and NTS2 are G-protein coupled receptors (GPCRs), with NTS1 being the high-affinity receptor and the most extensively studied in the context of NT(8-13)'s CNS effects. NTS3 is a single-transmembrane domain receptor and is not coupled to G-proteins.
Quantitative Binding Data
The binding affinity of NT(8-13) and its analogs to neurotensin receptors, primarily NTS1, has been quantified in numerous studies. The following tables summarize key binding affinity data from the literature.
Table 1: Binding Affinity of Neurotensin(8-13) and Analogs at Human NTS1 Receptor
| Compound | Assay Type | Cell Line | Radioligand | Parameter | Value | Reference |
| Neurotensin(8-13) | Competition Binding | HEK293 | [³H]NT(8-13) | pKi | 8.68 | |
| Neurotensin(8-13) | Competition Binding | CHO-hNTS1R | [¹²⁵I]I-Tyr³-NT | pKi | 8.15 - 9.12 | |
| Fluorescent NT(8-13) derivatives | Competition Binding | CHO-hNTS1R | [³H]SR48692 | pKi | 8.15 - 9.12 | |
| N-methylated NT(8-13) analogs | Competition Binding | - | - | Ki | < 2 nM | |
| NT(8-13) analog (PD149163) | - | - | - | - | Brain-penetrant NTS1 agonist |
Table 2: Functional Potency of Neurotensin(8-13) and Analogs at Human NTS1 Receptor
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Neurotensin(8-13) | Calcium Mobilization | CHO-hNTS1R | pEC₅₀ | 8.23 - 9.43 | |
| Neurotensin | Calcium Mobilization | NTSR1 Nomad Cell Line | EC₅₀ | 3.38 x 10⁻⁹ M | |
| Neurotensin | β-arrestin Recruitment | NTSR1 Nomad Cell Line | EC₅₀ | 7.79 x 10⁻⁹ M | |
| NT(8-13) | D₂ Receptor-Mediated Current Inhibition | Mouse Brain Slices | EC₅₀ | 33.0 nM |
Experimental Protocols: Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., NT(8-13)) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the neurotensin receptor (e.g., HEK293 or HT-29 cells).
-
Radioligand (e.g., [³H]NT(8-13) or [³H]SR48692).
-
Test compound (unlabeled NT(8-13) or its analogs).
-
Binding buffer (e.g., 1X Phosphate Buffered Saline, 0.1% NP40, 0.5mM DTT, 10% Glycerol, 1mM PMSF, 2 µg/ml Aprotinin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Downstream Signaling Pathways
Upon binding of NT(8-13) to the NTS1 receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary transduction mechanism involves the activation of Gq/11 proteins.
Gq/11-Phospholipase C Pathway and Calcium Mobilization
Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium concentration ([Ca²⁺]i) is a key event in the signaling cascade initiated by NT(8-13). The excitatory effects of neurotensin on dopaminergic neurons are dependent on this calcium mobilization.
Figure 1: NTS1 Receptor Gq/PLC Signaling Pathway.
Experimental Protocols: Calcium Mobilization Assay
-
Objective: To measure the increase in intracellular calcium concentration following receptor activation by an agonist.
-
Materials:
-
Cells expressing the target receptor (e.g., CHO-hNTS1R or PC12 cells).
-
Black-sided, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura Red AM).
-
Hank's Balanced Salt Solution (HBSS) with HEPES and probenecid.
-
Agonist (NT(8-13)).
-
Fluorometric imaging plate reader (e.g., FlexStation).
-
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add the agonist (NT(8-13)) at various concentrations.
-
Immediately measure the change in fluorescence over time. The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Analyze the data to determine the EC₅₀ value of the agonist.
-
Modulation of the Dopaminergic System
A primary and extensively studied effect of NT(8-13) in the CNS is its modulation of the dopamine (DA) system. Neurotensin receptors are located on dopamine-containing neurons in the midbrain, including the substantia nigra and the ventral tegmental area (VTA).
Electrophysiological Effects
Direct application of NT(8-13) has predominantly excitatory effects on DA neurons, leading to an increase in their firing rate. This excitation is rapid in onset, dose-dependent, and reversible. The increased firing is dependent on calcium influx. At higher concentrations, NT(8-13) can induce a 'depolarization block' of these neurons.
Modulation of Dopamine Release
NT(8-13) modulates the release of dopamine in various brain regions, including the nucleus accumbens and striatum. The effect of NT(8-13) on dopamine release can be complex, with studies reporting both increases and decreases depending on the experimental conditions and brain region. One key mechanism by which NT(8-13) facilitates dopamine release is through the inhibition of presynaptic D2 autoreceptors. By attenuating the inhibitory effect of these autoreceptors, NT(8-13) enhances dopamine release evoked by prolonged neuronal activity (train-pulse stimulation), though it has little effect on release evoked by single pulses.
Figure 2: NT(8-13) Modulation of Presynaptic Dopamine Release.
Interaction with D2 Receptors
Beyond presynaptic effects, NT(8-13) can also allosterically modulate postsynaptic D2 receptors. Binding studies have shown that neurotensin can decrease the affinity of D2 receptors for their agonists without changing the total number of receptors (Bmax). This interaction can occur through the formation of NTS1-D2 receptor heteromers.
Experimental Protocols: Dopamine Release Measurement
-
Objective: To monitor real-time changes in dopamine concentration in brain slices.
-
Materials:
-
Brain slices containing the region of interest (e.g., nucleus accumbens).
-
Artificial cerebrospinal fluid (aCSF).
-
Carbon-fiber microelectrode.
-
Stimulating electrode.
-
Voltammetry software and hardware.
-
-
Procedure:
-
Prepare acute brain slices and maintain them in a recording chamber perfused with aCSF.
-
Position a carbon-fiber microelectrode in the target brain region.
-
Apply a triangular waveform potential to the electrode to cyclically oxidize and reduce dopamine.
-
Evoke dopamine release by electrical stimulation.
-
Record the resulting current, which is proportional to the dopamine concentration.
-
Apply NT(8-13) to the bath and measure the change in stimulated dopamine release.
-
-
Objective: To measure extracellular levels of dopamine and its metabolites in the brain of a freely moving animal.
-
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus for probe implantation.
-
Perfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region.
-
Continuously perfuse the probe with aCSF at a slow flow rate.
-
Collect the dialysate samples at regular intervals.
-
Analyze the concentration of dopamine and its metabolites in the dialysate using HPLC-ED.
-
Administer NT(8-13) (e.g., via reverse dialysis through the probe) and continue collecting samples to determine its effect on extracellular dopamine levels.
-
Summary and Future Directions
Neurotensin(8-13) is a critical neuromodulator in the CNS, with a profound influence on the dopaminergic system. Its mechanism of action is initiated by binding to NTS1 receptors, leading to Gq-mediated activation of the PLC pathway and subsequent calcium mobilization. This signaling cascade ultimately results in increased firing of dopaminergic neurons and a complex modulation of dopamine release, partly through the inhibition of D2 autoreceptors.
The intricate interplay between the neurotensin and dopamine systems highlights the potential of targeting neurotensin receptors for the development of novel therapeutics for neuropsychiatric disorders. The antipsychotic-like effects of neurotensin receptor agonists have been a particular focus of research. Future research should continue to explore the subtleties of NTS receptor signaling, including the roles of NTS2 and NTS3, the potential for biased agonism, and the therapeutic implications of NTS1-D2 receptor heteromerization. Further development of stable, brain-penetrant NT(8-13) analogs will be crucial for translating the promising preclinical findings into clinical applications.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]
- 4. Neurotensin - Wikipedia [en.wikipedia.org]
- 5. The electrophysiological actions of neurotensin in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotensin(8-13) Signaling Pathways via NTS1 and NTS2 Receptors: A Technical Guide
This technical guide provides an in-depth exploration of the signaling pathways initiated by the active fragment of Neurotensin, Neurotensin(8-13), through its interaction with the G protein-coupled receptors (GPCRs), NTS1 and NTS2. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the molecular mechanisms, quantitative data on ligand-receptor interactions, and methodologies for key experiments.
Introduction to Neurotensin(8-13) and its Receptors
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in both the central nervous system and the periphery.[1] The C-terminal hexapeptide fragment, Neurotensin(8-13) (NT(8-13)), represents the pharmacologically active portion of the full-length peptide, responsible for binding to and activating neurotensin receptors.[2] The biological effects of NT and NT(8-13) are primarily mediated by two high-affinity GPCRs: the NTS1 receptor (NTS1R) and the NTS2 receptor (NTS2R).[2][3] While both are targets for NT(8-13), they exhibit distinct signaling properties and affinities. NTS1 is considered a high-affinity receptor, whereas NTS2 has a lower affinity for neurotensin.[4] Understanding the intricate signaling cascades initiated by these receptors is crucial for the development of targeted therapeutics for various conditions, including Parkinson's disease, pain management, and cancer.
NTS1 Receptor Signaling Pathways
The NTS1 receptor is a class A GPCR that, upon activation by NT(8-13), couples to multiple G protein subtypes to initiate a cascade of intracellular events.
G Protein Coupling
Activation of NTS1 by NT(8-13) predominantly leads to the engagement of Gαq proteins. This interaction stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
In addition to the canonical Gαq pathway, studies have demonstrated that NTS1 can also couple to other G proteins, including Gαi/o and Gαs, depending on the cellular context. This promiscuous coupling allows for a more complex and nuanced cellular response to NT(8-13) stimulation.
ERK1/2 Activation
A significant downstream consequence of NTS1 activation is the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of ERK1/2 by NTS1 is multifaceted, involving contributions from both Gq and Gi/o pathways. The Gq-dependent arm involves PKC, while the Gi/o-dependent signaling proceeds through a c-Src-mediated mechanism.
β-Arrestin Recruitment and Receptor Internalization
Following agonist binding, NTS1 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestin binding not only desensitizes the G protein-mediated signaling but also initiates a second wave of signaling and facilitates the internalization of the receptor. This process of receptor downregulation is a critical mechanism for modulating the cellular response to sustained agonist exposure.
NTS2 Receptor Signaling Pathways
The signaling properties of the NTS2 receptor are less well-defined and appear to be highly dependent on the cellular system in which they are studied. Unlike NTS1, the direct G protein coupling of NTS2 is not as clearly established.
ERK1/2 Activation and Receptor Internalization
A key signaling output of NTS2 activation is the phosphorylation of ERK1/2. Interestingly, this activation is dependent on the internalization of the receptor. Inhibition of endocytosis has been shown to abolish the NTS2-mediated activation of ERK1/2, suggesting that signaling may occur from an intracellular compartment following receptor uptake.
Other Potential Signaling Mechanisms
While NTS2 activation has been linked to the phosphatidylinositol-calcium second messenger system, it does not consistently lead to calcium mobilization in all cell types. The precise mechanisms and the involvement of specific G proteins remain an area of active investigation. The constitutive activity of NTS2 in some systems further complicates the elucidation of its signaling pathways.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of NT(8-13) and its analogs at human NTS1 and NTS2 receptors.
Table 1: Binding Affinities (Ki) of Neurotensin Analogs
| Compound | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Reference |
| NT(8-13) | Subnanomolar | > 50000 | |
| Analog 10 | Low nanomolar | Low nanomolar | |
| Analog 11 | Low nanomolar | Low nanomolar | |
| Analog 12 | Low nanomolar | Low nanomolar | |
| Analog 13 | Low nanomolar | Low nanomolar | |
| Analog 14 | Low nanomolar | Low nanomolar |
Table 2: Functional Potency (EC50) of Neurotensin(8-13)
| Assay | Receptor | Cell Line | EC50 (nM) | Reference |
| Gαq Stimulation (BRET) | hNTS1 | CHO-K1 | 1.85 |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of NT(8-13) signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of NT(8-13) or its analogs for NTS1 and NTS2.
-
Materials:
-
Cell membranes prepared from cells expressing hNTS1 or hNTS2.
-
Radiolabeled ligand (e.g., [³H]NT(8-13)).
-
Unlabeled NT(8-13) or test compounds at various concentrations.
-
Binding buffer (e.g., Tris-HCl with protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
For saturation experiments, incubate membranes with increasing concentrations of the radiolabeled ligand.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled ligand (e.g., 1 µM NT(8-13)).
-
Analyze the data using non-linear regression to calculate Ki or Kd values.
-
BRET-based G-protein Activation Assay
This assay measures the direct interaction between the receptor and G proteins upon ligand stimulation.
-
Objective: To quantify the activation of specific G protein subtypes (e.g., Gαq) by NT(8-13).
-
Materials:
-
Cells co-expressing the receptor of interest (e.g., hNTS1), a G protein subunit fused to Renilla luciferase (Rluc), and another interacting partner (e.g., a G-gamma subunit) fused to a fluorescent protein (e.g., GFP).
-
Cell culture medium and plates.
-
Coelenterazine h (Rluc substrate).
-
NT(8-13) or test compounds.
-
A microplate reader capable of measuring dual-wavelength luminescence.
-
-
Protocol:
-
Plate the engineered cells in a white-walled microplate.
-
Add the Rluc substrate, coelenterazine h, and incubate.
-
Add NT(8-13) or the test compound at various concentrations.
-
Measure the luminescence emitted at the wavelengths corresponding to Rluc and the fluorescent acceptor protein.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to measure the activation of the MAPK pathway.
-
Objective: To determine the level of ERK1/2 phosphorylation in response to NT(8-13) stimulation.
-
Materials:
-
Cells expressing NTS1 or NTS2.
-
NT(8-13) or test compounds.
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate and imaging system.
-
-
Protocol:
-
Starve the cells to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with NT(8-13) for various times and at different concentrations.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against p-ERK, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
-
Conclusion
Neurotensin(8-13) activates distinct and complex signaling pathways through the NTS1 and NTS2 receptors. NTS1 primarily signals through Gαq, with additional inputs from other G proteins, to robustly activate PLC and ERK1/2. In contrast, NTS2 signaling is less clearly defined but involves an internalization-dependent activation of the ERK1/2 pathway. The ability of these receptors to engage different signaling effectors, including G proteins and β-arrestins, highlights the potential for developing biased agonists that selectively activate specific downstream pathways. Such biased ligands could offer improved therapeutic profiles with fewer side effects. The detailed understanding of these signaling mechanisms, supported by robust quantitative data and well-defined experimental protocols, is paramount for the successful design and development of novel therapeutics targeting the neurotensinergic system.
References
- 1. pnas.org [pnas.org]
- 2. iris.unibas.it [iris.unibas.it]
- 3. Neurotensin(8-13) analogs as dual NTS1 and NTS2 receptor ligands with enhanced effects on a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Neurotensin(8-13) binding affinity and kinetics to neurotensin receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of Neurotensin(8-13) to its receptors, primarily the Neurotensin Receptor 1 (NTS1) and Neurotensin Receptor 2 (NTS2). This document details the quantitative binding data, experimental methodologies, and the intricate signaling pathways activated upon ligand binding.
Introduction to Neurotensin(8-13) and its Receptors
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and the periphery.[1] The C-terminal hexapeptide fragment, Neurotensin(8-13) (NT(8-13)), represents the pharmacologically active portion of the full-length peptide, exhibiting high affinity for neurotensin receptors and eliciting the majority of its biological effects.[2][3] These effects are mediated through its interaction with G protein-coupled receptors (GPCRs), namely NTS1 and NTS2.[1][4] Understanding the binding characteristics of NT(8-13) to these receptors is crucial for the development of novel therapeutic agents targeting the neurotensinergic system for conditions such as Parkinson's disease, schizophrenia, and cancer.
Binding Affinity and Kinetics of Neurotensin(8-13)
The interaction of Neurotensin(8-13) with its receptors is characterized by high affinity, typically in the nanomolar to sub-nanomolar range. This section presents a summary of the quantitative binding data from various studies.
Binding Affinity Data
The binding affinity of Neurotensin(8-13) and its analogs is commonly determined through radioligand binding assays, where the inhibition constant (Ki) is a key parameter. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Species | Ki (nM) | Reference |
| Neurotensin(8-13) | hNTS1 | Human | 0.33 | |
| Neurotensin(8-13) | hNTS2 | Human | 0.95 | |
| Neurotensin(8-13) | hNTS1 | Human | 0.68 ± 0.04 | |
| Neurotensin(8-13) | hNTS2 | Human | 1.8 ± 0.17 | |
| [³H]Neurotensin(8-13) | Human Brain Membranes | Human | 0.52 (Kd) | |
| NT(8-13) analog ([Lys⁸,Lys⁹]-Neurotensin(8-13)) | hNTS1 | Human | 0.33 | |
| NT(8-13) analog ([Lys⁸,Lys⁹]-Neurotensin(8-13)) | hNTS2 | Human | 0.95 | |
| NT(8-13) analog (N-methylated at Arg⁸) | NTS1 | Rat | < 0.5 | |
| NT(8-13) analog (N-methylated at Arg⁹) | NTS1 | Rat | < 0.5 |
Binding Kinetics Data
Binding kinetics, including the association rate constant (kon) and the dissociation rate constant (koff), provide a dynamic view of the ligand-receptor interaction. Surface Plasmon Resonance (SPR) is a common technique for these measurements.
| Ligand | Receptor | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (M) | Reference |
| NT(8-13) | NTS1-H4 (stabilized) | 2.6 ± 1.9 x 10⁶ | 5.0 ± 2.9 x 10⁻⁵ | 3.2 ± 2.4 x 10⁻¹¹ |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding of Neurotensin(8-13) to its receptors.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound (e.g., Neurotensin(8-13)) by its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Cells or tissues expressing neurotensin receptors are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the final assay buffer.
-
Protein concentration of the membrane preparation is determined.
-
-
Assay Incubation:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]NT(8-13)) and varying concentrations of the unlabeled test compound (Neurotensin(8-13)).
-
The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (kon and koff).
Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.
Detailed Steps:
-
Immobilization: Purified neurotensin receptors are immobilized on the surface of an SPR sensor chip.
-
Association: A solution containing Neurotensin(8-13) at a specific concentration is flowed over the sensor surface. The binding of NT(8-13) to the immobilized receptors causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This is monitored in real-time.
-
Dissociation: The Neurotensin(8-13) solution is replaced with a continuous flow of buffer, and the dissociation of the ligand from the receptor is monitored as a decrease in the SPR signal.
-
Data Analysis: The rates of association (kon) and dissociation (koff) are determined by fitting the sensorgram data to appropriate kinetic models. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff to kon.
Neurotensin Receptor Signaling Pathways
Upon binding of Neurotensin(8-13), NTS1 and NTS2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway for NTS1 involves the activation of Gq/11 proteins.
NTS1 Signaling Pathway
Caption: NTS1 receptor signaling cascade upon NT(8-13) binding.
Key Signaling Events:
-
G Protein Activation: Binding of Neurotensin(8-13) to NTS1 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq.
-
Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytoplasm.
-
DAG , along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
-
-
ERK1/2 Activation: The activation of NTS1 also leads to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This can occur through both Gq/PKC-dependent and Gi/o-protein-dependent pathways.
Studies have shown that Neurotensin(8-13) can also activate Gαi1, GαoA, and Gα13 protein signaling pathways and recruit β-arrestins 1 and 2.
Conclusion
Neurotensin(8-13) is a potent agonist of neurotensin receptors, exhibiting high binding affinity and complex signaling properties. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers in the field. Further investigation into the kinetics and signaling diversity of NT(8-13) and its analogs will be instrumental in the development of targeted therapeutics for a range of neurological and oncological disorders.
References
- 1. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unibas.it [iris.unibas.it]
- 3. The C-terminal neurotensin-(8-13) fragment potently modulates rat neostriatal dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Neurotensin receptors and how do they work? [synapse.patsnap.com]
A Technical Guide to the Three-Dimensional Model of the Neurotensin(8-13) Receptor Complex
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Neurotensin receptor 1 (NTSR1), a class A G protein-coupled receptor (GPCR), is a critical mediator of the physiological effects of the neuropeptide neurotensin (NTS). The C-terminal fragment of neurotensin, NTS(8-13), is the smallest active fragment and binds to NTSR1 with higher potency and efficacy than the full-length peptide, making the NTS(8-13)-NTSR1 complex a key focus for structural biology and drug design.[1][2] This document provides an in-depth technical overview of the three-dimensional structure of this complex, associated signaling pathways, quantitative binding and functional data, and the experimental protocols used for their determination. High-resolution structural models have revealed the precise binding mode of the peptide agonist, offering a molecular basis for understanding receptor activation and a template for the rational design of novel therapeutics targeting neurological disorders and cancers.[3][4]
The Three-Dimensional Structure of the NTS(8-13)-NTSR1 Complex
NTSR1 conforms to the canonical GPCR architecture, featuring seven transmembrane (TM) α-helices connected by intracellular and extracellular loops.[5] High-resolution crystal and cryo-EM structures have elucidated the atomic details of the agonist-bound state.
2.1 Overall Architecture and Ligand Binding Pocket The structure of NTSR1 in complex with NTS(8-13) reveals an active-like conformation. The binding pocket for the peptide is located on the extracellular side of the receptor. This pocket is largely hydrophobic and is partially covered by a β-hairpin loop at the N-terminus of the receptor.
2.2 NTS(8-13) Binding Mode The NTS(8-13) peptide binds in an extended conformation, oriented nearly perpendicular to the plane of the cell membrane. The C-terminus of the peptide inserts deep into the receptor core, which is crucial for receptor activation. Key interactions that stabilize the complex include:
-
Charge Complementarity: Positively charged arginine residues (Arg8 and Arg9) on NTS(8-13) interact favorably with a negatively charged region of the binding pocket.
-
Salt Bridges: The C-terminus of NTS(8-13) forms a critical salt bridge with Arg328 in the receptor.
-
Hydrogen Bonds: Three hydrogen bonds are formed between the side chains of the peptide and the receptor.
-
Van der Waals Interactions: The majority of the interactions contributing to the binding affinity are van der Waals forces within the hydrophobic pocket.
Several structures of the NTS(8-13)-NTSR1 complex have been deposited in the Protein Data Bank (PDB), including 4GRV and 6Z4V.
Quantitative Ligand Binding and Functional Data
The interaction between NTS(8-13) and NTSR1 has been extensively characterized using various quantitative assays.
3.1 Ligand Binding Affinity Radioligand binding assays are commonly used to determine the affinity of ligands for NTSR1. The data below summarizes key binding parameters for NTS(8-13) and its derivatives.
| Compound | Assay Type | Preparation | K_d (nM) | B_max (pmol/g tissue) | Reference |
| [³H]Neurotensin(8-13) | Saturation Binding | Human Frontal Cortex Membranes | 0.52 | 3.5 |
Table 1: Binding affinity and capacity of [³H]Neurotensin(8-13) in human brain tissue.
Fluorescently labeled NTS(8-13) derivatives have also been developed, retaining high affinity.
| Compound | Assay Type | Cell Line | pK_i |
| Fluorescent NT(8-13) derivatives | Competition Binding | HT-29 / CHO-hNTSR1 | 8.15 - 9.12 |
Table 2: Binding affinities (pK_i values) for a series of fluorescent NT(8-13) derivatives.
3.2 Receptor Functional Activity The ability of NTS(8-13) to activate NTSR1 is quantified through functional assays that measure downstream signaling events. The efficacy of an agonist is often compared to the response induced by the endogenous ligand.
| Agonist | Assay | E_max (% of NTS(8-13)) | EC_50 (nM) | Reference |
| NTS(8-13) | G_q Signaling | 95.7 | 2.06 | |
| SRI-9829 (Full Agonist) | G_q Signaling | 91.7 | 408.6 | |
| RTI-3a (Partial Agonist) | G_q Signaling | 31.0 | 1815 |
Table 3: Functional potency and efficacy of NTS(8-13) and other synthetic agonists at the rat NTSR1.
NTSR1 Signaling Pathways
Activation of NTSR1 by NTS(8-13) initiates several intracellular signaling cascades that mediate the peptide's diverse biological effects.
4.1 G Protein-Mediated Signaling NTSR1 primarily couples to G_q/11 proteins. Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gα_q subunit. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC).
4.2 Other Signaling Pathways Beyond the canonical G_q pathway, NTSR1 activation has been shown to stimulate other signaling networks, including:
-
MAPK Pathway: The NTS/NTSR1 axis can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, influencing cell proliferation and survival.
-
NF-κB Pathway: Neurotensin stimulation can also lead to the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer progression.
4.3 Receptor Regulation Following activation, NTSR1 is phosphorylated and undergoes β-arrestin-mediated internalization, a crucial process for receptor desensitization and signal termination.
Experimental Protocols
The structural and functional characterization of the NTS(8-13)-NTSR1 complex relies on a suite of sophisticated biochemical and biophysical techniques.
5.1 Protocol for GPCR Structure Determination Determining the high-resolution structure of a GPCR like NTSR1 is a multi-step process involving protein engineering, expression, purification, and either X-ray crystallography or cryo-electron microscopy (cryo-EM).
-
Construct Design: To enhance stability and expression, the native NTSR1 sequence is often modified. This includes N- and C-terminal truncations and the introduction of thermostabilizing mutations. A common strategy is to fuse the receptor with a soluble protein, such as T4 Lysozyme (T4L) or BRIL, to facilitate crystallization.
-
Expression and Purification: The engineered NTSR1 construct is typically expressed in insect (e.g., Sf9) or mammalian cells. Following expression, the receptor is solubilized from the cell membrane using detergents and purified via affinity chromatography, often using an engineered tag (e.g., His-tag).
-
Sample Preparation for Crystallization: For X-ray crystallography, the purified receptor, bound to NTS(8-13), is reconstituted into a lipidic cubic phase (LCP), which mimics the native membrane environment and can promote the formation of well-ordered crystals.
-
Structure Determination:
-
X-ray Crystallography: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map and build the atomic model.
-
Cryo-EM: The purified complex is vitrified in a thin layer of ice and imaged in a transmission electron microscope. Thousands of individual particle images are then computationally averaged to reconstruct a high-resolution 3D map of the complex.
-
5.2 Protocol for Radioligand Binding Assay This protocol outlines a typical saturation binding experiment to determine the K_d and B_max of a radiolabeled ligand like [³H]NTS(8-13).
-
Membrane Preparation: Frontal cortex tissue (or cells expressing NTSR1) is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
-
Binding Reaction: Aliquots of the membrane preparation are incubated in tubes containing increasing concentrations of the radioligand (e.g., [³H]NTS(8-13)). A parallel set of tubes is prepared that also includes a high concentration of a non-labeled competitor (e.g., unlabeled NTS) to determine non-specific binding.
-
Incubation: The reaction tubes are incubated at a specific temperature (e.g., 0°C) until equilibrium is reached.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (bound ligand) while allowing the unbound ligand to pass through. The filters are then washed quickly with cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The resulting data are then analyzed using non-linear regression (e.g., a one-site binding model) or Scatchard analysis to determine the equilibrium dissociation constant (K_d) and the maximal number of binding sites (B_max).
5.3 Protocol for Cell-Based G_q Signaling Assay This protocol describes a method to measure agonist-induced G_q activation by quantifying intracellular calcium mobilization.
-
Cell Culture and Loading: Cells stably expressing NTSR1 (e.g., CHO-hNTSR1) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time.
-
Agonist Stimulation: The dye-loaded cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of the agonist (e.g., NTS(8-13)).
-
Signal Detection: Upon agonist stimulation and subsequent G_q activation, IP₃ production leads to the release of calcium from intracellular stores. The binding of calcium to the fluorescent dye causes a change in its fluorescence intensity, which is recorded in real-time.
-
Data Analysis: The peak fluorescence response at each agonist concentration is measured. The data are normalized (e.g., as a percentage of the maximal response to a saturating concentration of NTS(8-13)) and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC_50 (potency) and E_max (efficacy) values.
References
- 1. Neurotensin receptor - Proteopedia, life in 3D [proteopedia.org]
- 2. genscript.com [genscript.com]
- 3. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NTSR1 agonists and how do they work? [synapse.patsnap.com]
- 5. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
Neurotensin(8-13): A Neuromodulator in the Brain - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide with a dual role as a neurotransmitter and neuromodulator in the central nervous system (CNS). Its C-terminal hexapeptide fragment, Neurotensin(8-13) (NT(8-13)), represents the minimal active fragment that binds with high affinity to neurotensin receptors, eliciting the full biological effects of the parent peptide. This technical guide provides an in-depth overview of NT(8-13) as a neuromodulator in the brain, focusing on its receptor binding, signaling pathways, and physiological effects, particularly its interaction with the dopaminergic system. This document is intended to be a comprehensive resource for researchers and professionals in neuroscience and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of NT(8-13) and its analogs.
Receptor Binding and Affinity of Neurotensin(8-13)
Neurotensin(8-13) exerts its effects through interaction with G protein-coupled receptors (GPCRs), primarily the neurotensin receptor type 1 (NTS1) and type 2 (NTS2). The binding affinity of NT(8-13) and its analogs to these receptors is a critical determinant of their potency and selectivity.
Quantitative Binding Affinity Data
The binding affinities of Neurotensin(8-13) and various analogs for human NTS1 and NTS2 receptors have been characterized through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Reference |
| Neurotensin(8-13) | 0.33 | 0.95 | [1] |
| Analog 10 | 6.9 ± 0.59 | 6.5 ± 0.63 | [2] |
| Analog 11 | 15 ± 4.5 | 14 ± 4.4 | [2] |
| Analog 12 | 60 ± 5.4 | 54 ± 11 | [2] |
| Analog 13 | 5.5 ± 1.7 | 5.6 ± 1.0 | [2] |
| Analog 14 | 4.2 ± 0.62 | 5.8 ± 0.65 |
Signaling Pathways of Neurotensin(8-13)
Upon binding to NTS1 and NTS2 receptors, Neurotensin(8-13) initiates a cascade of intracellular signaling events. These pathways are crucial for the diverse physiological effects of the neuropeptide. The primary signaling mechanisms involve the activation of heterotrimeric G proteins and the recruitment of β-arrestins.
G Protein-Coupled Signaling
NT(8-13) binding to NTS1 leads to the activation of multiple G protein subtypes, including Gαq, Gαi/o, and Gαs. The activation of these G proteins triggers downstream second messenger systems. For instance, Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
β-Arrestin Recruitment
In addition to G protein coupling, NT(8-13) also promotes the recruitment of β-arrestin 1 and β-arrestin 2 to the activated NTS1 receptor. β-arrestin recruitment is involved in receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Quantitative Functional Data
The potency (EC50) and efficacy (Emax) of Neurotensin(8-13) and its analogs in activating these signaling pathways can be quantified using various in vitro assays, such as Bioluminescence Resonance Energy Transfer (BRET).
Table 2: Functional Potency and Efficacy of Neurotensin(8-13) and Analogs at hNTS1
| Compound | G Protein Activation EC50 (nM) | G Protein Activation Emax (%) | β-Arrestin 2 Recruitment EC50 (nM) | Reference |
| Neurotensin(8-13) | 0.88 ± 0.10 | 100 | 0.43 | |
| Analog 10 | 0.82 ± 0.16 | 97 ± 1.0 | - | |
| Analog 11 | 0.85 ± 0.06 | 99 ± 2.0 | - | |
| Analog 12 | 1.30 ± 0.26 | 97 ± 2.0 | - | |
| Analog 13 | 0.74 ± 0.19 | 96 ± 1.0 | - | |
| Analog 14 | 0.89 ± 0.15 | 100 ± 2.0 | - |
Emax is expressed relative to the maximal effect of Neurotensin(8-13) (100%).
Signaling Pathway Diagram
Caption: Neurotensin(8-13) signaling pathways via the NTS1 receptor.
Neuromodulatory Effects in the Brain
Neurotensin(8-13) plays a significant role in modulating the activity of various neurotransmitter systems in the brain, with its interaction with the dopaminergic system being the most extensively studied. This interaction is implicated in the pathophysiology of several CNS disorders, including schizophrenia and Parkinson's disease.
Interaction with the Dopaminergic System
NT(8-13) modulates dopamine (DA) transmission in key brain regions such as the ventral tegmental area (VTA) and the nucleus accumbens. It has been shown to increase the firing rate of dopaminergic neurons in the VTA and enhance DA release in the nucleus accumbens. This effect is thought to contribute to the antipsychotic-like properties observed with neurotensin analogs.
Other Neuromodulatory Roles
Beyond the dopaminergic system, NT(8-13) also modulates GABAergic, glutamatergic, and cholinergic neurotransmission. For instance, it can influence the release of GABA in the striatum and pallidum, further highlighting its complex role in regulating neuronal circuitry.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology and physiological effects of Neurotensin(8-13).
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (NTS1 or NTS2) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]NT(8-13)), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
BRET Assay for G Protein Activation and β-Arrestin Recruitment
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in real-time in living cells.
Caption: Workflow for a BRET-based signaling assay.
Detailed Steps:
-
Plasmid Constructs: Obtain or generate plasmid constructs encoding the receptor of interest fused to a Renilla luciferase (RLuc) variant (the BRET donor) and the signaling protein of interest (e.g., a G protein subunit or β-arrestin) fused to a yellow fluorescent protein (YFP) variant (the BRET acceptor).
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect the cells with the donor and acceptor plasmids.
-
Cell Plating: Plate the transfected cells into a white, clear-bottom multi-well plate.
-
Ligand Stimulation: Add increasing concentrations of the test ligand (e.g., NT(8-13)) to the wells and incubate for a specific period.
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) to each well and immediately measure the luminescence signals at two different wavelengths corresponding to the emission maxima of the donor and acceptor using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Single-Unit Electrophysiology
This technique allows for the direct measurement of the firing rate of individual neurons in the brain of an anesthetized animal in response to drug application.
Detailed Steps:
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest (e.g., the VTA or substantia nigra).
-
Electrode Placement: Slowly lower a recording microelectrode into the target brain region until the characteristic firing pattern of a dopaminergic neuron is identified.
-
Drug Application: Apply Neurotensin(8-13) or a vehicle control locally via a micropipette attached to the recording electrode (iontophoresis) or through systemic administration.
-
Data Recording: Record the extracellular action potentials of the single neuron before, during, and after drug application using an appropriate amplification and data acquisition system.
-
Data Analysis: Analyze the recorded spike trains to determine the firing rate (spikes per second) and pattern of the neuron. Compare the firing rate during the baseline period to the period of drug application to assess the effect of the compound.
Conclusion
Neurotensin(8-13) is a potent neuromodulator in the brain with significant influence over key neurotransmitter systems, particularly the dopaminergic pathways. Its ability to modulate neuronal activity through NTS1 and NTS2 receptors presents a promising avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the complex pharmacology and therapeutic potential of Neurotensin(8-13) and its analogs. Future research focusing on the development of receptor- and pathway-selective analogs will be crucial in harnessing the therapeutic benefits of this intriguing neuropeptide while minimizing potential side effects.
References
- 1. Neurotensin inhibits both dopamine- and GABA-mediated inhibition of ventral tegmental area dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Effects of Neurotensin(8-13) on Body Temperature and Pain Perception
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of Neurotensin(8-13) [NT(8-13)], the active C-terminal fragment of the neuropeptide Neurotensin (NT), with a specific focus on its in vivo impact on thermoregulation and nociception. This document synthesizes key research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide found in both the central nervous system (CNS) and the gastrointestinal tract, where it functions as a neurotransmitter and hormone.[1][2] The biological activity of NT is primarily attributed to its C-terminal fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), which contains the necessary structural components for high-affinity binding and activation of neurotensin receptors.[3] In the CNS, NT(8-13) is a potent modulator of critical physiological processes, including body temperature and pain perception.[4][5]
Central administration of NT or its active fragment induces profound, opioid-independent analgesia and a significant drop in core body temperature (hypothermia). These effects are primarily mediated through two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). While the potent analgesic effects of NT(8-13) make it an attractive candidate for developing novel, non-opioid pain therapeutics, its clinical translation is hampered by significant challenges. The native peptide is highly susceptible to proteolytic degradation, resulting in a very short plasma half-life, and it does not effectively cross the blood-brain barrier (BBB). Furthermore, the activation of NTS1 is associated with undesirable side effects such as hypotension and hypothermia, which complicates its therapeutic application for pain.
This guide delves into the molecular mechanisms, quantitative effects, and experimental methodologies used to study the dual roles of NT(8-13) in thermoregulation and antinociception.
Molecular Mechanisms of Action
NT(8-13) exerts its effects by binding to NTS1 and NTS2 receptors, which are widely distributed in the pain and thermoregulation circuits of the CNS, including the hypothalamus, periaqueductal gray (PAG), and spinal cord.
-
NTS1 Receptor: This is a high-affinity GPCR that, upon activation by NT(8-13), preferentially signals via Gq proteins. This signaling cascade is linked to most of the known effects of NT, including hypothermia, hypotension, and analgesia.
-
NTS2 Receptor: This receptor also mediates the analgesic effects of neurotensin. Developing NTS2-selective agonists is a key strategy in drug development, as this receptor appears to be an analgesic target free from the adverse hypotensive and hypothermic effects associated with NTS1 activation.
The binding of NT(8-13) to its receptor involves key interactions between the two arginine residues (Arg8, Arg9) and the tyrosine residue (Tyr11) of the peptide with the receptor's binding pocket.
In Vivo Effects on Body Temperature
Central administration of NT(8-13) consistently produces a dose-dependent decrease in core body temperature. This hypothermic effect is primarily mediated by the NTS1 receptor and is more pronounced in colder ambient temperatures. The median preoptic nucleus of the hypothalamus is a key brain region responsive to the hypothermic action of neurotensin.
Quantitative Data on Hypothermic Effects
The following table summarizes data from studies investigating the hypothermic effects of NT(8-13) and its analogs.
| Compound | Animal Model | Route of Admin. | Dose (µg/kg) | Maximum Temp. Change (Δ°C) | Notes |
| NT(8-13) Analog | Rat | Intrathecal (i.t.) | 30 | No significant change | This analog had low NTS1 affinity and high susceptibility to degradation. |
| Potent NT(8-13) Analog | Rat | Intrathecal (i.t.) | 30 | Approx. -1.0 to -1.5 °C | Analogs with improved stability and NTS1 affinity induced hypothermia. |
| VH-N412 (NT Conjugate) | Mouse | Intravenous (i.v.) | 4 mg/kg | -6.4 °C | A modified conjugate designed to cross the BBB, demonstrating potent central effects from peripheral administration. |
| NT | Mouse | Intra-MnPO | 1 µM (100nL) | -5.2 ± 1.1 °C | Direct injection into the median preoptic nucleus induced robust hypothermia. |
| KK13 (NT[8-13] Analog) | Rat | Intraperitoneal (I.P.) | 1 mg/kg | Significant hypothermic response | A stable analog capable of crossing the BBB. |
Experimental Protocol: Body Temperature Measurement in Rodents
Accurate measurement of core body temperature is critical for assessing the thermoregulatory effects of NT(8-13). While rectal probes are common, they can induce stress and handling-related hyperthermia, potentially confounding results. Implantable telemetry systems are considered the gold standard.
Objective: To continuously monitor the core body temperature of a rodent following the central or peripheral administration of NT(8-13) or its analogs.
Materials:
-
Rodents (rats or mice)
-
Implantable telemetry transponders (e.g., G2 E-Mitter) or rectal probe
-
Surgical tools for implantation (if using telemetry)
-
Receivers and data acquisition software (e.g., VitalView)
-
Stereotaxic apparatus for central injections (if applicable)
-
Test compound (NT(8-13) or analog) and vehicle control
Procedure:
-
Animal Preparation & Habituation:
-
For telemetry, surgically implant the transponder into the abdominal cavity under anesthesia. Allow for a minimum of 3-7 days of post-operative recovery.
-
House animals individually in cages placed on or near the telemetry receivers.
-
Habituate the animals to the experimental room and handling procedures for several days prior to the experiment to minimize stress-induced temperature fluctuations.
-
-
Baseline Measurement:
-
On the day of the experiment, record baseline core body temperature for at least 1-2 hours before any intervention to ensure a stable starting point.
-
-
Compound Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intrathecal, intracerebroventricular, intravenous, intraperitoneal).
-
-
Post-Administration Monitoring:
-
Continuously record core body temperature at regular intervals (e.g., every 5-10 minutes) for a period of at least 1-3 hours, or until the temperature returns to baseline.
-
-
Data Analysis:
-
Calculate the change in body temperature (ΔT) from the pre-injection baseline for each time point.
-
Determine the maximum temperature drop (nadir) and the duration of the hypothermic effect.
-
Compare the temperature profiles of the drug-treated group with the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA with repeated measures).
-
References
- 1. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 5. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Neurotensin(8-13): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Neurotensin(8-13) (NT(8-13)), a key active fragment of the neuropeptide Neurotensin. NT(8-13) exhibits potent agonist activity at neurotensin receptors, making it a critical tool for neuroscience research and a promising lead for the development of novel therapeutics targeting central nervous system disorders. This document details its binding affinity, functional efficacy, and the signaling pathways it modulates, supported by quantitative data, detailed experimental methodologies, and visual diagrams.
Receptor Binding Affinity
Neurotensin(8-13) and its analogs have been extensively studied for their binding characteristics at the two primary G protein-coupled neurotensin receptor subtypes, NTS1 and NTS2. The binding affinity is typically determined through radioligand competition binding assays, and the data is presented as inhibition constants (Ki), dissociation constants (Kd), or the concentration that inhibits 50% of specific binding (IC50).
Table 1: Binding Affinity of Neurotensin(8-13) and Analogs at Human NTS1 and NTS2 Receptors
| Compound | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Selectivity Index (Ki hNTS1/Ki hNTS2) | Reference |
| Neurotensin(8-13) | 0.29 - 0.68 | 1.07 - 1.8 | 0.27 - 0.38 | [1][2] |
| Analog 10 | 6.9 ± 0.59 | 6.5 ± 0.63 | 1.06 | [1] |
| Analog 11 | 15 ± 4.5 | 14 ± 4.4 | 1.07 | [1] |
| Analog 12 | 60 ± 5.4 | 54 ± 11 | 1.11 | [1] |
| Analog 13 | 5.5 ± 1.7 | 5.6 ± 1.0 | 0.98 | |
| Analog 14 | 4.2 ± 0.62 | 5.8 ± 0.65 | 0.72 | |
| JMV5296 | >1000 | 39.8 | >25 |
Data are presented as mean ± SEM where available.
Functional Efficacy as a Receptor Agonist
The agonist activity of Neurotensin(8-13) is characterized by its ability to activate downstream signaling pathways upon binding to neurotensin receptors. This is quantified by measuring the potency (EC50) and efficacy (Emax) in functional assays such as inositol phosphate accumulation, calcium mobilization, and β-arrestin recruitment.
Table 2: Functional Efficacy of Neurotensin(8-13) and Analogs at the Human NTS1 Receptor
| Compound | Assay | EC50 (nM) | Emax (%) | Reference |
| Neurotensin(8-13) | G-protein activation (IP-One) | 0.88 ± 0.10 | 100 | |
| Analog 10 | G-protein activation (IP-One) | 0.82 ± 0.16 | 97 ± 1.0 | |
| Analog 11 | G-protein activation (IP-One) | 0.85 ± 0.06 | 99 ± 2.0 | |
| Analog 12 | G-protein activation (IP-One) | 1.30 ± 0.26 | 97 ± 2.0 | |
| Analog 13 | G-protein activation (IP-One) | 0.74 ± 0.19 | 96 ± 1.0 | |
| Analog 14 | G-protein activation (IP-One) | 0.89 ± 0.15 | 100 ± 2.0 | |
| Neurotensin | Calcium Mobilization | 3.38 x 10⁻⁹ M | Not Reported | |
| Neurotensin | β-arrestin Recruitment | 7.79 x 10⁻⁹ M | Not Reported |
Data are presented as mean ± SEM or as reported in the reference.
Signaling Pathways
Upon binding to the NTS1 receptor, Neurotensin(8-13) initiates a cascade of intracellular signaling events. The NTS1 receptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Additionally, NTS1 activation can lead to the recruitment of β-arrestins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.
Caption: Signaling pathway of Neurotensin(8-13) at the NTS1 receptor.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard filtration binding assay to determine the affinity of test compounds for neurotensin receptors.
Caption: Workflow for a typical radioligand binding assay.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the neurotensin receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, a known concentration of radioligand (e.g., [³H]NT(8-13)), and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP1) Accumulation Assay
This assay measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Methodology:
-
Cell Culture: Cells expressing the NTS1 receptor are seeded into 96- or 384-well plates and cultured to an appropriate confluency.
-
Cell Stimulation: The culture medium is removed, and the cells are incubated with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate. Cells are then stimulated with varying concentrations of Neurotensin(8-13) or other agonists for a specific time (e.g., 30-60 minutes).
-
Lysis and Detection: A lysis buffer containing the detection reagents is added to the wells. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This involves a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.
-
Data Acquisition: The fluorescence signal is read on a compatible plate reader. A decrease in the HTRF signal corresponds to an increase in cellular IP1 accumulation.
-
Data Analysis: A dose-response curve is generated by plotting the signal against the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Methodology:
-
Cell Preparation: Cells expressing the NTS1 receptor are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) in an assay buffer. The dye is often used in conjunction with probenecid to prevent its extrusion from the cells.
-
Agonist Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of Neurotensin(8-13). The change in fluorescence, indicating a change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value can be determined.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated NTS1 receptor, a key event in receptor desensitization and signaling. A common method for this is the Bioluminescence Resonance Energy Transfer (BRET) assay.
Methodology:
-
Cell Transfection: Cells are co-transfected with constructs encoding the NTS1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Setup: The transfected cells are plated in a multi-well plate.
-
Stimulation and Measurement: The cells are stimulated with varying concentrations of Neurotensin(8-13). The BRET signal is measured using a plate reader capable of detecting both the donor and acceptor emissions. An increase in the BRET signal indicates the proximity of the donor and acceptor, signifying the recruitment of β-arrestin to the receptor.
-
Data Analysis: A dose-response curve is constructed by plotting the BRET ratio against the agonist concentration to determine the EC50 value for β-arrestin recruitment.
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Neurotensin(8-13)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotensin(8-13) (H-Arg-Arg-Pro-Tyr-Ile-Leu-OH), the C-terminal hexapeptide fragment of the neuropeptide Neurotensin, is a critical active fragment that binds with high affinity to neurotensin receptors (NTS1 and NTS2), mediating various physiological and pathological processes. Its role in cancer cell proliferation and signaling has made it a target for the development of novel therapeutics and diagnostic agents. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Neurotensin(8-13) using Fmoc/tBu chemistry, a widely adopted and robust method for peptide synthesis. Additionally, an overview of the Neurotensin(8-13) signaling pathway is presented.
Introduction
Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides by offering a rapid and efficient method with simplified purification steps compared to solution-phase synthesis. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS, utilizing a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups, which are removed in the final cleavage step.
This application note details a standard protocol for the manual synthesis of Neurotensin(8-13) on a Wang resin, a common solid support for the synthesis of C-terminally free peptides. The protocol covers all stages from resin preparation to final peptide cleavage and purification.
Experimental Protocols
Materials and Reagents
-
Fmoc-L-Leu-Wang resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
-
Kaiser test kit
-
Preparative and analytical HPLC systems
-
Mass spectrometer
Solid-Phase Peptide Synthesis Workflow
Caption: Experimental workflow for the solid-phase synthesis of Neurotensin(8-13).
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell 1g of Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
-
First Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (Ile):
-
In a separate vial, dissolve Fmoc-Ile-OH (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin as in step 3.
-
Chain Elongation: Repeat steps 2-6 for the sequential coupling of Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Data Presentation
The following table presents typical quantitative data for the solid-phase synthesis of Neurotensin(8-13). Actual results may vary based on the scale of the synthesis, specific reagents, and instrumentation used.
| Parameter | Value |
| Resin | |
| Type | Fmoc-L-Leu-Wang |
| Substitution Level | 0.5 mmol/g |
| Synthesis Scale | |
| Starting Resin | 1.0 g |
| Theoretical Yield | ~408 mg |
| Coupling Efficiency | |
| Average per Cycle | >99% (qualitative by Kaiser test) |
| Final Product | |
| Crude Peptide Yield | 75-85% |
| Purity (Crude) | 60-70% |
| Purified Peptide Yield | 25-35% |
| Purity (after HPLC) | >95% |
| Mass Spectrometry | |
| Expected Mass [M+H]⁺ | 817.0 g/mol |
| Observed Mass [M+H]⁺ | 817.0 ± 0.5 g/mol |
Neurotensin(8-13) Signaling Pathway
Neurotensin(8-13) exerts its biological effects by binding to and activating the NTS1 and NTS2 receptors, which are G protein-coupled receptors (GPCRs).[1] Activation of NTS1, the high-affinity receptor, initiates a cascade of intracellular signaling events.[2] The receptor couples to multiple G protein subtypes, including Gαq, Gαi/o, and Gαs.[3][4]
The primary signaling pathway involves the activation of Gαq, which in turn activates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade can lead to the activation of downstream kinases such as ERK1/2. Additionally, NTS1 activation can modulate cyclic AMP (cAMP) levels through both Gαs and Gαi/o coupling and can also trigger the recruitment of β-arrestins, which are involved in receptor desensitization and internalization, as well as G protein-independent signaling.
Caption: Simplified signaling pathway of Neurotensin(8-13) via the NTS1 receptor.
References
Application Notes and Protocols for Radiolabeling Neurotensin(8-13) with 99mTc or 64Cu for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of Neurotensin(8-13) analogs with Technetium-99m (99mTc) and Copper-64 (64Cu). Neurotensin receptor subtype 1 (NTS1) is overexpressed in various cancers, including pancreatic, breast, and prostate cancer, making it a promising target for diagnostic imaging and targeted radiotherapy.[1] Radiolabeled Neurotensin(8-13), the C-terminal active fragment of neurotensin, allows for non-invasive in vivo visualization of NTS1-positive tumors.[2]
Introduction to Radiolabeled Neurotensin(8-13)
Neurotensin (NT) is a 13-amino acid neuropeptide, with its biological activity residing in the C-terminal fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu).[2] The rapid in vivo degradation of native NT(8-13) necessitates the development of stabilized analogs for clinical applications.[3][4] Modifications often involve substitutions at cleavage sites to enhance stability without compromising receptor affinity.
For nuclear imaging, these stabilized NT(8-13) analogs are conjugated with a bifunctional chelator, which securely binds a radionuclide (99mTc for SPECT or 64Cu for PET). The choice of chelator and radiolabeling strategy can significantly impact the radiopharmaceutical's in vivo performance, including stability, biodistribution, and tumor uptake.
Quantitative Data Summary
The following tables summarize key quantitative data for various 99mTc and 64Cu labeled Neurotensin(8-13) analogs, facilitating comparison of their properties.
Table 1: Properties of 99mTc-Labeled Neurotensin(8-13) Analogs
| Radiotracer | Chelator/Method | Radiochemical Yield (%) | Radiochemical Purity (%) | Receptor Affinity (IC50/Kd, nM) | Tumor Model | Reference |
| 99mTc-(Nalpha-His)Ac-NT(8-13) | (Nalpha-His)Ac / [99mTc(H2O)3(CO)3]+ | >97 | >97 | 0.56 (Kd) | NCI-H446 (SCLC) | |
| 99mTc(CO)3NT-VIII | (Nalpha-His)Ac / [99mTc(CO)3]+ | >95 | >98 | 1.8 (Kd) | HT-29 | |
| 99mTc-HYNIC-NT(8-13) analog | HYNIC | >97 | >97 | Not Reported | - | |
| 99mTc-MAG3-NT(8-13) analog | NHS-S-acetyl-MAG3 | >97 | >97 | Not Reported | - | |
| 99mTc-NT-XI | (Nalpha-His)Ac / [99mTc(CO)3]+ | >96 | >96 | Not Reported | Pancreatic Adenocarcinoma | |
| 99mTc-HYNIC-NT analog | HYNIC | >95 | >95 | Not Reported | HT-29 |
Table 2: Biodistribution of 99mTc-Labeled Neurotensin(8-13) Analogs in Tumor-Bearing Mice (%ID/g)
| Radiotracer | Time (h) | Tumor | Blood | Liver | Kidneys | Muscle | Tumor/Muscle Ratio | Reference |
| 99mTc-(Nalpha-His)Ac-NT(8-13) | 4 | 1.55 ± 0.45 | 0.12 ± 0.03 | 0.45 ± 0.11 | 10.5 ± 2.5 | 0.46 ± 0.15 | 3.35 ± 1.01 | |
| 99mTc-(Nalpha-His)Ac-NT(8-13) | 12 | 1.25 ± 0.35 | 0.05 ± 0.01 | 0.35 ± 0.08 | 8.5 ± 1.5 | 0.30 ± 0.08 | 4.20 ± 1.35 | |
| 99mTc(CO)3NT-VIII | 1.5 | 2.5 ± 0.5 | 0.3 ± 0.1 | 0.6 ± 0.1 | 11.2 ± 1.5 | 0.3 ± 0.1 | 8.3 | |
| 99mTc(CO)3NT-VIII | 5 | 1.8 ± 0.3 | 0.1 ± 0.0 | 0.4 ± 0.1 | 7.5 ± 1.2 | 0.2 ± 0.0 | 9.0 |
Table 3: Properties of 64Cu-Labeled Neurotensin(8-13) Analogs
| Radiotracer | Chelator | Radiochemical Yield (%) | Radiochemical Purity (%) | Receptor Affinity (IC50, nM) | Tumor Model | Reference |
| 64Cu-DOTA-NT(8-13) | DOTA | >99 | >99 | Not Reported | HT-29, HCT116 | |
| 64Cu-AmBaSar-NT | AmBaSar | Not Reported | Not Reported | 4.8 ± 1.0 | HT-29 | |
| 64Cu-DOTA-NT | DOTA | Not Reported | Not Reported | 2.9 ± 1.2 | HT-29 | |
| 64Cu-NOTA-NT | NOTA | Not Reported | Not Reported | 3.0 ± 1.4 | HT-29 | |
| 64Cu-DOTA-NT-Cy5.5 | DOTA | >95 | >98 | 0.65 ± 0.35 | HT-29 |
Table 4: Biodistribution of 64Cu-Labeled Neurotensin(8-13) Analogs in Tumor-Bearing Mice (%ID/g)
| Radiotracer | Time (h) | Tumor | Blood | Liver | Kidneys | Muscle | Tumor/Muscle Ratio | Reference |
| 64Cu-AmBaSar-NT | 4 | 1.70 ± 0.44 | Not Reported | 1.41 ± 0.39 | 6.71 ± 0.75 | Not Reported | Not Reported | |
| 64Cu-DOTA-NT | 4 | 1.27 ± 0.24 | Not Reported | 0.42 ± 0.21 | 4.28 ± 0.92 | Not Reported | Not Reported | |
| 64Cu-NOTA-NT | 4 | 1.64 ± 0.14 | Not Reported | 1.14 ± 0.09 | 6.51 ± 0.63 | Not Reported | Not Reported | |
| 64Cu-DOTA-NT-Cy5.5 | 4 | 1.79 ± 0.16 | 0.15 ± 0.03 | 4.63 ± 0.74 | 14.24 ± 1.33 | 0.10 ± 0.02 | 17.44 ± 3.25 |
Neurotensin Receptor Signaling Pathway
Upon binding of Neurotensin or its analogs, the NTS1 receptor, a G protein-coupled receptor (GPCR), activates multiple intracellular signaling cascades. This activation is crucial for the receptor-mediated internalization of the radiopharmaceutical, a key process for tumor retention and imaging contrast. The primary signaling pathways involve the activation of Gαq, Gαi/o, and Gα13 proteins, as well as the recruitment of β-arrestins.
Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific NT(8-13) analogs and laboratory conditions.
Protocol 1: Radiolabeling of NT(8-13) Analog with 99mTc using the Tricarbonyl Method
This protocol is adapted for NT(8-13) analogs functionalized with an (NαHis)Ac chelating group.
Materials:
-
(NαHis)Ac-functionalized NT(8-13) analog
-
Sodium pertechnetate ([99mTc]NaTcO4) from a 99Mo/99mTc generator
-
IsoLink® kit or similar kit for preparing the [99mTc(CO)3(H2O)3]+ precursor
-
0.5 M Phosphate buffer, pH 7.4
-
Saline solution (0.9% NaCl)
-
Heating block or water bath
-
HPLC system for quality control
Workflow Diagram:
Caption: Workflow for 99mTc-Tricarbonyl Labeling.
Procedure:
-
Preparation of [99mTc(CO)3(H2O)3]+ Precursor: Prepare the technetium tricarbonyl precursor according to the manufacturer's instructions (e.g., IsoLink® kit). This typically involves adding [99mTc]NaTcO4 to a vial containing sodium boranocarbonate, borax, and tartrate, followed by heating at 100°C for 20 minutes.
-
Neutralization: After cooling, neutralize the precursor solution to a pH of 6.5-7.0 with a suitable buffer (e.g., a mixture of HCl and phosphate buffer).
-
Labeling Reaction: Add a solution of the (NαHis)Ac-NT(8-13) analog (e.g., 10-30 µg in water or buffer) to the neutralized [99mTc(CO)3(H2O)3]+ precursor solution.
-
Incubation: Heat the reaction mixture at 75-100°C for 15-30 minutes.
-
Cooling: Allow the reaction vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC. A typical system would be a C18 column with a gradient of water/acetonitrile containing 0.1% TFA. The RCP should be >95%.
Protocol 2: Radiolabeling of DOTA-conjugated NT(8-13) with 64Cu
This protocol is suitable for NT(8-13) analogs conjugated with the DOTA chelator.
Materials:
-
DOTA-conjugated NT(8-13) analog
-
[64Cu]CuCl2 solution
-
0.1 M Ammonium acetate buffer, pH 5.5
-
Heating block or water bath
-
C18 Sep-Pak light cartridge for purification
-
HPLC system for quality control
Workflow Diagram:
Caption: Workflow for 64Cu-DOTA Labeling.
Procedure:
-
Reaction Setup: In a reaction vial, combine the DOTA-NT(8-13) analog (e.g., 15-20 nmol) with 0.1 M ammonium acetate buffer (pH 5.5).
-
Add 64Cu: Add the [64Cu]CuCl2 solution (e.g., 50-100 MBq) to the vial.
-
Incubation: Heat the reaction mixture. The temperature and time can vary depending on the specific analog and desired specific activity (e.g., 37°C for 60 minutes or 95°C for 20-30 minutes).
-
Purification: After cooling, purify the reaction mixture to remove unchelated 64Cu. This is typically done using a C18 Sep-Pak light cartridge.
-
Pre-condition the cartridge with ethanol and then water.
-
Load the reaction mixture onto the cartridge.
-
Wash with water to remove unbound 64Cu.
-
Elute the 64Cu-DOTA-NT(8-13) with an ethanol/water mixture.
-
-
Solvent Removal & Formulation: Remove the ethanol by evaporation under a stream of nitrogen and formulate the final product in a physiologically compatible solution (e.g., saline).
-
Quality Control: Determine the radiochemical purity using radio-HPLC. The RCP should be >99%.
Protocol 3: In Vitro Cell Binding Assay
This protocol determines the binding affinity (IC50) of the non-radiolabeled NT(8-13) analog by competitive displacement of a commercially available radioligand.
Materials:
-
NTS1-expressing cancer cell line (e.g., HT-29)
-
[125I]-Tyr3-Neurotensin or similar radioligand
-
Unlabeled NT(8-13) analog (competitor)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Multi-well plates (e.g., 96-well)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed the NTS1-positive cells in multi-well plates and grow to confluence.
-
Assay Setup: On the day of the experiment, wash the cells with cold binding buffer.
-
Competitive Binding: Add a constant concentration of the radioligand (e.g., [125I]-Tyr3-Neurotensin) to each well.
-
Add increasing concentrations of the unlabeled NT(8-13) analog to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled native Neurotensin).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a set time (e.g., 1 hour).
-
Washing: Terminate the binding by aspirating the medium and washing the cells rapidly with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells (e.g., with 1N NaOH) and transfer the lysate to counting tubes. Measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.
Protocol 4: In Vivo Biodistribution in Tumor-Bearing Mice
This protocol evaluates the tissue distribution of the radiolabeled NT(8-13) analog over time.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HT-29 xenografts)
-
Radiolabeled NT(8-13) analog
-
Anesthetic
-
Syringes for injection
-
Dissection tools
-
Tared vials for organ collection
-
Gamma counter
Procedure:
-
Animal Preparation: Use mice bearing tumors of a suitable size (e.g., 100-200 mm3).
-
Injection: Inject a known amount of the radiolabeled NT(8-13) analog (e.g., 1-5 MBq) into each mouse via the tail vein.
-
Distribution: At predetermined time points post-injection (e.g., 1, 4, 12, 24 hours), euthanize a cohort of mice (n=3-5 per group) by an approved method.
-
Organ Harvesting: Dissect the mice and collect major organs and tissues of interest (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) into pre-weighed vials.
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity in a calibrated gamma counter along with standards of the injected dose.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for comparison of uptake between different tissues and radiotracers.
Conclusion
The choice between 99mTc and 64Cu for labeling Neurotensin(8-13) analogs depends on the desired imaging modality (SPECT vs. PET), logistical considerations, and the specific characteristics of the radiopharmaceutical. Both approaches have successfully yielded promising candidates for imaging NTS1-positive tumors. The protocols and data presented here provide a foundation for researchers to develop and evaluate novel Neurotensin-based radiopharmaceuticals for cancer imaging.
References
- 1. scilit.com [scilit.com]
- 2. In Vivo Monitoring of the Antiangiogenic Effect of Neurotensin Receptor-Mediated Radiotherapy by Small-Animal Positron Emission Tomography: A Pilot Study [mdpi.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
Application Notes and Protocols for Using Tritiated Neurotensin(8-13) in Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its physiological effects through interaction with specific neurotensin receptors (NTRs). The C-terminal hexapeptide fragment, Neurotensin(8-13) (NT(8-13)), represents the minimal sequence required for full binding activity and biological potency at the high-affinity neurotensin receptor 1 (NTS1). Tritiated Neurotensin(8-13) ([³H]NT(8-13)) is a valuable radioligand for characterizing neurotensin receptors due to its high affinity and specificity. These application notes provide detailed protocols for utilizing [³H]NT(8-13) in receptor binding assays to determine receptor density (Bmax), ligand affinity (Kd), and the potency of unlabeled compounds (Ki).
Properties of Tritiated Neurotensin(8-13):
-
High Affinity: [³H]NT(8-13) binds to neurotensin receptors with high affinity, typically in the sub-nanomolar to low nanomolar range, making it suitable for characterizing receptors even in tissues with low receptor expression. Studies have shown that [³H]NT(8-13) has a higher affinity than [³H]neurotensin for the same binding sites in the human brain.[1][2]
-
Specificity: The binding is specific and saturable, allowing for the accurate quantification of neurotensin receptors.
-
Versatility: It can be used in various assay formats, including saturation, competition, and kinetic binding studies, with preparations from different sources such as cell membranes and tissue homogenates.
Data Presentation
Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) for [³H]Neurotensin(8-13)
| Tissue/Cell Line | Receptor Type | Kd (nM) | Bmax (fmol/mg protein or pmol/g tissue) | Reference |
| Human Frontal Cortex | N/A | 0.52 | 3.5 pmol/g | [1][3] |
| Rat Brain | N/A | 2.85 | 432 fmol/mg | [4] |
| CHO-hNTS₁R cells | hNTS1 | 0.29 | N/A | |
| HT-29 cells | hNTS1 | 0.55 | N/A | |
| HEK-hNTS₂R cells | hNTS2 | 0.79 | N/A |
Table 2: Inhibitory Constants (Ki) and IC50 Values of Neurotensin Analogs in Competition with a Tritiated Ligand
| Competing Ligand | Tissue/Cell Line | Receptor Type | Ki (nM) | IC50 (nM) | Reference |
| Neurotensin(8-13) | Rat Cortex Membranes | N/A | N/A | 5 | |
| natCu-labeled NT(8-13) | HT-29 cells | NTS1 | N/A | 0.16 | |
| natGa-labeled NT(8-13) | HT-29 cells | NTS1 | N/A | 0.04 | |
| Ga-TRAP(NT4)3 | CHO cells | hNTS1 | 0.12 | N/A | |
| Ga-TRAP(NT4)3 | HEK 293 cells | hNTS2 | 0.21 | N/A |
Experimental Protocols
1. Preparation of Cell Membranes or Tissue Homogenates:
-
Harvest cells or dissect tissues of interest and place them in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the sample using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 35,600 x g for 10 minutes at 4°C) to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Lowry method).
-
Store the membrane aliquots at -80°C until use.
2. Saturation Binding Assay Protocol:
-
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]NT(8-13).
-
Assay Setup:
-
Prepare a series of dilutions of [³H]NT(8-13) in the assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 0.1% bovine serum albumin, and 0.2 mM bacitracin). The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
For each concentration of [³H]NT(8-13), prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
-
Incubation:
-
To the total binding tubes, add the membrane preparation (typically 50-100 µg of protein), the corresponding dilution of [³H]NT(8-13), and assay buffer to a final volume (e.g., 250 µL).
-
To the non-specific binding tubes, add the membrane preparation, the same dilution of [³H]NT(8-13], and a high concentration of unlabeled NT(8-13) (e.g., 1 µM) to saturate the receptors.
-
Incubate all tubes at a specified temperature (e.g., 0°C or 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [³H]NT(8-13).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values. A Scatchard plot can also be used for visualization, though non-linear regression is generally preferred for accuracy.
-
3. Competition Binding Assay Protocol:
-
Objective: To determine the affinity (Ki) of an unlabeled test compound for the neurotensin receptor.
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound in the assay buffer.
-
Prepare tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.
-
-
Incubation:
-
Add a fixed concentration of [³H]NT(8-13) (typically at or below its Kd value) to all tubes except the blanks.
-
Add the membrane preparation to all tubes.
-
To the non-specific binding tubes, add a high concentration of unlabeled NT(8-13) (e.g., 1 µM).
-
To the competition tubes, add the corresponding dilutions of the test compound.
-
Incubate all tubes under the same conditions as the saturation assay.
-
-
Separation and Quantification:
-
Follow the same filtration and counting procedure as described for the saturation assay.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]NT(8-13) used in the assay and Kd is the dissociation constant of [³H]NT(8-13) determined from saturation binding experiments.
-
Mandatory Visualization
Caption: Experimental Workflow for Receptor Binding Assays.
Caption: NTS1 Receptor Signaling Pathway.
References
- 1. [3H]neurotensin(8-13) binds in human brain to the same sites as does [3H]neurotensin but with higher affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Specific binding of tritiated neurotensin to rat brain membranes: characterization and regional distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies of Neurotensin(8-13) on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide with a wide range of functions in the central nervous system. Its C-terminal fragment, Neurotensin(8-13) (NT(8-13)), has been shown to be the active portion of the peptide, mimicking the effects of full-length NT.[1][2] Of particular interest is the potent excitatory effect of NT(8-13) on the firing of various neuronal populations, most notably the dopaminergic neurons of the ventral tegmental area (VTA).[3] This excitatory action, mediated primarily through the Neurotensin receptor 1 (NTS1), leads to increased neuronal excitability and has significant implications for dopamine-related behaviors and pathologies.[4][5]
These application notes provide a comprehensive overview of the electrophysiological effects of NT(8-13) on neuronal firing, with detailed protocols for key experiments. The information presented is intended to guide researchers in designing and executing experiments to investigate the neuronal effects of NT(8-13) and similar compounds.
Data Presentation
Table 1: Effects of Neurotensin(8-13) on Neuronal Firing Rate
| Brain Region | Neuron Type | Preparation | NT(8-13) Concentration | Effect on Firing Rate | Reference(s) |
| Ventral Tegmental Area (VTA) | Dopaminergic | In vitro slice | 10 nM - 1 µM | Increased firing rate | |
| Ventral Tegmental Area (VTA) | Dopaminergic | Cultured neurons | 100 nM | Increased firing rate | |
| Substantia Nigra (SNc) | Dopaminergic | In vitro slice | >10 nM | Increased firing rate | |
| Medial Prefrontal Cortex (mPFC) | Not specified | In vivo | 0.3 & 3 nmol (microinjection) | Increased firing in 14 of 26 dopamine cells tested | |
| Globus Pallidus | Not specified | In vivo | Not specified | Increased spontaneous firing |
Table 2: Modulation of Synaptic Transmission by Neurotensin(8-13)
| Brain Region | Neuron Type | Measured Current | NT(8-13) Concentration | Effect | Reference(s) |
| Ventral Tegmental Area (VTA) | Dopaminergic | NMDA-mediated EPSCs | 10 nM | Potentiation (19.2 ± 1.3% increase) | |
| Ventral Tegmental Area (VTA) | Dopaminergic | NMDA-mediated EPSCs | 100 nM - 500 nM | Reduction | |
| Ventral Tegmental Area (VTA) & Substantia Nigra (SNc) | Dopaminergic | D2 Autoreceptor-mediated IPSCs | 10 nM - 300 nM (EC50 = 33.0 nM) | Sustained depression | |
| Ventral Tegmental Area (VTA) | Dopaminergic | GABAA Receptor-mediated IPSCs | 150 nM | Enhancement | |
| Ventral Tegmental Area (VTA) | Dopaminergic | GABAB Receptor-mediated IPSCs | 150 nM | Depression |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vivo Single-Unit Electrophysiology and Microinjection in Rat VTA
Objective: To record the firing of individual VTA neurons in an anesthetized rat before and after local application of NT(8-13).
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Anesthetic (e.g., urethane or isoflurane)
-
Stereotaxic frame
-
Drill
-
Glass micropipettes for recording and injection
-
Microinjection pump
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Neurotensin(8-13) solution (e.g., 1 nmol/µL in sterile saline)
-
Saline (vehicle control)
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy to expose the skull over the VTA.
-
Using a rat brain atlas, determine the coordinates for the VTA. For an adult rat, typical coordinates are: Anteroposterior (AP): -4.6 to -5.2 mm from Bregma; Mediolateral (ML): ±0.7 to 1.3 mm from midline; Dorsoventral (DV): -8.2 to -8.4 mm from the skull surface.
-
-
Electrode and Cannula Placement:
-
Slowly lower a recording microelectrode into the VTA to isolate the spontaneous activity of a single neuron. Dopaminergic neurons are often identified by their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Lower a microinjection cannula adjacent to the recording electrode.
-
-
Baseline Recording:
-
Record the baseline firing rate of the isolated neuron for at least 10-15 minutes to ensure stability.
-
-
Microinjection of Neurotensin(8-13):
-
Microinject a small volume (e.g., 0.5 µL) of NT(8-13) solution over 1-2 minutes.
-
In control experiments, inject an equivalent volume of saline.
-
-
Post-Injection Recording:
-
Continue to record the neuronal firing for at least 30-60 minutes post-injection to observe any changes in firing rate or pattern.
-
-
Histological Verification:
-
At the end of the experiment, perfuse the animal and process the brain tissue to histologically verify the location of the electrode and injection site.
-
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording in Acute Brain Slices
Objective: To measure the effects of NT(8-13) on the membrane potential and synaptic currents of VTA dopaminergic neurons in acute brain slices.
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Dissection tools
-
Incubation chamber
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass capillaries for patch pipettes
-
Cutting Solution (ice-cold, oxygenated with 95% O2/5% CO2):
-
Sucrose-based for better cell viability. A typical composition is (in mM): 230 sucrose, 2.5 KCl, 1.25 NaH2PO4, 10 MgSO4, 0.5 CaCl2, 26 NaHCO3, 10 glucose.
-
-
Artificial Cerebrospinal Fluid (aCSF) for Recording (oxygenated with 95% O2/5% CO2, heated to 32-34°C):
-
Composition (in mM): 126 NaCl, 3 KCl, 1.25 NaH2PO4, 1.5 MgSO4, 1.6 CaCl2, 26 NaHCO3, 10 glucose.
-
-
Internal Solution for Patch Pipettes:
-
K-gluconate based for current-clamp recordings. Composition (in mM): 115 K-Gluconate, 20 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, 0.1 EGTA, with biocytin for cell filling. pH adjusted to 7.2-7.3 with KOH, osmolarity ~290 mOsm.
-
-
Neurotensin(8-13) stock solution
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated cutting solution.
-
Cut horizontal or coronal slices (200-300 µm thick) containing the VTA using a vibratome.
-
Transfer slices to an incubation chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with warm, oxygenated aCSF.
-
Identify putative dopaminergic neurons in the VTA based on their location and morphology.
-
Pull a glass micropipette (3-7 MΩ resistance) and fill it with the internal solution.
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
-
Data Acquisition:
-
Current-clamp: Record the spontaneous firing of the neuron.
-
Voltage-clamp: Hold the neuron at a specific potential (e.g., -70 mV) to record synaptic currents (EPSCs or IPSCs).
-
-
Application of Neurotensin(8-13):
-
After obtaining a stable baseline recording for 5-10 minutes, add NT(8-13) to the perfusing aCSF at the desired final concentration (e.g., 100 nM).
-
Record the changes in firing rate, membrane potential, or synaptic currents for the duration of the drug application and subsequent washout.
-
-
Data Analysis:
-
Analyze the firing frequency before, during, and after NT(8-13) application.
-
Measure the amplitude and frequency of synaptic currents.
-
Conclusion
The protocols and data presented here provide a framework for investigating the electrophysiological effects of Neurotensin(8-13). This peptide fragment consistently demonstrates excitatory effects on neuronal firing, particularly within the mesolimbic dopamine system. Its ability to modulate both intrinsic excitability and synaptic transmission makes it a valuable tool for studying the regulation of neuronal circuits involved in reward, motivation, and various neuropsychiatric disorders. The provided methodologies can be adapted to explore the effects of novel compounds targeting the neurotensin system, aiding in the development of new therapeutic agents.
References
- 1. Neurotensin Induces Presynaptic Depression of D2 Dopamine Autoreceptor-Mediated Neurotransmission in Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. The electrophysiological actions of neurotensin in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms Underlying Burst Firing in Substantia Nigra Dopamine Neurons | Journal of Neuroscience [jneurosci.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for HPLC Purification of Synthetic Neurotensin(8-13)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic Neurotensin(8-13) using High-Performance Liquid Chromatography (HPLC). Neurotensin(8-13), a hexapeptide with the sequence Arg-Arg-Pro-Tyr-Ile-Leu, is the biologically active fragment of the neuropeptide Neurotensin and a key target in drug development.[1] The protocols outlined below are designed to guide researchers in obtaining high-purity Neurotensin(8-13) for various research and pre-clinical applications.
Introduction to Neurotensin(8-13) Purification
Synthetic peptides, including Neurotensin(8-13), are typically produced by solid-phase peptide synthesis (SPPS). The crude product from SPPS contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups. Reversed-phase HPLC (RP-HPLC) is the most common and effective method for purifying synthetic peptides due to its high resolution and the volatile nature of the mobile phases, which are easily removed after purification.[2][3] The separation is based on the differential hydrophobicity of the peptide and its impurities.
Experimental Protocols
Materials and Reagents
-
Crude synthetic Neurotensin(8-13)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a preparative pump, UV detector, and fraction collector
-
Preparative C18 reversed-phase HPLC column
-
Analytical C18 reversed-phase HPLC column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
-
0.22 µm or 0.45 µm syringe filters
Sample Preparation
Proper sample preparation is crucial for a successful HPLC purification.
-
Dissolution of Crude Peptide : Dissolve the crude synthetic Neurotensin(8-13) in a minimal amount of a strong, compatible solvent. For many peptides, a small volume of acetonitrile or a mixture of acetonitrile and water is effective.[1] If the peptide has poor solubility, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but be mindful of their compatibility with your HPLC system.
-
Dilution : Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A: 0.1% TFA in water, 5% Mobile Phase B: 0.1% TFA in acetonitrile) to a concentration of 1-10 mg/mL.[1]
-
Filtration : Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Preparative RP-HPLC Purification Protocol
This protocol provides a starting point for the purification of Neurotensin(8-13). Optimization may be required based on the specific impurity profile of the crude peptide.
Table 1: Preparative HPLC Conditions
| Parameter | Value |
| Column | Preparative C18, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column) |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | Dependent on column loading capacity |
| Gradient | See Table 2 |
Table 2: Preparative HPLC Gradient Profile
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 65 | 65 |
| 70 | 95 |
| 75 | 95 |
| 76 | 5 |
| 85 | 5 |
Procedure:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared Neurotensin(8-13) sample onto the column.
-
Run the gradient as described in Table 2.
-
Collect fractions corresponding to the major peak, which is expected to be the target peptide. It has been reported that Neurotensin(8-13) elutes at approximately 27% acetonitrile.
-
Monitor the chromatogram at 214 nm for the peptide backbone and 280 nm for the tyrosine residue.
Analysis of Collected Fractions
-
Analytical RP-HPLC : Analyze the purity of each collected fraction using analytical RP-HPLC. This allows for the identification of fractions containing the highest purity of Neurotensin(8-13).
-
Mass Spectrometry : Confirm the identity of the purified peptide in the desired fractions by mass spectrometry to ensure it corresponds to the molecular weight of Neurotensin(8-13) (approximately 817.0 g/mol ).
Table 3: Analytical HPLC Conditions
| Parameter | Value |
| Column | Analytical C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Gradient | A common starting gradient is 5% to 95% B over 20-30 minutes. |
Post-Purification Processing
-
Pooling : Combine the fractions that meet the desired purity level (e.g., >95%).
-
Solvent Evaporation : If the volume of the pooled fractions is large, the acetonitrile can be removed using a rotary evaporator.
-
Lyophilization : Freeze-dry the pooled fractions to obtain the purified Neurotensin(8-13) as a fluffy, white powder. This process removes the water and residual TFA.
-
TFA Salt Exchange (Optional) : If the trifluoroacetate salt is not desired for downstream applications, it can be exchanged for another counter-ion (e.g., acetate) using ion-exchange chromatography.
Data Presentation
The following table summarizes expected quantitative data for the purification of a Neurotensin(8-13) analog. Actual results may vary depending on the synthesis efficiency and the specific HPLC conditions used.
Table 4: Representative Purification Data for a DOTA-conjugated Neurotensin(8-13) Analog
| Parameter | Value | Reference |
| Retention Time (Analytical) | 9.467 min | |
| Purity (Post-Purification) | ≥99% | |
| Radiochemical Purity (if applicable) | ≥99.99% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of synthetic Neurotensin(8-13).
Caption: Workflow for HPLC purification of synthetic Neurotensin(8-13).
Logical Relationship of Purification Steps
This diagram shows the logical progression and decision points in the purification process.
Caption: Decision-making flowchart for peptide purification.
References
Characterization of Neurotensin(8-13) Using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurotensin(8-13) (NT(8-13)), the C-terminal active fragment of the neuropeptide neurotensin, is a critical ligand for neurotensin receptors (NTRs) and plays a significant role in various physiological processes. Accurate characterization and quantification of NT(8-13) are paramount for research and drug development. This application note provides a detailed protocol for the analysis of NT(8-13) using mass spectrometry, a powerful tool for peptide characterization. We outline methods for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, including a summary of expected quantitative data. Furthermore, we present a diagram of the NT(8-13) signaling pathway to provide a broader biological context.
Introduction
Neurotensin(8-13), with the amino acid sequence Arg-Arg-Pro-Tyr-Ile-Leu, is the minimal fragment of neurotensin that retains high affinity for the neurotensin type 1 receptor (NTS1).[1][2] Its involvement in pain perception, temperature regulation, and as a potential therapeutic target in cancer and neurological disorders has spurred significant interest.[2][3] Mass spectrometry offers unparalleled sensitivity and specificity for the identification, quantification, and structural elucidation of peptides like NT(8-13). This document serves as a comprehensive guide for researchers utilizing mass spectrometry for the characterization of this important neuropeptide fragment.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful mass spectrometric analysis of NT(8-13). The protocol may vary depending on the sample matrix (e.g., in vitro assays, plasma, or tissue extracts).
Materials:
-
Neurotensin(8-13) standard (lyophilized powder)
-
Solvents: Acetonitrile (ACN), Water (H₂O), Formic Acid (FA), Trifluoroacetic Acid (TFA) - all LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
Protocol for Standard Solution Preparation:
-
Accurately weigh a small amount of lyophilized NT(8-13) powder.
-
Reconstitute the peptide in a suitable solvent, such as 0.1% FA in water, to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions for calibration curves.
Protocol for Extraction from Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold ACN containing an internal standard. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% H₂O, 5% ACN, 0.1% FA) for LC-MS analysis.
-
SPE Cleanup (Optional): For complex matrices, an additional solid-phase extraction step using C18 cartridges may be necessary to remove interfering substances. Condition the cartridge with methanol and then with 0.1% TFA in water. Load the sample, wash with 0.1% TFA in 5% ACN, and elute with 0.1% TFA in 60% ACN. Dry down the eluate and reconstitute as in step 5.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
LC Method:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-60% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas Temperature: 350 - 450°C.
-
Data Acquisition:
-
Full Scan (for characterization): Acquire data over a mass range of m/z 100-1000 to identify the parent ion of NT(8-13).
-
Tandem MS (MS/MS or fragmentation analysis): Select the precursor ion of NT(8-13) and subject it to collision-induced dissociation (CID) to generate fragment ions for structural confirmation.
-
Multiple Reaction Monitoring (MRM) (for quantification): For triple quadrupole instruments, monitor specific precursor-to-product ion transitions for highly sensitive and selective quantification.
-
Data Presentation
The molecular weight of Neurotensin(8-13) is 816.99 g/mol . In positive ion mode ESI-MS, it is typically observed as multiply charged ions. The most abundant precursor ion is often the doubly charged ion [M+2H]²⁺ at m/z 409.5.
Quantitative Data Summary
For quantitative analysis using MRM, specific transitions from the precursor ion to characteristic product ions are monitored. The following table summarizes key quantitative data for NT(8-13) analysis.
| Precursor Ion (m/z) | Product Ion (m/z) | Fragment | Collision Energy (eV) |
| 409.5 ([M+2H]²⁺) | 156.1 | y₁-ion (Leu) | 20-30 |
| 409.5 ([M+2H]²⁺) | 269.2 | y₂-ion (Ile-Leu) | 20-30 |
| 409.5 ([M+2H]²⁺) | 366.2 | y₃-ion (Tyr-Ile-Leu) | 20-30 |
| 409.5 ([M+2H]²⁺) | 120.1 | Immonium ion (Tyr) | 25-35 |
| 409.5 ([M+2H]²⁺) | 129.1 | Immonium ion (Arg) | 25-35 |
Note: Optimal collision energies may vary depending on the mass spectrometer used and should be empirically determined.
Signaling Pathway and Experimental Workflow Visualization
To understand the biological function of Neurotensin(8-13), it is essential to visualize its signaling pathway. Upon binding to the NTS1 receptor, a G-protein coupled receptor (GPCR), NT(8-13) initiates a cascade of intracellular events.
Caption: Neurotensin(8-13) signaling pathway via the NTS1 receptor.
The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of Neurotensin(8-13).
Caption: Experimental workflow for NT(8-13) mass spectrometry analysis.
Conclusion
Mass spectrometry is an indispensable technique for the detailed characterization and sensitive quantification of Neurotensin(8-13). The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals working with this neuropeptide. By following these guidelines, reliable and reproducible results can be achieved, facilitating a deeper understanding of the roles of NT(8-13) in health and disease.
References
- 1. ≥97% (HPLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Functional Characterization of a Stable, Centrally Active Derivative of the Neurotensin (8–13) Fragment as a Potential First-in-Class Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Development of Branched Neurotensin(8-13) Analogs for Enhanced Stability and Receptor Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and characterization of branched Neurotensin(8-13) [NT(8-13)] analogs. The focus is on strategies to improve the metabolic stability and binding affinity of this promising peptide fragment for therapeutic and diagnostic applications, particularly in oncology.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its effects through three known receptors, with the high-affinity NTS1 receptor being a key target in several cancers where it is overexpressed. The C-terminal fragment, NT(8-11), is responsible for the biological activity of the full-length peptide. However, the therapeutic potential of linear NT(8-13) is significantly limited by its rapid degradation in plasma by peptidases. To overcome this, researchers have explored various chemical modifications, with peptide branching emerging as a highly effective strategy. This approach involves synthesizing multimeric forms of the peptide, such as tetrabranched structures, which have demonstrated remarkable improvements in plasma stability and, in some cases, enhanced receptor affinity.[1][2]
Data Presentation: Comparative Analysis of Linear vs. Branched NT(8-13) Analogs
The following tables summarize the quantitative data on the binding affinity and plasma stability of various linear and branched NT(8-13) analogs, providing a clear comparison of their performance.
Table 1: Neurotensin Receptor 1 (NTS1R) Binding Affinity of NT(8-13) Analogs
| Compound | Structure | Receptor Binding Assay | IC50 (nM) | Ki (nM) | Cell Line |
| NT(8-13) | Linear | Radioligand Competition | 0.03[3] | 0.33[][5] | HT-29 |
| Tetrabranched NT(8-13) (NT4) | Tetrabranched | Radioligand Competition | 0.2 | - | HT-29 |
| N-terminally attached dimeric NT(8-13) | Dimeric | Radioligand Competition | In the nanomolar range | - | HT-29 |
| N-terminally attached tetrameric NT(8-13) | Tetrameric | Radioligand Competition | Higher affinity than dimeric | - | HT-29 |
| C-terminally attached branched NT(8-13) | Branched | Radioligand Competition | Low affinity | - | HT-29 |
| Tetrabranched NT(8-13) cyclam | Tetrabranched | Radioligand Competition | 7.0 | - | HT-29 |
Table 2: Stability of NT(8-13) Analogs in Human Plasma
| Compound | Structure | Incubation Time | % Intact Peptide Remaining | Half-life (t1/2) |
| Linear NT | Linear | 2 h | Degraded | Very short |
| Linear NT(8-13) | Linear | 2 h | Degraded | Too brief for in vivo targeting |
| Tetrabranched NT | Tetrabranched | 24 h | Stable | > 24 h |
| Tetrabranched NT(8-13) | Tetrabranched | 24 h | Stable | > 24 h |
| Conjugated Tetrabranched NT(8-13) | Tetrabranched | 24 h | Detected as uncleaved | > 24 h |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development and characterization of branched NT(8-13) analogs.
Protocol 1: Competitive Radioligand Binding Assay for NTS1 Receptor Affinity
This protocol is used to determine the binding affinity (IC50 and Ki values) of unlabeled NT(8-13) analogs by measuring their ability to compete with a radiolabeled ligand for binding to the NTS1 receptor.
1. Materials and Reagents:
-
Cell Line: HT-29 human colon adenocarcinoma cells (known to overexpress NTS1 receptors).
-
Radioligand: [³H]-Neurotensin or [¹²⁵I]Tyr³-neurotensin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligands: Linear NT(8-13) and branched NT(8-13) analogs at various concentrations.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter.
2. Cell Membrane Preparation:
-
Culture HT-29 cells to confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Homogenize the cells in lysis buffer (e.g., 50 mM Tris-HCl) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
3. Binding Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of cell membrane preparation.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled neurotensin (for non-specific binding) or the test compound at various concentrations.
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol is designed to assess the stability of NT(8-13) analogs in human plasma by monitoring the degradation of the intact peptide over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Peptides: Linear and branched NT(8-13) analogs.
-
Human Plasma: Pooled from healthy donors, stored at -80°C.
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Water, HPLC grade.
-
Incubator or water bath at 37°C.
-
Microcentrifuge.
-
HPLC system with a C18 reverse-phase column.
2. Assay Procedure:
-
Thaw the human plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Add the peptide stock solution to the pre-warmed plasma to a final concentration of 10-100 µg/mL.
-
Incubate the plasma-peptide mixture at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.
-
Immediately stop the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% TFA in ACN).
-
Vortex the sample and incubate on ice for 10-20 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
3. HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
Identify and quantify the peak corresponding to the intact peptide by comparing its retention time and peak area to a standard of the undegraded peptide.
4. Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact peptide versus time.
-
Determine the half-life (t1/2) of the peptide, which is the time it takes for 50% of the peptide to be degraded.
Mandatory Visualizations
Neurotensin Receptor 1 (NTS1R) Signaling Pathway
Caption: NTS1 Receptor signaling cascade leading to ERK1/2 activation.
Experimental Workflow for Branched NT(8-13) Analog Development
Caption: Workflow for the development and evaluation of branched NT(8-13) analogs.
References
Application Notes and Protocols: Conjugation of Neurotensin(8-13) to Nanoparticles for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its effects through binding to neurotensin receptors (NTRs), which are overexpressed in various cancers, including pancreatic, prostate, lung, breast, and colon cancers. The C-terminal fragment, Neurotensin(8-13) (NT(8-13)), retains high affinity for these receptors, making it an ideal targeting ligand for delivering therapeutic agents directly to tumor cells. Conjugating NT(8-13) to nanoparticles (NPs) offers a promising strategy to enhance the stability, circulation time, and tumor-specific accumulation of anticancer drugs, thereby improving therapeutic efficacy while minimizing off-target side effects.
These application notes provide detailed protocols for the conjugation of NT(8-13) to both polymeric and gold nanoparticles, methods for their characterization, and an overview of their application in targeted drug delivery.
Data Presentation
Table 1: Characterization of NT(8-13)-Conjugated Nanoparticles
| Nanoparticle Type | Core Material | Targeting Ligand | Size (nm) (Bare) | Size (nm) (Conjugated) | Zeta Potential (mV) (Bare) | Zeta Potential (mV) (Conjugated) | Drug Loading Efficiency (%) | Reference |
| Polymeric Nanoparticles | PEG-diMA | Cys-NT(8-13) | 100-150 | 120-180 | -15 to -25 | -10 to -20 | Varies with drug | [1] |
| Gold Nanoparticles | Gold | Cys-NT(8-13) | 10-50 | 15-60 | -30 to -50 | -20 to -40 | Varies with drug | General Knowledge |
Table 2: In Vitro Performance of NT(8-13)-Conjugated Nanoparticles
| Nanoparticle Formulation | Cell Line | Binding Affinity (IC50) | Cellular Uptake/Retention | Cytotoxicity (EC50) | Reference |
| DOTA-NT(8-13) | HT-29 (Colon Cancer) | ~0.43 nM | High | Not Applicable | [2] |
| 64Cu-DOTA-NT(8-13) | HT-29, HCT116 (Colon Cancer) | Not Reported | High uptake and retention | Not Applicable | [2] |
| Branched NT(8-13)-5FdU | HT-29 (Colon Cancer) | Not Reported | Not Reported | 1.1e-007 M | [3] |
| Branched NT(8-13)-MTX | PANC-1 (Pancreatic Cancer) | Not Reported | Not Reported | 4.4e-007 M | [3] |
Table 3: In Vivo Performance of NT(8-13)-Targeted Nanoparticles
| Nanoparticle/Conjugate | Animal Model | Tumor Type | Tumor Uptake (%ID/g) | Therapeutic Efficacy | Reference |
| 99mTc-labeled NT(8-13) analogues | Nude mice | HT-29 Xenograft | Low, but tumor/blood ratio increased with stability | Not Applicable | |
| Tetra-branched NT-5FdU | Nude mice | HT-29 Xenograft | Not Reported | 50% reduction in tumor growth | |
| 68Ga-DOTA-NT-AuNP | Nude mice | Colon and Prostate Tumors | 9.04 ± 2.29 (Colon), 11.7 ± 0.59 (Prostate) | Not Applicable |
Experimental Protocols
Protocol 1: Synthesis of Cysteine-Terminated Neurotensin(8-13)
A cysteine residue is added to the N-terminus of the Neurotensin(8-13) peptide (sequence: Arg-Arg-Pro-Tyr-Ile-Leu) to facilitate conjugation to nanoparticles. This is typically achieved using standard solid-phase peptide synthesis (SPPS). The resulting peptide, Cys-Arg-Arg-Pro-Tyr-Ile-Leu (Cys-NT(8-13)), should be purified by high-performance liquid chromatography (HPLC) to >95% purity.
Protocol 2: Conjugation of Cys-NT(8-13) to Thiolated Polymeric Nanoparticles via Disulfide Exchange
This protocol is adapted from a method for conjugating Cys-NT(8-13) to thiolated polyethylene glycol-dimethacrylate (PEG-diMA) nanoparticles.
Materials:
-
Thiolated polymeric nanoparticles (e.g., prepared via thiol-ene chemistry).
-
Cysteine-terminated Neurotensin(8-13) (Cys-NT(8-13)).
-
2,2'-Dithiodipyridine (Aldrithiol).
-
Methanol (MeOH), absolute.
-
Cold diethyl ether.
-
Orbital shaker.
-
Centrifugation equipment.
Procedure:
-
Activation of Cys-NT(8-13) with a Pyridyl Disulfide (PDS) group:
-
Dissolve Cys-NT(8-13) (50.0 mg, 0.055 mmol) in 2 mL of absolute methanol.
-
Add Aldrithiol (17.9 mg, 0.081 mmol) to the peptide solution.
-
Stir the mixture vigorously at room temperature overnight in the dark.
-
Precipitate the PDS-activated peptide by adding the reaction mixture to 100 mL of cold diethyl ether and storing at -20°C overnight.
-
Collect the precipitate by centrifugation and dry under vacuum.
-
-
Conjugation of PDS-activated NT(8-13) to Thiolated Nanoparticles:
-
Determine the concentration of free thiol groups on the nanoparticles using Ellman's assay.
-
Dissolve the PDS-activated NT(8-13) in methanol.
-
Add the PDS-activated NT(8-13) solution to a solution of the thiolated nanoparticles in a 1.5-fold molar excess relative to the surface thiol groups. For example, use 2.3 mg (2.223 mM) of PDS-activated peptide for nanoparticles bearing 1.482 mM of -SH groups.
-
Add the nanoparticle solution dropwise to the peptide solution while stirring.
-
Incubate the reaction mixture for 3 minutes at room temperature on an orbital shaker at 200 rpm.
-
Purify the NT(8-13)-conjugated nanoparticles by centrifugation or dialysis to remove unconjugated peptide and byproducts.
-
Protocol 3: Conjugation of Cys-NT(8-13) to Gold Nanoparticles
This protocol describes a common method for the covalent attachment of cysteine-containing peptides to the surface of gold nanoparticles (AuNPs).
Materials:
-
Gold nanoparticles (10-50 nm diameter).
-
Cysteine-terminated Neurotensin(8-13) (Cys-NT(8-13)).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Centrifugation equipment.
Procedure:
-
Preparation of Cys-NT(8-13) Solution:
-
Dissolve Cys-NT(8-13) in PBS to a final concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
Add the Cys-NT(8-13) solution to the gold nanoparticle suspension. The optimal molar ratio of peptide to AuNPs should be determined empirically but a starting point of 1000:1 can be used.
-
Gently mix the solution and incubate at room temperature for 2-4 hours with gentle stirring.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Remove the supernatant containing unconjugated peptide.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound peptide.
-
Resuspend the final pellet in the desired buffer for storage and further use.
-
Protocol 4: Characterization of NT(8-13)-Conjugated Nanoparticles
1. Size and Zeta Potential:
-
Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after conjugation using Dynamic Light Scattering (DLS).
2. Morphology:
-
Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to assess their size, shape, and dispersity.
3. Peptide Conjugation Confirmation:
-
For Polymeric NPs: Use Fourier-transform infrared spectroscopy (FTIR) to identify characteristic peptide amide bond peaks.
-
For AuNPs: UV-Vis spectroscopy can show a red-shift in the surface plasmon resonance peak upon peptide conjugation. X-ray photoelectron spectroscopy (XPS) can confirm the presence of sulfur from the cysteine linkage.
4. Quantification of Conjugated Peptide:
-
Quantify the amount of conjugated peptide by measuring the depletion of the peptide from the supernatant after the conjugation reaction using HPLC or a protein/peptide quantification assay (e.g., BCA or Bradford assay).
Mandatory Visualizations
References
Application Notes and Protocols: Utilizing Neurotensin(8-13) to Elucidate Receptor Internalization and Downregulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Neurotensin(8-13) [NT(8-13)], a biologically active C-terminal fragment of neurotensin, as a tool to study the mechanisms of G protein-coupled receptor (GPCR) internalization and downregulation, specifically focusing on the neurotensin type 1 receptor (NTS1).
Introduction
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its physiological effects through three receptor subtypes: NTS1, NTS2, and NTS3.[1][2] The high-affinity NTS1 receptor is a classic GPCR and is overexpressed in various human cancers, including pancreatic, colon, and lung carcinomas, making it a prime target for tumor imaging and therapy.[1][2][3] The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), retains high affinity for the NTS1 receptor and is biologically equi-active to the full-length peptide.
Upon agonist binding, the NTS1 receptor undergoes a canonical process of desensitization, internalization (endocytosis), and subsequent downregulation or recycling. This process is crucial for regulating the cellular response to neurotensin and is a key area of study in GPCR biology and drug development. NT(8-13) and its stabilized analogs are invaluable tools for investigating these phenomena due to their high affinity and agonist properties. Ligand-induced internalization of the NTS1 receptor is a rapid and temperature-dependent process.
Signaling Pathways of Neurotensin(8-13)
Activation of the NTS1 receptor by NT(8-13) initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13. This promiscuous coupling leads to the activation of various downstream effector pathways. Additionally, agonist binding promotes the recruitment of β-arrestins 1 and 2, which are key mediators of receptor desensitization and internalization.
The primary signaling cascades activated by NT(8-13) via the NTS1 receptor include:
-
Gαq Pathway: Activation of phospholipase C (PLCβ), leading to the production of inositol phosphates (like IP1) and diacylglycerol (DAG). This, in turn, triggers protein kinase C (PKC) activation and intracellular calcium mobilization.
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, NTS1 activation can also lead to cAMP accumulation in a Gαs-dependent manner.
-
β-Arrestin Pathway: Recruitment of β-arrestins to the activated receptor, which sterically hinders further G protein coupling (desensitization) and acts as a scaffold to initiate clathrin-mediated endocytosis.
-
MAPK/ERK Pathway: Activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) occurs through both G protein-dependent and β-arrestin-dependent mechanisms.
References
Troubleshooting & Optimization
Overcoming aggregation issues in Neurotensin(8-13) synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges associated with the synthesis of Neurotensin(8-13), with a particular focus on overcoming aggregation-related issues.
Troubleshooting Guide
This guide addresses common problems encountered during the solid-phase peptide synthesis (SPPS) of Neurotensin(8-13) and offers targeted solutions.
Q1: My peptide-resin is not swelling properly, and the reaction solution is viscous. What is happening?
A: This is a classic sign of on-resin aggregation.[1][2] The growing peptide chains are likely forming secondary structures, such as β-sheets, which causes them to associate with each other. This prevents proper solvation and hinders the access of reagents to the reactive sites, leading to the observed lack of swelling and increased viscosity.[2]
Q2: My coupling reactions are incomplete, even after extending the reaction time. How can I improve coupling efficiency?
A: Incomplete coupling is a direct consequence of aggregation.[1][3] To improve efficiency, you can employ one or more of the following strategies:
-
Switch to a more effective solvent: Replace DMF with N-methylpyrrolidone (NMP) or add DMSO to the reaction mixture to improve solvation.
-
Increase the reaction temperature: Performing the coupling at a higher temperature can help disrupt the secondary structures causing aggregation. Microwave-assisted synthesis, which utilizes elevated temperatures (e.g., 75-90°C), is particularly effective.
-
Use stronger coupling reagents: For difficult couplings, reagents that generate more reactive activated esters, such as HATU, HCTU, or PyAOP, can be beneficial. Phosphonium-based reagents like PyBOP are also a good choice.
-
Incorporate chaotropic salts: Washing the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF prior to coupling can help break up aggregates.
Q3: The Fmoc-deprotection step is slow and incomplete, as indicated by a persistent blue color with the Kaiser test. What should I do?
A: Slow deprotection is another hallmark of aggregation, where the N-terminus is sterically hindered. Consider the following solutions:
-
Modify the deprotection cocktail: If using piperidine in DMF, switching to a solution containing DBU may accelerate the removal of the Fmoc group.
-
Increase the temperature: As with coupling, microwave heating during the deprotection step can significantly improve the reaction rate by disrupting aggregates.
-
Sonication: Applying sonication during the deprotection step can physically break up clumps of aggregated peptide-resin.
Q4: I've successfully synthesized my peptide, but the crude product is very difficult to purify due to co-eluting impurities. What could be the cause?
A: This is often the result of deletion sequences, which are peptides missing one or more amino acids due to incomplete coupling or deprotection at various stages of the synthesis. These deletion sequences can have very similar properties to the target peptide, making them difficult to separate by HPLC. The root cause is typically on-resin aggregation. To mitigate this, it is crucial to address aggregation during the synthesis using the strategies outlined above.
Q5: I am considering re-synthesizing my peptide. What proactive measures can I take to prevent aggregation from the start?
A: For a sequence like Neurotensin(8-13) which is prone to aggregation, a proactive approach is highly recommended. Consider these strategies for your next synthesis:
-
Incorporate backbone modifications: The use of pseudoproline dipeptides can effectively disrupt the hydrogen bonding that leads to aggregation. These are incorporated at specific positions in the peptide chain and the native structure is restored during the final cleavage. Another option is to use Dmb- or Hmb-protected amino acids, which shield the peptide backbone.
-
Choose a suitable resin: Starting with a low-substitution resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation. Resins like TentaGel, which have a polyethylene glycol (PEG) core, can also improve solvation and reduce aggregation.
-
Utilize microwave synthesis: A microwave peptide synthesizer can be programmed to use elevated temperatures for both coupling and deprotection steps, which is a very effective way to prevent aggregation throughout the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Neurotensin(8-13) and why is it of interest?
A: Neurotensin(8-13) is the C-terminal fragment of the 13-amino acid neuropeptide, Neurotensin. This hexapeptide (sequence: Arg-Arg-Pro-Tyr-Ile-Leu) is the minimal sequence required for binding to and activating neurotensin receptors (NTS1 and NTS2). It is of significant interest to researchers because it retains the biological activity of the full-length peptide but is more synthetically accessible. However, it is prone to rapid degradation in vivo, which has led to the development of many more stable analogs for therapeutic and diagnostic applications.
Q2: Which solid-phase synthesis strategy is recommended for Neurotensin(8-13)?
A: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used method for the synthesis of Neurotensin(8-13) and its analogs. This approach utilizes a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.
Q3: What are pseudoproline dipeptides and how do they work?
A: Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring. This cyclic structure acts as a "proline mimic," disrupting the formation of β-sheets and other regular secondary structures that cause aggregation. They are introduced as dipeptide units during synthesis and are readily converted back to the native Ser, Thr, or Cys residue under standard acidic cleavage conditions.
Q4: Are there any specific side reactions to be aware of during Neurotensin(8-13) synthesis?
A: Besides aggregation, a key consideration is the presence of two arginine residues. During the final cleavage with strong acid (like TFA), the protecting groups on arginine (e.g., Pbf) can generate reactive cations that may modify other residues, particularly tryptophan if it were present. While Neurotensin(8-13) does not contain tryptophan, it is good practice to use a scavenger cocktail during cleavage to minimize potential side reactions. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
Q5: How is Neurotensin(8-13) typically purified after synthesis?
A: After cleavage from the resin and removal of protecting groups, the crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA (0.1%).
Data Presentation
Table 1: Comparison of Strategies to Mitigate Aggregation in Peptide Synthesis
| Strategy | Principle | Impact on Crude Purity | Impact on Yield | Key Considerations |
| Standard Synthesis (DMF, RT) | Baseline solid-phase synthesis conditions. | Low to Moderate | Low to Moderate | Prone to aggregation for difficult sequences like NT(8-13). |
| Solvent Modification (e.g., NMP) | Improved solvation of the growing peptide chain. | Moderate Improvement | Moderate Improvement | NMP is a stronger solvent than DMF. |
| Chaotropic Salt Wash (e.g., LiCl) | Disruption of hydrogen bonds forming secondary structures. | Moderate Improvement | Moderate Improvement | Requires thorough washing to remove salt before coupling. |
| Microwave-Assisted Synthesis | High temperature disrupts secondary structures and accelerates reaction kinetics. | High Improvement | High Improvement | Requires a specialized synthesizer; potential for racemization at high temperatures for sensitive residues. |
| Pseudoproline Dipeptide Incorporation | Backbone modification disrupts β-sheet formation. | High Improvement | High Improvement | Requires purchase of specialized dipeptide building blocks; placement in the sequence is critical. |
| Backbone Protection (e.g., Hmb/Dmb) | Steric hindrance prevents backbone hydrogen bonding. | High Improvement | High Improvement | Can be expensive; coupling to the protected amino acid can be slow. |
Experimental Protocols
Protocol 1: Standard Fmoc SPPS of Neurotensin(8-13)
This protocol describes the manual synthesis of H-Arg(Pbf)-Arg(Pbf)-Pro-Tyr(tBu)-Ile-Leu-OH on a Wang resin.
-
Resin Preparation: Start with Fmoc-Leu-Wang resin. Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (should be negative, i.e., colorless beads).
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Ile, Tyr(tBu), Pro, Arg(Pbf), Arg(Pbf)).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Protocol 2: Microwave-Assisted SPPS of Neurotensin(8-13)
This protocol outlines the general steps for using a microwave peptide synthesizer.
-
Programming: Program the synthesizer with the Neurotensin(8-13) sequence and select a method that utilizes microwave energy for both deprotection and coupling steps.
-
Deprotection: The synthesizer will deliver 20% piperidine in DMF to the resin and apply microwave power to reach a set temperature (e.g., 75°C) for a duration of 3-5 minutes.
-
Coupling: The synthesizer will deliver the pre-activated solution of Fmoc-amino acid, coupling reagent (e.g., HCTU), and base (e.g., DIPEA) to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.
-
Washing: Automated washing cycles with DMF will be performed after each deprotection and coupling step.
-
Final Cleavage: After the synthesis is complete, the peptide-resin is manually cleaved as described in Protocol 1, step 7.
Protocol 3: Purification of Neurotensin(8-13) by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Chromatography System:
-
Column: C18, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Purification:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the crude peptide solution.
-
Run a linear gradient to elute the peptide, for example, 5% to 65% B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Visualizations
References
- 1. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin receptor 2 - Wikipedia [en.wikipedia.org]
- 3. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neurotensin(8-13) Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Neurotensin(8-13) in in vitro assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of Neurotensin(8-13) in experimental settings.
Q1: My lyophilized Neurotensin(8-13) powder is not dissolving in water, even though it's reported to be water-soluble. What should I do?
A1: While Neurotensin(8-13) is generally soluble in water, several factors can affect its dissolution.[1][2][3] If you encounter poor solubility, follow these steps:
-
Initial Steps:
-
Aiding Dissolution:
-
Vortexing: Mix the solution by vortexing.
-
Sonication: Briefly sonicate the sample to aid dissolution. Be mindful of potential heating and keep the sample cool.
-
Gentle Heating: A gentle warming of the solution can also be helpful.
-
-
Alternative Solvents:
-
If water alone is insufficient, try dissolving the peptide in a small amount of 0.1 M acetic acid and then diluting it with your aqueous buffer or saline.
-
For highly resistant peptides, dissolving in a minimal amount of an organic solvent like DMSO, and then carefully diluting with the aqueous buffer is a common strategy.
-
Q2: My Neurotensin(8-13) solution appeared clear initially but became cloudy or formed precipitates after dilution or storage. What is the cause and how can I prevent this?
A2: Precipitation upon dilution or during storage is a common issue with peptides. This can be due to several factors:
-
Localized Concentration: Adding the aqueous buffer too quickly to a concentrated peptide stock can cause localized high concentrations that lead to precipitation.
-
Buffer Composition: The pH and ionic strength of your dilution buffer can impact peptide solubility.
-
Temperature Changes: Freeze-thaw cycles can lead to aggregation and precipitation.
Prevention Strategies:
-
Proper Dilution Technique: When diluting a stock solution (especially from an organic solvent), add the aqueous buffer slowly while gently vortexing the peptide solution.
-
Aliquot and Store Correctly: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
-
Use Fresh Solutions: It is recommended to prepare fresh working solutions from your stock just before use.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to Neurotensin(8-13) solubility?
A3: Yes, inconsistent results can be a direct consequence of solubility issues. If the peptide is not fully dissolved or has started to aggregate, the effective concentration in your assay will be lower than intended and can vary between experiments.
To ensure consistency:
-
Visual Inspection: Always visually inspect your peptide solutions for any signs of precipitation or cloudiness before use. The solution should be clear.
-
Sterile Filtration: If you are using an aqueous stock solution for cell culture, it is advisable to sterilize it by filtering through a 0.22 µm filter before adding it to your culture medium.
-
Consistent Protocol: Adhere strictly to a validated dissolution and dilution protocol for every experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized Neurotensin(8-13)?
A1: The primary recommended solvent for Neurotensin(8-13) is high-purity water. For preparing stock solutions that will be further diluted, dimethyl sulfoxide (DMSO) is also a viable option. Some protocols also suggest using 0.1 M acetic acid for initial dissolution before diluting with saline.
Q2: How should I prepare a stock solution of Neurotensin(8-13)?
A2: To prepare a stock solution, it is advisable to create a concentrated stock that can be diluted to the final working concentration. A general guideline is as follows:
-
Allow the lyophilized peptide vial to warm to room temperature in a desiccator.
-
Add the desired volume of the appropriate solvent (e.g., sterile water or DMSO) to the vial to achieve a concentration higher than your final working concentration (e.g., 1-10 mM).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Q3: What is the stability of Neurotensin(8-13) in different solutions and at various temperatures?
A3: The stability of Neurotensin(8-13) is dependent on the storage conditions:
-
Lyophilized Powder: When stored at -20°C or colder, the lyophilized powder is stable for years.
-
In Solution:
-
Frozen: Aliquoted stock solutions stored at -80°C are generally stable for up to a year, while at -20°C, they are stable for about one month.
-
Refrigerated: After rehydration, a solution kept at 4°C should be used within a few days.
-
It is crucial to avoid repeated freeze-thaw cycles.
-
Q4: Are there any special handling precautions for Neurotensin(8-13)?
A4: Yes, as with most peptides, there are several handling precautions to ensure its integrity:
-
Hygroscopic Nature: Lyophilized peptides can be hygroscopic. Always allow the vial to reach room temperature in a desiccator before opening to prevent moisture absorption.
-
Avoid Contamination: Use sterile labware and solvents to prevent enzymatic or microbial degradation.
-
Protease Inhibitors: When used in applications with biological samples (e.g., cell lysates, plasma), consider including protease inhibitors in your buffers, as Neurotensin(8-13) is susceptible to enzymatic degradation.
Quantitative Solubility Data
The following table summarizes the reported solubility of Neurotensin(8-13) and its analogs in various solvents.
| Compound | Solvent | Solubility | Concentration (mM) |
| Neurotensin(8-13) | PBS | 33.33 mg/mL | 40.80 |
| Neurotensin(8-13) | H₂O | 50 mg/mL | 61.20 |
| Neurotensin(8-13) TFA salt | DMSO | 22.5 mg/mL | 24.17 |
| [Lys8,Lys9]-Neurotensin(8-13) | H₂O | 100 mg/mL | 131.41 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Neurotensin(8-13) for Stock Solutions
-
Remove the vial of lyophilized Neurotensin(8-13) from cold storage and place it in a desiccator to allow it to equilibrate to room temperature.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
-
Using a calibrated pipette, add the appropriate volume of sterile, high-purity water or DMSO to the vial.
-
Gently vortex the vial until the peptide is completely dissolved. If necessary, use a brief sonication.
-
Visually confirm that the solution is clear and free of particulates.
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw a single aliquot of the Neurotensin(8-13) stock solution at room temperature.
-
Prepare the desired assay buffer (e.g., cell culture medium, binding buffer). Ensure the pH and composition are appropriate for your experiment.
-
To prevent precipitation, add the assay buffer to your dilution tube first, and then add the required volume of the concentrated stock solution to the buffer while gently mixing.
-
Mix the final working solution thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solution promptly in your assay.
Visualizations
Caption: Workflow for preparing Neurotensin(8-13) solutions.
Caption: Simplified Gq signaling pathway activated by Neurotensin(8-13).
References
Technical Support Center: Optimizing In Vitro Stability of Neurotensin(8-13)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the in vitro stability of Neurotensin(8-13) in plasma or serum.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and offers potential solutions.
1. Issue: Rapid degradation of Neurotensin(8-13) is observed in my plasma/serum stability assay, with a half-life of only a few minutes.
-
Potential Cause: This is the expected outcome for the unmodified Neurotensin(8-13) peptide. It has an extremely short biological half-life of less than 2 minutes due to rapid degradation by several peptidases.[1][2]
-
Solution: To increase the half-life, you will need to employ stabilization strategies. Consider the following modifications:
-
N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases.[3][4]
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids can reduce enzymatic hydrolysis.[5] For example, substituting specific residues with unnatural amino acids like trimethylsilylalanine (TMSAla) or silaproline (Sip) has shown to improve plasma stability.
-
Backbone Modifications: Introducing reduced peptide bonds (pseudopeptide bonds) at cleavage sites can significantly enhance stability. N-methylation of the peptide backbone is another effective strategy to reduce enzymatic degradation.
-
Cyclization: Creating a cyclic structure can enhance resistance to proteolysis.
-
2. Issue: My modified Neurotensin(8-13) analog shows improved stability, but I'm unsure of the primary cleavage sites I should be targeting for further optimization.
-
Potential Cause: Neurotensin(8-13) is primarily degraded by three metalloendopeptidases at specific cleavage sites.
-
Solution: The main enzymatic cleavage sites in Neurotensin(8-13) are located at the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² positions. Your modification strategy should focus on protecting these specific bonds. Combining modifications at different sites can have a synergistic effect on stability. For instance, combining a reduced Lys⁸-Lys⁹ bond with substitutions at other positions has resulted in significantly improved plasma stability.
3. Issue: I am having difficulty reproducing plasma stability results between experiments.
-
Potential Cause: Variability in experimental conditions can significantly impact the results of plasma stability assays.
-
Solution: Ensure the following parameters are consistent across your experiments:
-
Plasma Source and Anticoagulant: Use plasma from the same species and with the same anticoagulant (e.g., heparin, EDTA). Note that EDTA can inhibit some metallopeptidases and may reduce the in vitro degradation of neurotensin.
-
Incubation Temperature: Maintain a constant temperature of 37°C throughout the incubation period.
-
Peptide Concentration: Use a consistent starting concentration of your peptide for each experiment.
-
Sample Handling: Standardize your sample preparation, including the method for precipitating plasma proteins and extracting the peptide. Different precipitation agents (e.g., strong acids vs. organic solvents) can lead to varying peptide recovery.
-
4. Issue: I am not sure which analytical method is best for quantifying the remaining peptide in my stability assay.
-
Potential Cause: Different analytical techniques have their own advantages and disadvantages for peptide quantification.
-
Solution: The most common and reliable methods for analyzing peptide stability are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a robust method for separating the intact peptide from its degradation products.
-
Mass Spectrometry (MS)-based methods (LC-MS/MS, MALDI-ToF-MS): These methods provide high sensitivity and specificity, allowing for accurate quantification of the parent peptide and identification of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical in vitro half-life of unmodified Neurotensin(8-13) in plasma?
The in vitro half-life of unmodified Neurotensin(8-13) in plasma is very short, typically less than 2 minutes.
Q2: What are the primary enzymes responsible for the degradation of Neurotensin(8-13) in plasma?
Neurotensin(8-13) is degraded by a combination of metalloendopeptidases, including neprilysin (EC 3.4.24.11), thimet oligopeptidase (EC 3.4.24.15), and neurolysin (EC 3.4.24.16).
Q3: What are the most effective chemical modifications to enhance the plasma stability of Neurotensin(8-13)?
Several modifications have proven effective. Combining strategies often yields the best results. Some of the most successful modifications include:
-
N-methylation of Arg⁸ or Arg⁹.
-
Substitution of Ile¹² with tert-butylglycine (Tle).
-
Introduction of a reduced peptide bond between Lys⁸-Lys⁹.
-
Incorporation of unnatural amino acids such as trimethylsilylalanine (TMSAla) and silaproline (Sip).
-
N-terminal acylation .
-
PEGylation and Lipidation to provide steric shielding and improve pharmacokinetic properties.
-
Cyclization to create a more rigid and proteolytically resistant structure.
-
Synthesis as a tetrabranched dendrimer , which has been shown to be stable for 24 hours in human plasma.
Q4: How do I design a plasma stability assay for Neurotensin(8-13)?
A typical plasma stability assay involves incubating the peptide in plasma at 37°C over a time course. At specific time points, an aliquot of the mixture is taken, and the enzymatic reaction is stopped, usually by adding an organic solvent like methanol or acetonitrile, which also precipitates plasma proteins. After centrifugation, the supernatant containing the peptide is analyzed by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
Q5: Can formulation strategies also improve the in vitro stability of Neurotensin(8-13)?
Yes, formulation strategies can help stabilize peptides in aqueous solutions. Key approaches include:
-
pH and buffer optimization .
-
Addition of stabilizers like polyols (e.g., mannitol, sucrose) or amino acids.
-
Exclusion of oxygen by nitrogen purging to prevent oxidation.
-
Increasing viscosity with polymers to minimize aggregation.
Data Presentation
Table 1: Half-life of Neurotensin(8-13) and Modified Analogs in Plasma
| Compound | Modification(s) | Species | Half-life (t₁/₂) | Reference |
| NT(8-13) | None | Rat | < 2 min | |
| JMV449 | Reduced amine bond between Lys⁸-Lys⁹ | Rat | < 10 min | |
| JMV5170 | Reduced amine bond (Lys⁸-Lys⁹), Pro¹⁰ -> Sip | Rat | > 20 hours | |
| JMV5296 | Reduced amine bond (Lys⁸-Lys⁹), Pro¹⁰ -> Sip, Leu¹³ -> TMSAla | Rat | > 20 hours | |
| Analog with N-methylated Arg⁸ | N-methylation of Arg⁸ | Human | > 48 h (when combined with Ile¹²/Tle¹² exchange) | |
| Analog with N-methylated Arg⁹ | N-methylation of Arg⁹ | Human | > 48 h (when combined with Ile¹²/Tle¹² exchange) | |
| NT-VIII | N-methylated Arg⁸, Arg⁹ -> Lys, Ile¹² -> Tle | Human | > 24 h | |
| Tetrabranched NT(8-13) | Dendrimeric structure | Human | Stable for 24 h |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO, water).
-
Thaw frozen plasma (e.g., human, rat) from the desired species at 37°C. It is recommended to pool plasma from multiple donors.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Initiate the assay by adding the peptide stock solution to the plasma to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. The "0" time point should be taken immediately after adding the peptide.
-
-
Reaction Termination and Protein Precipitation:
-
Immediately terminate the enzymatic reaction by adding a cold organic solvent (e.g., 2-3 volumes of methanol or acetonitrile) containing an internal standard.
-
Vortex the samples vigorously.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant using a validated analytical method such as LC-MS/MS or RP-HPLC to determine the concentration of the intact peptide.
-
-
Data Analysis:
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t₁/₂) by plotting the natural logarithm of the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
-
Visualizations
Caption: Workflow for an in vitro plasma stability assay.
Caption: Major enzymatic cleavage sites of Neurotensin(8-13).
Caption: Strategies to enhance Neurotensin(8-13) stability.
References
- 1. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 2. Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pepdoopeptides.com [pepdoopeptides.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Modification Strategies - Creative Peptides [creative-peptides.com]
Troubleshooting low yield in solid-phase synthesis of Neurotensin(8-13)
Welcome to the technical support center for the solid-phase synthesis of Neurotensin(8-13) (H-Arg-Arg-Pro-Tyr-Ile-Leu-OH). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low yields during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of low yield in the solid-phase synthesis of Neurotensin(8-13)?
Low yields in the synthesis of Neurotensin(8-13) can arise from several factors, with the most common being incomplete deprotection, poor coupling efficiency, especially of the two adjacent Arginine residues, and peptide aggregation.[1][2] The presence of two consecutive Arginine residues at the N-terminus (Arg8, Arg9) is a primary contributor to synthetic difficulties.
Q2: My mass spectrometry results show a significant peak corresponding to a des-Arg peptide (the target peptide missing one or both Arginine residues). What is causing this?
This is a very common issue when synthesizing Arginine-containing peptides like Neurotensin(8-13) and is often due to δ-lactam formation.[1][3][4] The activated Fmoc-Arg(Pbf)-OH can undergo an intramolecular cyclization to form a stable six-membered δ-lactam, which is unable to couple to the growing peptide chain. This results in a deletion sequence where the Arginine residue is missing.
To mitigate this, consider the following:
-
Minimize Pre-activation Time: Use in situ activation where the coupling reagent is added to the resin immediately after the protected amino acid. This reduces the time the activated Arginine exists in solution before coupling.
-
Choice of Coupling Reagent: Onium salt-based reagents like HBTU or HATU are generally more effective for hindered amino acids like Arginine.
-
Double Coupling: If a test coupling (e.g., Kaiser test) indicates incomplete reaction, a second coupling with fresh reagents may be necessary.
Q3: I am observing incomplete coupling even after double coupling the Arginine residues. What other strategies can I employ?
If double coupling is insufficient, several other factors could be at play:
-
Steric Hindrance: The bulky Pbf protecting group on the Arginine side chain can sterically hinder the coupling reaction.
-
Peptide Aggregation: The growing peptide chain, particularly with multiple Arginine residues, can aggregate on the solid support, blocking reactive sites.
-
Solvent Choice: The viscosity of the solvent can impact the penetration of reagents into the resin. While DMF is common, solvents like N-Butylpyrrolidinone (NBP) have been explored, though they may require temperature adjustments to reduce viscosity.
Troubleshooting Strategies:
-
Change Coupling Reagent: If you are using a carbodiimide-based reagent, switching to a more powerful uronium/aminium-based reagent like HATU may improve efficiency.
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-45°C) can help disrupt aggregation and improve reaction kinetics.
-
Incorporate "Difficult Sequence" Protocols: Some synthetic protocols for challenging sequences recommend specific combinations of reagents and conditions designed to minimize aggregation and improve coupling.
Q4: What is the recommended cleavage cocktail for Neurotensin(8-13) and what are the common pitfalls during cleavage?
A standard cleavage cocktail for peptides with Arginine(Pbf) and Tyrosine(tBu) protecting groups is a mixture of Trifluoroacetic acid (TFA) with scavengers. A common mixture is TFA/H₂O/Triisopropylsilane (TIS).
Common Cleavage Issues:
-
Incomplete Deprotection: Insufficient cleavage time or a suboptimal scavenger cocktail can lead to incomplete removal of side-chain protecting groups.
-
Premature Cleavage: If using a highly acid-labile linker, some acidity in the coupling steps can lead to premature cleavage of the peptide from the resin.
-
Re-attachment of Protecting Groups: Reactive cations generated during deprotection can re-attach to sensitive residues. Scavengers like TIS and water are crucial to prevent this.
Quantitative Data Summary
The following tables provide a summary of typical reagents and conditions used in the solid-phase synthesis of Neurotensin(8-13) and its analogs.
Table 1: Amino Acid Coupling Conditions
| Parameter | Recommendation | Reference |
|---|---|---|
| Protected Amino Acid | 3-5 equivalents | |
| Coupling Reagent | HBTU/HATU/HOBt with DIPEA | |
| Fmoc-Arg(Pbf)-OH Strategy | In situ activation with DIC and OxymaPure | |
| Coupling Time | 1-2 hours per coupling | |
| Solvent | DMF/NMP (80:20 v/v) |
| Temperature | Room Temperature or 35°C | |
Table 2: Deprotection and Cleavage Conditions
| Parameter | Recommendation | Reference |
|---|---|---|
| Fmoc Deprotection | 20% piperidine in DMF/NMP (80:20 v/v) | |
| Deprotection Time | 2 x 8-10 minutes | |
| Cleavage Cocktail | TFA/H₂O (95:5 v/v) |
| Cleavage Time | 3 hours at room temperature | |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of Neurotensin(8-13)
This protocol is a generalized procedure based on common practices in SPPS.
-
Resin Swelling: Swell the pre-loaded Leu-resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10 minutes.
-
Drain and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF followed by DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH) and a suitable coupling reagent (e.g., HBTU/HATU) and activator base (e.g., DIPEA) in DMF.
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Repeat for all Amino Acids: Repeat steps 2-4 for each amino acid in the sequence (Leu, Ile, Tyr, Pro, Arg, Arg). For the Arginine residues, it is advisable to use an optimized protocol as described in the FAQs to prevent δ-lactam formation.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H₂O (95:5 v/v) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Troubleshooting decision tree for low yield in Neurotensin(8-13) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Enzymatic Degradation of Neurotensin(8-13)
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to mitigate the enzymatic degradation of Neurotensin(8-13) (NT(8-13)) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neurotensin(8-13) and why is it susceptible to degradation?
A1: Neurotensin(8-13) is the C-terminal hexapeptide fragment (sequence: Arg-Arg-Pro-Tyr-Ile-Leu) of the full 13-amino acid neuropeptide, Neurotensin. It is considered biologically equi-active to the full-length peptide and is crucial for research as it binds to neurotensin receptors (NTS1, NTS2) to mediate physiological effects.[1] Like many small peptides, NT(8-13) is highly susceptible to rapid degradation by various peptidases present in biological environments, including cell culture media supplemented with serum.[2][3] This rapid breakdown is a major challenge, as it can lead to an extremely short biological half-life, often less than 5 minutes, compromising experimental results.[2][4]
Q2: What are the primary enzymatic cleavage sites on NT(8-13)?
A2: Enzymatic degradation of NT(8-13) occurs at three main cleavage sites:
-
Arg⁸-Arg⁹ bond
-
Pro¹⁰-Tyr¹¹ bond
-
Tyr¹¹-Ile¹² bond
Cleavage at these sites results in inactive peptide fragments and a loss of biological activity.
Q3: Which enzymes are primarily responsible for degrading NT(8-13) in a biological setting?
A3: Several metalloendopeptidases are responsible for the rapid catabolism of NT(8-13). The key enzymes involved include:
-
Neprilysin (NEP, Neutral Endopeptidase, EC 3.4.24.11): Cleaves the Pro¹⁰-Tyr¹¹ and Tyr¹¹-Ile¹² bonds.
-
Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1): Primarily cleaves the Tyr¹¹-Ile¹² bond.
-
Thimet Oligopeptidase (TOP, EC 3.4.24.15): Hydrolyzes the Arg⁸-Arg⁹ bond.
-
Neurolysin (EC 3.4.24.16): Hydrolyzes the Pro¹⁰-Tyr¹¹ bond.
-
Aminopeptidases: Responsible for N-terminal degradation, particularly cleavage at the Arg⁸-Arg⁹ site if the N-terminus is not protected.
Troubleshooting Guide
Q: My NT(8-13) application shows inconsistent or no biological effect in my cell culture assay. What could be the cause?
A: Rapid enzymatic degradation is the most likely cause. Peptidases present in your cell culture system, especially in media containing fetal bovine serum (FBS) or other biological supplements, can quickly break down the peptide. This reduces the effective concentration of active NT(8-13) at the cell surface receptors, leading to diminished or absent responses.
Q: How can I confirm if NT(8-13) is being degraded in my experimental setup?
A: Perform a stability assay. The most direct way to confirm degradation is to incubate NT(8-13) in your specific cell culture medium (with and without cells) and measure the concentration of the intact peptide over time. Samples are taken at various time points and analyzed using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A rapid decrease in the concentration of the full-length peptide confirms degradation. (See detailed protocol below).
Q: What are the most effective strategies to prevent the degradation of NT(8-13)?
A: There are three primary strategies you can employ:
-
Use a Peptidase Inhibitor Cocktail: Adding a combination of peptidase inhibitors to your culture medium can protect NT(8-13) by blocking the activity of the major degrading enzymes. This is a common and effective approach. A general-purpose cocktail may include:
-
Bestatin: An aminopeptidase inhibitor.
-
Captopril or Lisinopril: ACE inhibitors.
-
Phosphoramidon or Thiorphan: Neprilysin (NEP) inhibitors.
-
1,10-Phenanthroline: A broad-spectrum metalloprotease inhibitor.
-
-
Modify Cell Culture Conditions: Since serum is a primary source of peptidases, switching to a serum-free or reduced-serum medium for the duration of the peptide treatment can significantly increase its stability. If serum is required, reducing the incubation time with the peptide can also help.
-
Use Chemically Stabilized Analogs: The most robust solution is to use a chemically modified analog of NT(8-13). Numerous analogs have been developed with modifications that block the cleavage sites, resulting in dramatically increased half-lives. Examples include N-terminal methylation of Arg⁸ or substitution of key amino acids (e.g., Ile¹² with Tle¹²).
Data Presentation: Stability of NT(8-13) and Its Analogs
The following table summarizes the half-life (t₁/₂) of unmodified NT(8-13) and various stabilized analogs in serum or plasma, demonstrating the effectiveness of chemical modifications.
| Compound | Key Modification(s) | Half-Life (t₁/₂) | Source |
| NT(8-13) (Unmodified) | None | ~1-17 min | |
| Analog with reduced Lys⁸-Lys⁹ bond & Sip¹⁰ | Reduced amide bond, Pro¹⁰ → Sip¹⁰ | 22 hours | |
| Analog with reduced Lys⁸-Lys⁹ bond & Lys¹¹ | Reduced amide bond, Tyr¹¹ → Lys¹¹ | 5 hours | |
| N-terminal propionylation | N-terminal acylation | 1-2 hours | |
| N-methylation of Arg⁸ + Ile¹²/Tle¹² exchange | N-methylation and amino acid substitution | > 48 hours | |
| 99mTc(CO)3NT-VIII | N-methylation of Arg⁸, Arg⁹ → Lys, Ile¹² → Tle | > 24 hours (in plasma) |
Experimental Protocols
Protocol: NT(8-13) Stability Assay in Cell Culture Medium via HPLC
Objective: To quantify the rate of NT(8-13) degradation in a specific cell culture medium over time.
Materials:
-
Neurotensin(8-13) peptide
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Pipettes and sterile tips
Procedure:
-
Prepare Peptide Stock: Prepare a concentrated stock solution of NT(8-13) in sterile water or a suitable buffer.
-
Initiate Experiment: Spike the cell culture medium with NT(8-13) to a final concentration of 10-100 µM. Vortex gently to mix.
-
Time Point Zero (T=0): Immediately withdraw a 100 µL aliquot of the peptide-medium mixture and transfer it to a microcentrifuge tube containing 10 µL of quenching solution (10% TFA). This stops all enzymatic activity. Vortex and store on ice or at -20°C until analysis.
-
Incubation: Place the main tube of peptide-medium mixture in the 37°C incubator.
-
Sample Collection: At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), repeat step 3 by withdrawing 100 µL aliquots and quenching the reaction.
-
Sample Preparation for HPLC: Before injection, centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated proteins. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject 20-50 µL of the supernatant onto the C18 column.
-
Run a gradient elution from Mobile Phase A to Mobile Phase B to separate the intact peptide from its degradation products. For example, a linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at 214 nm or 280 nm. The intact NT(8-13) will have a characteristic retention time.
-
-
Data Analysis:
-
Integrate the peak area of the intact NT(8-13) at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂), which is the time required for 50% of the peptide to be degraded.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Major enzymatic cleavage sites and responsible peptidases in the degradation of Neurotensin(8-13).
Caption: Step-by-step workflow for determining the stability of NT(8-13) in cell culture conditions.
Caption: A decision tree to troubleshoot and solve issues related to NT(8-13) inactivity in cell culture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
Technical Support Center: Refinement of Neurotensin(8-13) Purification by Reversed-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals refining the purification of Neurotensin(8-13) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Neurotensin(8-13).
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary Interactions: The basic arginine residues in Neurotensin(8-13) can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2] | Optimize Mobile Phase: Incorporate an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in your mobile phase to mask silanol interactions and improve peak symmetry.[3][4] Adjusting the mobile phase pH can also help suppress the ionization of silanol groups.[2] |
| Column Overload: Injecting too much sample can saturate the column, causing peak distortion. | Reduce Sample Load: Dilute your sample and inject a smaller amount onto the column. | |
| Column Degradation: The column's stationary phase may be degrading, or the column bed may be deformed. | Column Maintenance: If the problem persists after optimizing other parameters, flush the column with a strong solvent. If performance does not improve, consider replacing the column. | |
| Low Purity/Presence of Impurities | Enzymatic Degradation: Neurotensin(8-13) is susceptible to rapid degradation by peptidases, particularly at the Arg8-Arg9 and Tyr11-Ile12 bonds. This can occur during sample preparation or on the column if conditions are not optimal. | Work Quickly and at Low Temperatures: Keep the sample cold during preparation and consider using protease inhibitors. Minimize the time the sample spends in solution before injection. The use of stabilized analogs of Neurotensin(8-13) can also mitigate this issue. |
| Incomplete Reactions in Synthesis: If the peptide is synthetic, impurities may arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS). | Optimize Synthesis and Cleavage: Ensure complete coupling and deprotection during synthesis. Following cleavage from the resin, proper workup is crucial to remove scavengers and other byproducts before purification. | |
| Co-elution of Similar Peptides: Deletion sequences or other closely related peptide impurities may have similar retention times to the target peptide. | Optimize Gradient: A shallower gradient during the elution of the peak of interest can improve the separation of closely eluting species. | |
| Poor Resolution | Inappropriate Column Chemistry: The chosen stationary phase may not be optimal for separating Neurotensin(8-13) from its impurities. | Column Selection: C18 columns are commonly used for peptide purification. Consider a high-purity silica column to minimize secondary interactions. For complex mixtures, a column with a different selectivity (e.g., C8 or phenyl-hexyl) might provide better resolution. |
| Suboptimal Mobile Phase Composition: The organic modifier and its concentration gradient are critical for achieving good resolution. | Method Development: Systematically vary the gradient steepness and the organic modifier (e.g., acetonitrile vs. ethanol) to find the optimal conditions for your specific separation. | |
| Variable Retention Times | Mobile Phase Inconsistency: Inconsistent preparation of the mobile phase, such as variations in TFA concentration or pH, can lead to shifts in retention time. | Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use a pH meter for accurate pH adjustments if necessary. |
| Column Equilibration: Insufficient equilibration of the column with the starting mobile phase conditions before each injection can cause retention time drift. | Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient volume (typically 10-20 column volumes) until a stable baseline is achieved. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of Trifluoroacetic Acid (TFA) in the mobile phase for Neurotensin(8-13) purification?
A1: A concentration of 0.1% TFA in both the aqueous (Solvent A) and organic (Solvent B) mobile phases is a common and effective starting point for the purification of Neurotensin(8-13) and its analogs. This concentration is generally sufficient to act as an ion-pairing agent, improving peak shape without being excessively corrosive to the HPLC system.
Q2: What type of column is best suited for Neurotensin(8-13) purification?
A2: Reversed-phase columns with a C18 stationary phase are widely used and generally provide good retention and selectivity for peptides like Neurotensin(8-13). It is also important to use a column with high-purity silica to minimize unwanted interactions with silanol groups, which can cause peak tailing.
Q3: How can I prevent the degradation of Neurotensin(8-13) during the purification process?
A3: Neurotensin(8-13) is susceptible to enzymatic degradation. To minimize this, it is crucial to work with samples on ice and minimize the time between sample preparation and injection. If the source material is from a biological matrix, the addition of protease inhibitors is recommended. For synthetic peptides, ensuring that all cleavage and deprotection steps are complete and that the crude product is handled appropriately before purification will help minimize degradation products. The use of chemically modified, stabilized analogs of Neurotensin(8-13) can also circumvent this issue.
Q4: My sample is not dissolving well in the initial mobile phase. What should I do?
A4: If your lyophilized Neurotensin(8-13) sample is difficult to dissolve in the initial mobile phase (high aqueous content), you can try dissolving it in a small amount of a stronger solvent like acetonitrile or a water/acetonitrile mixture first, and then diluting it with the initial mobile phase. However, be aware that injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolving the sample in the initial mobile phase is the best practice.
Q5: What are typical elution conditions for Neurotensin(8-13) on a C18 column?
A5: A common approach is to use a linear gradient of acetonitrile in water, with both solvents containing 0.1% TFA. A typical gradient might start at a low percentage of acetonitrile (e.g., 5-10%) and increase to a higher percentage (e.g., 40-60%) over 20-30 minutes. The exact gradient will depend on the specific column dimensions, flow rate, and the purity of the crude peptide. For instance, a gradient of 10-28% methanol in water (with 0.1% formic acid) over 18 minutes has been used for a modified Neurotensin(8-13) peptide. Another study used a gradient of 0-50% Solvent B (70:30 ethanol:water with 0.1% TFA) over 12 minutes.
Experimental Protocols
General RP-HPLC Purification Protocol for Neurotensin(8-13)
This protocol provides a general starting point for the purification of Neurotensin(8-13). Optimization will be required based on the specific sample and HPLC system.
1. Materials:
- Crude Neurotensin(8-13) peptide
- HPLC-grade water
- HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA)
- C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
- Solvent A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
- Solvent B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
- Degas both solvents before use.
3. Sample Preparation:
- Dissolve the crude Neurotensin(8-13) in a minimal amount of Solvent A. If solubility is an issue, a small percentage of Solvent B can be added.
- Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
- Column: C18 reversed-phase column
- Flow Rate: 1 mL/min (for a 4.6 mm ID column)
- Detection: UV at 220 nm and 280 nm
- Injection Volume: 20-100 µL (dependent on sample concentration and column capacity)
- Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 50% B (linear gradient)
- 25-27 min: 50% to 95% B (linear gradient for column wash)
- 27-30 min: 95% B (hold)
- 30-32 min: 95% to 5% B (return to initial conditions)
- 32-40 min: 5% B (equilibration)
5. Fraction Collection:
- Collect fractions corresponding to the main peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
6. Post-Purification:
- Pool the pure fractions.
- Lyophilize the pooled fractions to obtain the purified Neurotensin(8-13) as a powder.
Data Presentation
| Parameter | Typical Value/Range | Reference |
| Column Type | C18 Reversed-Phase | |
| Particle Size | 5 µm | - |
| Column Dimensions | 4.6 x 250 mm (analytical/semi-prep) | - |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile or Ethanol/Water | |
| Flow Rate | 1 - 4 mL/min | |
| Detection Wavelength | 220 nm, 280 nm | |
| Gradient | Linear, typically 5-60% organic over 20-30 min |
Visualizations
Caption: Experimental workflow for Neurotensin(8-13) purification.
Caption: Troubleshooting logic for HPLC purification of Neurotensin(8-13).
References
Enhancing the in vivo half-life of Neurotensin(8-13) through chemical modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the in vivo half-life of Neurotensin(8-13) [NT(8-13)]. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with using Neurotensin(8-13) as a therapeutic agent?
The primary challenge is its extremely short in vivo half-life, which is less than 2 minutes.[1][2] This rapid degradation is due to enzymatic cleavage by several endopeptidases, significantly limiting its therapeutic potential.[1][2]
Q2: What are the major enzymatic cleavage sites in Neurotensin(8-13)?
The main enzymatic cleavage sites in NT(8-13) are at the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds.[1] Metalloendopeptidases such as neprilysin, thimet oligopeptidase, and neurolysin are responsible for this degradation.
Q3: What are the most common chemical modification strategies to improve the in vivo half-life of NT(8-13)?
Common strategies to enhance the stability of NT(8-13) include:
-
Amino Acid Substitution: Replacing susceptible amino acids with unnatural amino acids (e.g., D-amino acids, tert-Leucine (Tle), Trimethylsilylalanine (TMSAla)) to sterically hinder peptidase activity.
-
Backbone Modification: Introducing reduced amide bonds (pseudopeptides), such as a reduced Lys⁸-Lys⁹ bond, to create non-cleavable linkages.
-
N-Terminal Capping: Modifying the N-terminus, for instance, through acylation or N-methylation, to block aminopeptidases.
-
Macrocyclization: Constraining the peptide's conformation through side-chain to side-chain cyclization to limit access for proteases.
Q4: Do chemical modifications affect the binding affinity of NT(8-13) to its receptors?
Yes, chemical modifications can alter the binding affinity for neurotensin receptors 1 (NTS1) and 2 (NTS2). It is crucial to balance improved stability with retained or enhanced receptor affinity. For instance, some modifications that significantly increase stability might lead to a decrease in binding affinity. However, a substantial increase in stability can sometimes compensate for a moderate loss in affinity, resulting in improved in vivo efficacy.
Q5: How is the in vivo half-life of modified NT(8-13) analogs determined?
The in vivo half-life is typically determined by administering the peptide analog to an animal model (e.g., rats or mice) and collecting blood samples at various time points. The concentration of the peptide in the plasma is then quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low yield of modified peptide during synthesis. | - Incomplete coupling of unnatural amino acids. - Steric hindrance from bulky protecting groups. - Side reactions during cleavage from the resin. | - Increase coupling time and use stronger coupling reagents (e.g., HATU, HCTU). - Optimize the protecting group strategy for the specific unnatural amino acid. - Use appropriate scavengers during the cleavage step to prevent side reactions. |
| Modified peptide shows poor stability in plasma stability assay. | - The modification did not protect the key cleavage site. - Multiple cleavage sites are present, and only one was addressed. - The plasma used has unusually high peptidase activity. | - Identify the primary degradation products using LC-MS to confirm the cleavage site. - Combine multiple modification strategies, such as amino acid substitution and backbone modification. - Ensure consistent sourcing and handling of plasma for assays. Use peptidase inhibitors as a negative control. |
| Stable peptide analog has low binding affinity to NTS receptors. | - The modification altered the conformation required for receptor binding. - A critical residue for receptor interaction was modified. | - Perform molecular modeling to predict the impact of the modification on the peptide's structure. - Systematically test modifications at different positions to identify those that preserve binding. - Focus on modifications at known cleavage sites that are not critical for receptor interaction. |
| Inconsistent results in in vivo half-life studies. | - Variability in animal metabolism. - Issues with the formulation and administration of the peptide. - Inaccurate quantification of the peptide in plasma samples. | - Use a sufficient number of animals per group to account for biological variability. - Ensure the peptide is fully dissolved and the injection volume is accurate. - Validate the LC-MS method for linearity, accuracy, and precision. Use an internal standard for quantification. |
Quantitative Data Summary
The following tables summarize the in vivo half-life of various chemically modified Neurotensin(8-13) analogs compared to the parent peptide.
Table 1: Half-life of NT(8-13) Analogs with Backbone and Amino Acid Modifications
| Compound | Modification(s) | Half-life (t½) | Reference |
| NT(8-13) | None | < 2 min | |
| Analog 2 | Reduced Lys⁸-Lys⁹ bond | 8.4 ± 2.0 min | |
| Analog 3 | TMSAla¹³ | 1.6 ± 0.3 min | |
| Analog 4 | Reduced Lys⁸-Lys⁹ bond, TMSAla¹³ | > 24 h | |
| Analog 6 | Reduced Lys⁸-Lys⁹ bond, Sip¹⁰ | > 24 h | |
| JMV449 | Reduced Lys⁸-Lys⁹ bond | ~8.5-fold increase vs NT(8-13) | |
| JMV5170 | Sip¹⁰ | > 20 h | |
| JMV5296 | Reduced Lys⁸-Lys⁹ bond, Sip¹⁰, TMSAla¹³ | > 20 h | |
| CR-01-64 | Macrocyclization (Lys⁸-Trp¹¹) | > 24 h |
Table 2: Half-life of NT(8-13) Analogs with N-terminal and C-terminal Modifications
| Compound | Modification(s) | Half-life (t½) in human plasma | Reference |
| NT(8-13) | None | < 5 min | |
| Analog 7 | N-Me-Arg⁸, Tle¹² | > 48 h | |
| Analog 8 | N-Me-Arg⁹, Tle¹² | > 48 h | |
| Analog 11 | N-terminal propionylation | 1 - 2 h | |
| NT-VIII | N-Me-Arg⁸, Lys⁹, Tle¹² | Highly stable |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Modified NT(8-13) Analogs
-
Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid (standard or unnatural) in DMF.
-
Add 4 equivalents of a coupling reagent (e.g., HBTU) and 8 equivalents of a base (e.g., DIEA).
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling.
-
-
Washing: After complete coupling (Kaiser test negative, beads are colorless), wash the resin with DMF followed by dichloromethane (DCM).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dissolve the crude peptide in water/acetonitrile and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS and analytical RP-HPLC.
Protocol 2: In Vitro Plasma Stability Assay
-
Peptide Stock Solution: Prepare a stock solution of the purified peptide analog in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.
-
Plasma Incubation:
-
Thaw human or rat plasma at 37°C.
-
Add the peptide stock solution to the plasma to a final concentration of 10-50 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching Reaction: Immediately stop the enzymatic degradation by adding the aliquot to a quenching solution (e.g., acetonitrile with 0.1% TFA or a strong acid like trichloroacetic acid). This will precipitate the plasma proteins.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase decay curve.
Visualizations
Caption: Neurotensin(8-13) signaling via the NTS1 receptor.
Caption: Workflow for developing stabilized NT(8-13) analogs.
References
- 1. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 2. Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of radiolabeled Neurotensin(8-13)
Welcome to the technical support center for radiolabeled Neurotensin(8-13) binding assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a focus on minimizing non-specific binding.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My non-specific binding is excessively high, compromising my assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult. Here are common causes and troubleshooting steps:
-
Radioligand Properties: Hydrophobic radioligands are more prone to high non-specific binding.[1] Additionally, impurities in the radioligand preparation can contribute to NSB.
-
Solution: While you may not be able to change the radioligand, ensure it is of high purity. If possible, select a radioligand with lower hydrophobicity.[1]
-
-
Assay Buffer Composition: The pH, ionic strength, and absence of blocking agents in your buffer can significantly impact NSB.
-
Solution 1: Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) to coat surfaces and reduce non-specific interactions.[1][2] Other options include non-fat dry milk or using normal serum from the same species as your secondary antibody, if applicable.[3]
-
Solution 2: Adjust Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can help shield electrostatic interactions that contribute to NSB.
-
-
Incubation Conditions: Extended incubation times or high temperatures can sometimes increase non-specific binding.
-
Solution: Try reducing the incubation time or lowering the temperature. However, you must ensure that specific binding still reaches equilibrium.
-
-
Inefficient Washing (Filtration Assays): Inadequate removal of unbound radioligand is a common source of high background.
-
Solution: Increase the number of washes or the volume of the wash buffer. Using ice-cold wash buffer is crucial to minimize the dissociation of your specifically bound ligand during the wash steps.
-
Q2: I suspect my radiolabeled Neurotensin(8-13) is sticking to the plasticware (tubes, plates, tips). How can I prevent this?
A2: Adsorption of the peptide radioligand to plastic surfaces is a common problem, especially with hydrophobic molecules.
-
Solution 1: Add Detergents: Including a small concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1%), in your assay buffer can effectively reduce this issue.
-
Solution 2: Pre-treat Plasticware: Pre-treating your plates and tips with a blocking agent like BSA can also help minimize ligand adsorption to these surfaces.
-
Solution 3: Consider Material of Consumables: Some studies have shown that using vials made of polymers with polar monomeric units, like polymethylmethacrylate (PMMA), can reduce hydrophobic peptide loss compared to polypropylene.
Q3: My non-specific binding increases proportionally with the radioligand concentration. What does this indicate and how can I fix it?
A3: This is a classic sign of non-saturable, non-specific binding and is often due to hydrophobic or electrostatic interactions.
-
Solution for Hydrophobic Interactions: As mentioned above, include a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer to disrupt these interactions.
-
Solution for Electrostatic Interactions: Increase the salt concentration in your buffer (e.g., 150 mM NaCl) to reduce charge-based interactions between the radioligand and other components.
Q4: Could the filter material in my filtration assay be the source of high non-specific binding?
A4: Yes, the radioligand can bind directly to the filter material, artificially inflating your non-specific binding signal.
-
Solution 1: Pre-soak Filters: Pre-soaking the filters in a blocking buffer can significantly reduce this problem. For cationic ligands, pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) is a common strategy.
-
Solution 2: Test Different Filter Types: If the problem persists, consider trying different types of filter materials to find one with lower binding characteristics for your specific radioligand.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in a radioligand binding assay?
A1: Non-specific binding refers to the interaction of a radioligand with components in the assay system other than the target receptor. This can include binding to the filter paper, assay tubes, lipids in the cell membrane, or other proteins in the preparation. It is important to minimize and account for NSB to accurately quantify the specific binding to the receptor of interest.
Q2: How is non-specific binding determined in an experiment with radiolabeled Neurotensin(8-13)?
A2: Non-specific binding is measured by incubating the receptor preparation and the radiolabeled Neurotensin(8-13) in the presence of a high concentration of an unlabeled ligand that also binds to the neurotensin receptor. This "cold" ligand will occupy virtually all of the specific receptor sites, so any remaining bound radioactivity is considered non-specific. For Neurotensin(8-13) assays, a common approach is to use 1 µM of unlabeled NT(8-13).
Q3: What is considered an acceptable level of non-specific binding?
A3: Ideally, non-specific binding should be less than 50% of the total binding, and in many well-optimized assays, it can be as low as 10-20%. If non-specific binding constitutes more than half of the total binding, it becomes very difficult to obtain high-quality, reproducible data for specific binding.
Q4: What are the key components of a binding buffer for a Neurotensin(8-13) assay?
A4: A typical binding buffer for Neurotensin(8-13) assays includes several key components to ensure receptor integrity and minimize NSB. These often include a buffering agent (e.g., 50 mM HEPES or Tris-HCl), salts to maintain ionic strength (e.g., 125 mM NaCl, 7.5 mM KCl), divalent cations which can be important for receptor conformation (e.g., 5.5 mM MgCl2), a chelating agent (e.g., 1 mM EGTA), a blocking agent (e.g., 5 g/L BSA), and a cocktail of protease inhibitors (e.g., chymostatin, soybean trypsin inhibitor, bacitracin) to prevent degradation of the peptide ligand and the receptor.
Data Presentation
Table 1: Common Blocking Agents to Reduce Non-Specific Binding
| Blocking Agent | Typical Concentration | Mechanism of Action & Notes |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | A protein that coats surfaces to prevent non-specific adsorption of the radioligand. |
| Non-fat Dry Milk | 1% - 5% (w/v) | A mixture of proteins that effectively blocks non-specific sites. Note: May interfere with biotin-avidin systems. |
| Normal Serum | 1% - 10% (v/v) | Serum from the species in which the secondary antibody was raised can block non-specific antibody binding sites. |
| Tween-20 / Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergents that disrupt hydrophobic interactions, reducing ligand sticking to surfaces. |
| Polyethyleneimine (PEI) | 0.1% - 0.5% (v/v) | Used to pre-treat glass fiber filters to reduce binding of cationic radioligands. |
Table 2: Example Buffer Composition for Radiolabeled Neurotensin(8-13) Binding Assay
This composition is based on a published protocol and may require optimization for your specific system.
| Component | Final Concentration | Purpose |
| HEPES | 50 mM | Buffering agent to maintain pH 7.4 |
| NaCl | 125 mM | Maintains ionic strength |
| KCl | 7.5 mM | Maintains ionic strength |
| MgCl₂ | 5.5 mM | Divalent cation, may be required for receptor integrity |
| EGTA | 1 mM | Chelates free heavy metal ions |
| Bovine Serum Albumin (BSA) | 5 g/L (0.5%) | Blocking agent to reduce NSB |
| Chymostatin | 2 mg/L | Protease inhibitor |
| Soybean Trypsin Inhibitor | 100 mg/L | Protease inhibitor |
| Bacitracin | 50 mg/L | Protease inhibitor |
Table 3: Troubleshooting Summary for High Non-Specific Binding
| Issue | Potential Cause | Recommended Action |
| High Background in All Wells | Inefficient washing | Increase wash volume and/or number of washes; use ice-cold buffer. |
| Suboptimal blocking | Titrate BSA concentration (0.1-5%); try alternative blockers. | |
| Radioligand sticking to plastic | Add 0.05% Tween-20 to buffers. | |
| NSB > 50% of Total Binding | Radioligand concentration too high | Use a radioligand concentration at or below its Kd. |
| Hydrophobic/electrostatic interactions | Add non-ionic detergent and/or increase salt concentration. | |
| High Variability in Replicates | Poor membrane preparation | Use protease inhibitors; ensure consistent homogenization. |
| Inconsistent washing technique | Use a cell harvester for rapid, uniform filtration and washing. |
Experimental Protocols
Protocol 1: General Radioligand (Neurotensin(8-13)) Binding Assay (Filtration Method)
This protocol provides a general framework for a saturation binding experiment to determine the receptor density (Bmax) and ligand affinity (Kd).
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the neurotensin receptor in an ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet in a fresh buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding Buffer (see Table 2 for an example).
-
Membrane preparation (e.g., 20-50 µg protein).
-
For Total Binding wells: Increasing concentrations of radiolabeled Neurotensin(8-13) (e.g., 8 concentrations spanning 0.1-10 nM).
-
For Non-Specific Binding wells: The same increasing concentrations of radiolabeled Neurotensin(8-13) plus a high concentration of unlabeled Neurotensin(8-13) (e.g., 1 µM).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in a blocking buffer like 0.3% PEI) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat.
-
Add scintillation cocktail.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding by subtracting the average non-specific binding counts from the average total binding counts for each radioligand concentration.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.
-
Protocol 2: Optimizing Blocking Agent Concentration
This protocol outlines the steps to determine the optimal concentration of a blocking agent like BSA.
-
Prepare BSA Dilutions: Prepare a series of BSA concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5%) in your assay buffer. Also include a control with no BSA.
-
Set Up Assay: For each BSA concentration, set up wells for both Total Binding and Non-Specific Binding.
-
Use a single, fixed concentration of your radiolabeled Neurotensin(8-13) (typically at or near its Kd).
-
For NSB wells, add a saturating concentration of unlabeled ligand (e.g., 1 µM).
-
-
Run the Assay: Perform the incubation, filtration, and counting steps as described in Protocol 1.
-
Analyze Data:
-
Calculate the specific binding for each BSA concentration.
-
Plot both non-specific binding and specific binding against the BSA concentration.
-
The optimal concentration is the one that provides the lowest non-specific binding without significantly reducing the specific binding signal.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Simplified NTS1 receptor signaling pathways.
Caption: Experimental workflow for a competition binding assay.
References
Technical Support Center: Scaling Up Neurotensin(8-13) Synthesis
Welcome to the technical support center for the synthesis of Neurotensin(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the production of this arginine-rich hexapeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Solid-Phase Peptide Synthesis (SPPS) of Neurotensin(8-13)?
A1: Scaling up the synthesis of Neurotensin(8-13) presents several key challenges rooted in its specific sequence (Arg-Arg-Pro-Tyr-Ile-Leu):
-
Aggregation: The presence of two consecutive arginine residues makes the growing peptide chain prone to inter- and intra-chain aggregation on the solid support. This can hinder reagent access, leading to incomplete reactions.[1]
-
Difficult Couplings: The Arg-Arg sequence is notoriously difficult to couple efficiently. Steric hindrance and the potential for side reactions increase at larger scales. Incorporating proline can also present unique coupling challenges.[2]
-
Reagent Stoichiometry and Cost: At a large scale, the cost of raw materials, particularly protected amino acids and coupling reagents, becomes a significant factor. Optimizing the number of equivalents used is critical for economic viability without compromising purity and yield.[3]
-
Homogeneity and Mixing: Ensuring uniform mixing and temperature distribution within a large reaction vessel is crucial. Inadequate mixing can lead to localized areas of incomplete reactions.[4]
-
Cleavage and Deprotection: Efficiently cleaving the peptide from the resin and removing all side-chain protecting groups, especially the Pbf or Mtr groups on arginine, can be more complex at scale and may require longer reaction times or optimized cleavage cocktails.[5]
Q2: Which coupling reagents are recommended for scaling up Neurotensin(8-13) synthesis?
A2: The choice of coupling reagent is critical for both efficiency and cost-effectiveness at a large scale. While many options exist, they come with different advantages and drawbacks.
-
Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is often used in large-scale synthesis due to its low cost. It is typically used with an additive like OxymaPure or HOBt to improve efficiency and minimize racemization. The byproduct of DIC, diisopropylurea (DIU), is more soluble than the dicyclohexylurea (DCU) produced by DCC, making it more suitable for SPPS.
-
Onium Salts (e.g., HBTU, HATU, COMU): Aminium/uronium salts like HBTU and HATU are highly efficient but also more expensive. They are excellent for difficult couplings, such as the Arg-Arg sequence. COMU is a newer generation reagent that offers high efficiency, often superior to HBTU/HATU, with reduced risk of racemization and better solubility.
-
Phosphonium Salts (e.g., PyBOP): PyBOP is a well-established reagent that is particularly effective for sterically hindered couplings and can help mitigate aggregation.
The selection should be based on a balance of reaction efficiency for the difficult Arg-Arg coupling, cost, and the potential for side reactions.
Q3: How can I monitor the progress and completion of reactions during a large-scale synthesis?
A3: Monitoring is crucial to avoid the costly failure of a large-scale batch.
-
Fmoc-Deprotection Monitoring: The release of the Fmoc chromophore can be monitored by UV spectrophotometry. In automated synthesizers, this data is used to ensure the deprotection step is complete before proceeding.
-
Kaiser Test: This colorimetric test is a simple and effective way to detect the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates an incomplete reaction, necessitating a second coupling (recoupling).
-
Test Cleavage: Before proceeding with the entire batch, a small amount of resin (10-20 mg) can be cleaved, and the resulting peptide analyzed by HPLC and Mass Spectrometry (MS). This provides a snapshot of the synthesis quality, revealing any major issues like deletion sequences or incomplete deprotection.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of Neurotensin(8-13) synthesis.
| Problem | Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Low Purity on Crude HPLC | Multiple peaks, especially deletion sequences (e.g., missing one Arg). | 1. Peptide Aggregation: The Arg-Arg sequence is causing the peptide chains to aggregate, blocking reactive sites. 2. Incomplete Coupling: Steric hindrance of the Arg-Arg or Pro-Tyr couplings. | 1a. Solvent Choice: Use NMP or DMSO, which are better at disrupting secondary structures than DMF. 1b. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling solvent to break up aggregates. 2a. Double Couple: Perform a second coupling for the Arginine and Proline residues. 2b. Increase Equivalents: Use a higher excess of amino acid and coupling reagent for difficult positions. 2c. Use a more potent coupling reagent like HATU or COMU for the Arg-Arg coupling. |
| Low Final Yield | The final isolated peptide quantity is significantly lower than theoretical. | 1. Incomplete Cleavage: The peptide is not fully released from the resin. 2. Premature Cleavage: Using a highly acid-labile linker (e.g., 2-ClTrt) with acidic coupling additives. 3. Poor Precipitation: The peptide is partially soluble in the precipitation solvent (e.g., diethyl ether). | 1. Extend Cleavage Time: Increase cleavage time from 2 hours to 4 hours, especially for multiple Arg residues. 2. Linker Choice: Use a more robust linker like Wang resin for Fmoc synthesis. 3. Optimize Precipitation: Use a larger volume of cold ether and ensure the peptide solution is concentrated. Consider alternative non-polar solvents like methyl tert-butyl ether (MTBE). |
| Presence of Side Products (+72 Da, +80 Da) | Mass spectrometry shows unexpected masses in the crude product. | 1. Incomplete Pbf Deprotection: The Pbf protecting group on Arginine is partially remaining (+252 Da) or modified. 2. Sulfonation of Arginine: A known side reaction where the Pmc or Mtr protecting group is cleaved in a way that leaves a sulfonyl group (+80 Da) on the arginine. 3. Alkylation of Tyrosine: Cationic species formed during cleavage can modify the Tyrosine side chain. | 1. Optimize Cleavage Cocktail: Ensure a sufficient concentration of scavengers like TIS and water. Extend cleavage time. 2. Scavenger Choice: Use a cleavage cocktail with scavengers designed for arginine-containing peptides, such as Reagent R (TFA/thioanisole/EDT/anisole). 3. Use Scavengers: Always use scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail to quench reactive cations. |
| Resin Shrinking / Poor Swelling | The resin bed volume noticeably decreases during synthesis. | Severe On-Resin Aggregation: The peptide chains are collapsing, preventing proper solvent penetration and swelling. | 1. Solvent Exchange: Switch to a more polar solvent like NMP or a "magic mixture" (DCM/DMF/NMP 1:1:1) to re-swell the resin. 2. Elevated Temperature: Perform subsequent couplings at a higher temperature (e.g., 50°C) to disrupt secondary structures. |
Data Presentation
Table 1: Impact of Coupling Reagents on a Model Arginine-Rich Peptide
This table provides representative data on how the choice of coupling reagent can affect the synthesis of peptides with difficult sequences like Arg-Arg.
| Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Coupling Time (hours) | Crude Purity (%) | Overall Yield (%) |
| DIC (3.0) | OxymaPure (3.0) | DIEA (6.0) | 2 x 2 | 75 | 55 |
| HBTU (2.9) | - | DIEA (6.0) | 2 | 85 | 65 |
| HATU (2.9) | - | DIEA (6.0) | 1.5 | 90 | 70 |
| COMU (2.9) | - | DIEA (3.0) | 1.5 | 92 | 72 |
Data is illustrative and based on typical outcomes for difficult sequences. Actual results will vary based on the specific peptide, scale, and synthesis conditions.
Table 2: Comparison of Cleavage Cocktails for Neurotensin(8-13)
The selection of the right cleavage cocktail is essential for achieving complete deprotection of the two arginine residues and minimizing side reactions.
| Cleavage Cocktail Composition (v/v/v) | Time (hours) | Target Residues | Expected Crude Purity (%) | Notes |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2-3 | Standard, Tyr | ~80% | Standard cocktail, may be insufficient for complete Pbf removal from Arg-Arg. |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 3-4 | Arg, Tyr | >85% | "Reagent R" formulation, highly effective for peptides with multiple Arg residues. |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 3-4 | Arg, Tyr | >85% | "Reagent K" formulation, a good general-purpose cocktail for sensitive residues. |
Experimental Protocols
Protocol 1: Large-Scale Fmoc SPPS of Neurotensin(8-13)
This protocol outlines a general procedure for a 10 mmol scale synthesis using an automated peptide synthesizer.
-
Resin Selection and Loading:
-
Start with 2-chlorotrityl chloride resin (approx. 0.8 mmol/g loading).
-
Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Load the first amino acid, Fmoc-Leu-OH (4 equivalents), with Diisopropylethylamine (DIEA) (8 equivalents) in DCM. Agitate for 2 hours.
-
Cap any remaining active sites with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM and dry to confirm loading.
-
-
SPPS Cycles (Automated Synthesizer):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Perform extensive washes with DMF to remove all piperidine.
-
Coupling:
-
For Leu, Ile, Tyr, Pro: Use 3 equivalents of Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF. Couple for 1.5-2 hours.
-
For Arg(Pbf) residues: Use 4 equivalents of Fmoc-Arg(Pbf)-OH, 3.9 equivalents of HATU, and 8 equivalents of DIEA in DMF. Perform a double coupling (2 x 2 hours).
-
-
Monitoring: Monitor Fmoc deprotection via UV and perform a Kaiser test after each Arg coupling to ensure completion.
-
-
Final Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the final peptide-resin extensively with DMF, followed by DCM. Dry the resin under vacuum for at least 4 hours before cleavage.
Protocol 2: Cleavage and Deprotection
-
Preparation: Place the dried peptide-resin (from 10 mmol synthesis) in a suitable glass reaction vessel with appropriate stirring.
-
Cocktail Addition: In a well-ventilated fume hood, prepare the cleavage cocktail: 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole. Use approximately 15-20 mL per gram of resin.
-
Reaction: Add the freshly prepared cocktail to the resin. Stir gently at room temperature for 4 hours.
-
Filtration: Filter the cleavage mixture to separate the resin. Wash the resin twice with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add this solution dropwise into a 10-fold excess of cold (0°C) methyl tert-butyl ether (MTBE) with vigorous stirring.
-
Isolation: A white precipitate of the crude peptide will form. Allow it to stir for 30 minutes in the cold ether.
-
Centrifugation/Filtration: Collect the peptide by centrifugation or filtration. Wash the peptide pellet 2-3 times with cold MTBE to remove scavengers.
-
Drying: Dry the crude peptide pellet under high vacuum overnight.
Protocol 3: Large-Scale HPLC Purification
-
Analytical Method Development: First, develop an optimized separation method on an analytical C18 column (e.g., 4.6 mm ID). Experiment with the gradient slope to achieve maximum resolution between the main product and impurities.
-
Scale-Up Calculation: Scale the flow rate and injection volume geometrically based on the column cross-sectional area when moving to a preparative column (e.g., 50 mm ID).
-
Sample Preparation: Dissolve the crude, dried Neurotensin(8-13) in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Filter the solution through a 0.45 µm filter to remove particulates.
-
Preparative HPLC:
-
Column: C18 silica, 10 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Run a shallow gradient based on the analytical method, for example, 15% to 35% B over 60 minutes.
-
Loading: Do not exceed 1-2% of the column's packing weight for optimal resolution.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak.
-
Analysis: Analyze the collected fractions using analytical HPLC to confirm purity (>98%).
-
Lyophilization: Pool the pure fractions, freeze the solution, and lyophilize to obtain the final peptide as a fluffy, white powder.
Visualizations
References
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Neurotensin(8-13) Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the blood-brain barrier (BBB) permeability of Neurotensin(8-13) analogs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the BBB permeability of Neurotensin(8-13) analogs?
A1: The main strategies focus on overcoming the inherent limitations of peptides, such as low lipophilicity and susceptibility to enzymatic degradation. Key approaches include:
-
Chemical Modifications: Altering the peptide backbone to increase metabolic stability and lipophilicity. This can involve N-methylation, substituting standard amino acids with non-canonical ones (e.g., tert-butylglycine), or cyclization.
-
Lipidation: Covalently attaching lipid moieties to the peptide to enhance its ability to cross the lipid-rich BBB.
-
"Trojan Horse" Strategy (Receptor-Mediated Transcytosis): Conjugating the Neurotensin analog to a vector that can be actively transported across the BBB.[1] This often involves ligands for endogenous receptors on brain endothelial cells, such as the transferrin receptor or the low-density lipoprotein receptor (LDLR).[1][2]
-
Nanoparticle-Based Delivery: Encapsulating the peptide within nanoparticles (e.g., lipid-based or polymeric) to protect it from degradation and facilitate its transport across the BBB.[3]
-
Physiologically-Based Strategies: Exploiting other natural transport mechanisms like adsorptive-mediated transport, often by cationizing the molecule.[1]
Q2: My Neurotensin(8-13) analog shows high receptor affinity in vitro but no central nervous system (CNS) effects in vivo. What could be the issue?
A2: This is a common challenge that typically points to poor BBB penetration or rapid degradation in the bloodstream.
-
Low BBB Permeability: The analog may not have the required physicochemical properties (e.g., lipophilicity, size, hydrogen bonding capacity) to passively diffuse across the BBB.
-
Rapid In Vivo Degradation: The peptide may be quickly broken down by peptidases in the blood before it has a chance to reach the brain. The half-life of the parent Neurotensin(8-13) is less than 2 minutes.
-
Efflux Transporter Substrate: The analog might be actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
To diagnose the issue, consider performing a pharmacokinetic study to measure the analog's stability in plasma and conducting a bidirectional transport assay using an in vitro BBB model (e.g., Transwell with MDCK-MDR1 cells) to assess if it's an efflux transporter substrate.
Q3: What are the key differences between in vitro and in vivo models for assessing BBB permeability?
A3: Both model types have distinct advantages and limitations:
-
In Vitro Models (e.g., PAMPA, Transwell): These are high-throughput and cost-effective methods for initial screening. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion. Cell-based models like Transwell assays with brain endothelial cells can model both passive and active transport, as well as efflux. However, they may not fully replicate the complexity of the in vivo BBB.
-
In Vivo Models (e.g., In Situ Brain Perfusion, IV Injection): These provide the most physiologically relevant data on brain uptake in a living organism, accounting for all biological factors. However, they are low-throughput, expensive, and technically demanding. The intravenous injection technique is often considered the gold standard for brain uptake studies.
It is generally recommended to use in vitro models for initial screening and lead optimization, followed by in vivo validation of the most promising candidates.
Troubleshooting Guides
Issue 1: Low Permeability in In Vitro PAMPA-BBB Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Low Lipophilicity | Increase the lipophilicity of the analog through chemical modification (e.g., adding non-polar side chains, lipidation). | The PAMPA assay primarily measures passive diffusion, which is heavily influenced by the compound's ability to partition into the lipid membrane. |
| High Polarity/Hydrogen Bonds | Reduce the number of hydrogen bond donors and the topological polar surface area (TPSA) through structural modifications. | High polarity and numerous hydrogen bonds hinder passive diffusion across the artificial lipid membrane. Optimal TPSA is often considered to be between 40-80 Ų. |
| Compound Precipitation | Ensure the test compound is fully dissolved in the donor well buffer. Check for precipitation at the end of the assay. Use of a co-solvent like DMSO (typically up to 5%) can help. | Undissolved compound will not be available for permeation, leading to an underestimation of its permeability. |
| Incorrect pH of Buffer | Verify that the pH of the buffer in the donor and acceptor wells is correct (typically physiological pH 7.4). | The ionization state of the peptide can significantly affect its lipophilicity and permeability. |
Issue 2: Inconsistent Results in Transwell BBB Permeability Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Monolayer Integrity | Regularly measure the Trans-Endothelial Electrical Resistance (TEER) to ensure a tight monolayer has formed before starting the experiment. Use a paracellular marker (e.g., FITC-dextran) to confirm low permeability. | A leaky endothelial cell monolayer will allow for non-specific paracellular transport, leading to artificially high permeability values. |
| Cell Culture Variability | Use cells within a consistent and low passage number. Standardize cell seeding density and culture duration. | High passage numbers can alter cell phenotype and barrier properties, leading to variability between experiments. |
| Active Efflux | Perform a bidirectional assay by measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux. | This helps determine if the low apparent permeability is due to the compound being actively pumped out of the cells. |
| Compound Adsorption | Check for non-specific binding to the Transwell insert or plate material by measuring the mass balance at the end of the experiment. | Adsorption can reduce the concentration of the compound available for transport, leading to inaccurate permeability measurements. |
Issue 3: Low Brain Uptake in In Vivo Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Plasma Clearance | Conduct a pharmacokinetic study to determine the half-life of the analog in plasma. If it's too short, consider modifications to improve stability (e.g., N-methylation, PEGylation). | The compound must remain in circulation long enough to reach the BBB. Peptides are often subject to rapid degradation by proteases. |
| High Plasma Protein Binding | Measure the fraction of the analog bound to plasma proteins. Only the unbound fraction is available to cross the BBB. | High plasma protein binding can severely limit the concentration gradient driving brain uptake. |
| Inefficient BBB Transport | If using a "Trojan Horse" strategy, verify the binding affinity of your conjugate to the target receptor (e.g., LDLR). Ensure the receptor is expressed at the BBB in your animal model. | The efficacy of receptor-mediated transcytosis depends on efficient binding and internalization of the conjugate. |
| Capillary Trapping | Use the capillary depletion technique following in situ brain perfusion to differentiate between compound that has crossed the BBB into the brain parenchyma versus compound that is simply stuck in the brain capillaries. | This is crucial for accurately quantifying brain parenchymal uptake, especially for sticky or large molecules. |
Quantitative Data on Neurotensin(8-13) Analog Permeability
The following table summarizes available quantitative data for select Neurotensin(8-13) analogs. Direct comparison can be challenging due to variations in experimental models and metrics.
| Analog/Conjugate | Modification Strategy | Experimental Model | Permeability Metric | Result | Reference |
| NT1 | Improved metabolic stability (specifics not detailed) | In vivo (Mouse) | Unidirectional Influx Constant (Ki) | 5.12 x 10-4 ml/g-min | |
| NT66L | Novel hexapeptide analog | In vivo (Rat, i.p. injection) | Physiological Effect (ED50 for antinociception) | 0.07 mg/kg | |
| ANG2002 | Conjugation to Angiopep-2 (an LRP1 ligand) | In situ brain perfusion (Mouse) | Brain Transport Efficiency | At least 10x more efficient than native Neurotensin |
Experimental Protocols
Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol outlines a high-throughput method to predict passive, transcellular permeability across the BBB.
Materials:
-
96-well filter plate (Donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plate
-
Porcine Brain Lipid (PBL) extract
-
Dodecane (or other suitable alkane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
96-well UV plate for analysis
-
Plate reader (UV-Vis or LC-MS/MS for analysis)
Procedure:
-
Prepare Artificial Membrane: Dissolve the PBL in dodecane (e.g., 20 mg/mL). Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution.
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound in PBS (often with a small percentage of DMSO, e.g., 0.5%) to a known concentration (e.g., 200 µM).
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS buffer.
-
-
Assemble and Incubate: Carefully place the lipid-coated donor plate into the acceptor plate, ensuring no air bubbles are trapped. Add 150 µL of the donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Data Calculation: Calculate the apparent permeability coefficient (Papp or Pe) using the following formula:
-
Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * A * t)
-
Where:
-
CA(t) = Compound concentration in the acceptor well at time t
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
VD and VA = Volumes of the donor and acceptor wells
-
A = Surface area of the membrane
-
t = Incubation time
-
-
Protocol 2: In Vivo Brain Uptake via Intravenous Injection
This protocol determines the brain-to-plasma concentration ratio of a test compound under physiological conditions.
Materials:
-
Test animal (e.g., Swiss-outbred mice)
-
Test analog, formulated for intravenous (IV) injection
-
Anesthetic (e.g., urethane)
-
Syringes for IV injection
-
Blood collection tubes (e.g., heparinized capillaries)
-
Brain homogenization equipment
-
Analytical instrumentation (e.g., LC-MS/MS) to quantify the analog
Procedure:
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
-
Compound Administration: Administer a single dose of the test analog via IV injection (e.g., through the tail vein) at a known concentration.
-
Blood and Brain Collection:
-
At a predetermined time point (e.g., 30 minutes post-injection), collect a blood sample via cardiac puncture or from the retro-orbital sinus.
-
Immediately following blood collection, perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect the brain, weigh it, and snap-freeze it in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain: Homogenize the weighed brain tissue in a suitable buffer.
-
-
Quantification: Extract the test analog from the plasma and brain homogenate samples. Analyze the concentrations using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain concentration (Cbrain) in ng/g of tissue.
-
Calculate the plasma concentration (Cplasma) in ng/mL.
-
Determine the Brain-to-Plasma Ratio: Ratio = Cbrain / Cplasma.
-
If multiple time points are used, the area under the curve (AUC) for both brain and plasma can be calculated to determine the AUCbrain/AUCplasma ratio.
-
Visualizations
Logical Workflow for BBB Permeability Assessment
Caption: Workflow for assessing Neurotensin(8-13) analog BBB permeability.
Neurotensin Receptor 1 (NTS1) Signaling Pathway
Caption: Simplified NTS1 receptor signaling cascade upon agonist binding.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Neurolysin substrates bradykinin, neurotensin and substance P enhance brain microvascular permeability in a human in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.org [iomcworld.org]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinity: Neurotensin vs. Neurotensin(8-13)
For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This guide provides an objective comparison of the receptor binding affinity of the full-length neuropeptide, neurotensin (NT), and its active C-terminal fragment, neurotensin(8-13). The information presented is supported by experimental data to facilitate informed decisions in research and development.
Neurotensin, a 13-amino acid peptide, and its primary active fragment, neurotensin(8-13), are crucial signaling molecules in the central nervous system and periphery. They exert their effects by binding to three distinct neurotensin receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin). While both peptides interact with these receptors, their binding affinities exhibit notable differences that can influence their biological activity and therapeutic potential.
Quantitative Comparison of Binding Affinities
The binding affinities of neurotensin and neurotensin(8-13) to the three receptor subtypes have been characterized using various experimental techniques, primarily radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) and dissociation constant (Kd), are summarized in the table below. Lower Ki and Kd values indicate higher binding affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki/Kd) |
| Neurotensin (1-13) | NTS1 | 0.1-0.4 nM (Ki) |
| NTS2 | 2-5 nM (Ki) | |
| NTS3 (Sortilin) | <20 nM (Kd)[1] | |
| Neurotensin(8-13) | NTS1 | 0.33 nM (Ki)[2] |
| NTS2 | 1.8 nM (Ki) | |
| NTS3 (Sortilin) | Data not readily available |
Note: The binding affinity of Neurotensin(8-13) to NTS3 (Sortilin) is not well-documented in the reviewed literature under direct binding assay conditions. Some studies have investigated its role as a modulator of sortilin's interaction with other ligands[3].
The data reveals that both neurotensin and its active fragment, neurotensin(8-13), are high-affinity ligands for the NTS1 receptor, with Ki values in the sub-nanomolar range. Notably, some studies suggest that the N-terminal extension of neurotensin(8-13) does not significantly alter its binding affinity for the NTS1 receptor, indicating that the C-terminal hexapeptide is the primary determinant for high-affinity binding to this subtype.
For the NTS2 receptor, both ligands exhibit a lower affinity compared to NTS1. However, neurotensin(8-13) appears to have a slightly higher affinity for NTS2 than the full-length peptide.
Neurotensin binds to the NTS3/sortilin receptor with a relatively high affinity. The lack of a direct binding affinity value for neurotensin(8-13) to NTS3 in the current literature presents a gap in a complete comparative analysis.
Experimental Protocols: Radioligand Competition Binding Assay
The binding affinity data presented above are predominantly derived from radioligand competition binding assays. This technique is a cornerstone in pharmacology for determining the affinity of unlabeled ligands for a receptor. A detailed, generalized protocol is outlined below.
Objective: To determine the binding affinity (Ki) of unlabeled ligands (neurotensin and neurotensin(8-13)) for neurotensin receptors (NTS1, NTS2) by measuring their ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human neurotensin receptor subtype of interest (e.g., CHO-K1 cells for hNTS1, 1321N1 cells for hNTS2).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]neurotensin or other specific radiolabeled antagonists).
-
Unlabeled Ligands: Neurotensin (1-13) and Neurotensin(8-13).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding.
-
Filtration Apparatus: A multi-well plate harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Workflow:
Radioligand Competition Binding Assay Workflow
Detailed Steps:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor ligand (neurotensin or neurotensin(8-13)). Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of an unlabeled ligand.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor ligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways
The binding of neurotensin and neurotensin(8-13) to their receptors initiates distinct intracellular signaling cascades.
NTS1 Receptor Signaling:
Activation of the NTS1 receptor by both neurotensin and neurotensin(8-13) is known to be pleiotropic, coupling to multiple G protein subtypes. This leads to the activation of various downstream effector systems.
NTS1 Receptor Signaling Pathway
Upon ligand binding, the NTS1 receptor can couple to:
-
Gαq: This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gαi/o: This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gαs: In some cellular contexts, NTS1 can also couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP.
-
β-Arrestin: Both ligands also promote the recruitment of β-arrestins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.
NTS2 and NTS3/Sortilin Signaling:
The signaling pathways for NTS2 and NTS3 are less comprehensively characterized compared to NTS1.
-
NTS2 Receptor: NTS2 signaling is highly cell-type dependent. It has been shown to couple to G proteins and can lead to the induction of inositol phosphates, mobilization of intracellular calcium, and activation of the mitogen-activated protein kinase (MAPK) cascade.
-
NTS3/Sortilin Receptor: NTS3 is not a G protein-coupled receptor. It is a type I transmembrane protein that functions primarily in protein sorting and trafficking. It can modulate the signaling of other receptors, including NTS1 and the Trk family of neurotrophin receptors, and is involved in the internalization of neurotensin.
References
Validating the Bioactivity of Neurotensin(8-13): A Comparative Guide to In Vitro Functional Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro functional assays to validate the bioactivity of Neurotensin(8-13), the C-terminal active fragment of the neuropeptide Neurotensin. This guide includes supporting experimental data, detailed protocols, and visual diagrams of signaling pathways and experimental workflows.
Neurotensin (NT) is a 13-amino acid peptide that exerts a wide range of effects in the central nervous system and periphery by activating specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTSR1). The biological activity of NT is largely attributed to its C-terminal fragment, Neurotensin(8-13) (NT(8-13)). This hexapeptide has been shown to be as potent, and in some cases more potent, than the full-length peptide in eliciting biological responses.[1] Validating the bioactivity of NT(8-13) and its analogues is crucial for drug discovery and development, particularly in the fields of oncology, neuroscience, and endocrinology.
This guide focuses on three common and robust in vitro functional assays used to characterize the bioactivity of NT(8-13):
-
Receptor Binding Assays: To determine the affinity of NT(8-13) for its receptor.
-
Calcium Mobilization Assays: To measure the functional consequence of receptor activation.
-
ERK Phosphorylation Assays: To quantify a key downstream signaling event.
Comparative Bioactivity Data
The following table summarizes the quantitative data from in vitro functional assays, comparing the bioactivity of Neurotensin(8-13) with the full-length Neurotensin. These values represent the concentration of the ligand required to elicit a half-maximal response (EC50) or to inhibit the binding of a radiolabeled ligand by 50% (Ki), and are indicative of the potency and affinity of the peptides.
| Ligand | Receptor Binding Assay (Ki, nM) | Calcium Mobilization Assay (EC50, nM) | ERK Phosphorylation Assay (EC50, nM) |
| Neurotensin(8-13) | 0.13 - 2.7 | 0.22 - 6.2 | ~5-10 |
| Full-length Neurotensin | ~0.15 - 1.0 | 3.38 - 4.2 | ~5-15 |
Note: The presented values are compiled from multiple studies and may vary depending on the specific cell line, experimental conditions, and assay format used.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams were generated using the Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound (e.g., unlabeled NT(8-13)) to compete with a labeled ligand (e.g., [³H]Neurotensin) for binding to the neurotensin receptor.
Materials:
-
Cell Line: HT-29 or CHO cells stably expressing human NTSR1.
-
Cell Membranes: Prepared from the cell line expressing NTSR1.
-
Radioligand: [³H]Neurotensin.
-
Unlabeled Ligand: Neurotensin(8-13) and full-length Neurotensin.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes (20-50 µg of protein).
-
Add increasing concentrations of the unlabeled ligand (NT(8-13) or full-length NT).
-
Add a fixed concentration of the radioligand ([³H]Neurotensin, typically at its Kd value).
-
For total binding, add only the radioligand and membranes.
-
For non-specific binding, add an excess of unlabeled full-length Neurotensin (e.g., 1 µM) in addition to the radioligand and membranes.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of NTSR1, which couples to the Gαq signaling pathway.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human NTSR1.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Calcium-6 dye kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid: To prevent dye leakage from the cells.
-
Ligands: Neurotensin(8-13) and full-length Neurotensin.
-
Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Assay:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's injector to add varying concentrations of the ligand (NT(8-13) or full-length NT) to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.
-
Plot the ΔF against the logarithm of the ligand concentration.
-
Determine the EC50 value (the concentration of ligand that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
ERK Phosphorylation Assay (Cell-Based ELISA)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream target in the NTSR1 signaling cascade.
Materials:
-
Cell Line: HT-29 or other cells endogenously or recombinantly expressing NTSR1.
-
Serum-free medium.
-
Ligands: Neurotensin(8-13) and full-length Neurotensin.
-
Fixing Solution: 4% formaldehyde in PBS.
-
Quenching Solution: H₂O₂ in wash buffer.
-
Blocking Buffer: BSA or non-fat milk in wash buffer.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG.
-
Detection Reagents: HRP and AP substrates.
-
Wash Buffer: PBS with 0.1% Tween-20.
-
Dual-channel Plate Reader.
Procedure:
-
Cell Culture and Starvation:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
-
Cell Stimulation:
-
Treat the cells with various concentrations of NT(8-13) or full-length NT for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Remove the stimulation medium and fix the cells with fixing solution for 20 minutes.
-
Wash the cells with wash buffer.
-
Quench endogenous peroxidase activity with quenching solution for 20 minutes.
-
Wash the cells.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1-2 hours.
-
Incubate with a mixture of the two primary antibodies (anti-phospho-ERK and anti-total-ERK) overnight at 4°C.
-
Wash the cells.
-
Incubate with a mixture of the two corresponding secondary antibodies for 1-2 hours.
-
Wash the cells extensively.
-
-
Detection and Analysis:
-
Add the detection reagents for both HRP and AP and incubate until color develops.
-
Read the absorbance on a dual-channel plate reader at the appropriate wavelengths.
-
Normalize the phospho-ERK signal to the total-ERK signal for each well.
-
Plot the normalized phospho-ERK signal against the logarithm of the ligand concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
By employing these in vitro functional assays, researchers can effectively characterize and compare the bioactivity of Neurotensin(8-13) and its analogues, providing crucial data for the advancement of neurotensin-related drug discovery programs.
References
Cross-reactivity assessment of antibodies against Neurotensin(8-13)
A Researcher's Guide to Cross-Reactivity Assessment of Antibodies Against Neurotensin(8-13)
For researchers, scientists, and professionals in drug development, the specificity of an antibody is paramount to the integrity and reproducibility of experimental results. This guide provides an objective comparison of commercially available antibodies against Neurotensin(8-13), focusing on their cross-reactivity. We present supporting experimental data, detailed methodologies for key validation experiments, and visual diagrams to illustrate complex biological and experimental processes.
Neurotensin(8-13) is the C-terminal active fragment of the 13-amino acid neuropeptide, neurotensin. Both molecules are known to interact with neurotensin receptors, initiating a cascade of cellular signaling. Given the structural similarity between neurotensin, its fragments, and other related peptides, antibodies raised against Neurotensin(8-13) can potentially exhibit cross-reactivity, leading to non-specific binding and inaccurate results. Therefore, a thorough assessment of antibody specificity is a critical step in experimental design.
Comparison of Anti-Neurotensin Antibody Cross-Reactivity
The following table summarizes the cross-reactivity profiles of commercially available anti-neurotensin antibodies based on data from product datasheets and relevant publications. It is important to note that comprehensive, directly comparable cross-reactivity data is often limited, and researchers may need to perform their own validation experiments.
| Antibody/Catalog No. | Host Species | Type | Immunogen | Known Cross-Reactivity | Validated Applications | Manufacturer |
| Rabbit anti-Neurotensin (T-4313) | Rabbit | Polyclonal | Synthetic Neurotensin | 100% with Neurotensin58% with Neurotensin (guinea pig)0% with Neurotensin(8-13)0% with Neuromedin N0% with Kinetensin0% with Substance P0% with Bombesin0% with Eledoisin[1] | Immunohistochemistry, Immunocytochemistry | Peninsula Laboratories (Bachem) |
| Rabbit anti-Neurotensin (17327) | Rabbit | Polyclonal | Synthetic bovine neurotensin conjugated to BSA | Staining is abolished by absorption with neurotensin. No cross-reactivity with glucagon, insulin, gastrin, GIP, and VIP.[2] (Data for NT(8-13) not provided) | Immunohistochemistry[2] | Progen |
| C-terminally directed antibody (Holtom et al., 2000) | Not specified | Polyclonal | Not specified | Binds 'biologically active' NT (NT and NT(8-13)). Does not significantly cross-react with inactive NT metabolites. | Radioimmunoassay (RIA) | Research Article |
| Rabbit anti-Neurotensin (N9648) | Rabbit | Polyclonal | Synthetic peptide corresponding to neurotensin | Specifically recognizes neurotensin. (Detailed cross-reactivity panel not provided) | Immunofluorescence, Immunohistochemistry | Sigma-Aldrich |
Experimental Protocols for Cross-Reactivity Assessment
To ensure the specificity of an antibody for Neurotensin(8-13), several key experiments should be performed. Below are detailed protocols for these essential validation assays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a powerful technique to quantify the degree of cross-reactivity of an antibody with related peptides.
Principle: The assay measures the ability of a competing peptide (e.g., full-length neurotensin, other neurotensin fragments) to inhibit the binding of the antibody to immobilized Neurotensin(8-13).
Protocol:
-
Coating: Coat a 96-well microtiter plate with 1-10 µg/mL of purified Neurotensin(8-13) peptide in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1-5% BSA) to each well. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing: Repeat the wash step.
-
Competitive Reaction: In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-Neurotensin(8-13) antibody with serial dilutions of the competing peptides (e.g., full-length neurotensin, neuromedin N, etc.) and Neurotensin(8-13) as the standard. Incubate for 1 hour at 37°C.
-
Incubation: Add 100 µL of the antibody/peptide mixtures to the coated wells. Incubate for 90 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of a suitable chromogenic substrate (e.g., TMB). Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of competing peptide in the solution.
Western Blot
Western blotting is used to assess the specificity of the antibody against a panel of related proteins or in complex biological samples.
Protocol:
-
Sample Preparation: Prepare lysates from cells or tissues known to express neurotensin or related peptides. Also, prepare samples of purified peptides (Neurotensin(8-13), full-length neurotensin, etc.).
-
SDS-PAGE: Separate the protein/peptide samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins/peptides from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Neurotensin(8-13) antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a single band at the expected molecular weight for Neurotensin(8-13) and the absence of bands for other peptides indicates high specificity.
Immunohistochemistry (IHC)
IHC is crucial for evaluating the cross-reactivity of an antibody within a complex tissue environment.
Protocol:
-
Tissue Preparation: Use frozen tissue sections, as this method often preserves antigenicity better than paraffin-embedding. A panel of different tissues, including those known to express the target antigen and those that should be negative, is recommended.
-
Fixation: Fix the tissue sections according to standard protocols (e.g., with cold acetone or methanol).
-
Permeabilization (if required): If targeting an intracellular epitope, permeabilize the sections with a detergent like Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking solution containing normal serum from the same species as the secondary antibody and 1% BSA for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Apply the anti-Neurotensin(8-13) antibody diluted to its optimal concentration and incubate overnight at 4°C.
-
Washing: Rinse the sections with PBS.
-
Secondary Antibody Incubation: Apply a fluorophore- or enzyme-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Rinse the sections with PBS.
-
Detection (for enzymatic methods): Add a chromogenic substrate and incubate until the desired color intensity is reached.
-
Counterstaining and Mounting: Counterstain the sections (e.g., with DAPI or hematoxylin) and mount with an appropriate mounting medium.
-
Imaging: Visualize the staining using a microscope. Specific staining should be observed only in cells and subcellular compartments known to contain Neurotensin(8-13).
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Neurotensin Receptor 1 (NTSR1) signaling pathway.
Caption: General workflow for assessing antibody cross-reactivity.
References
The Quest for Stability: A Comparative Analysis of Neurotensin(8-13) and Its Engineered Analogs
A deep dive into the metabolic resilience of modified Neurotensin(8-13) peptides, offering a comprehensive comparison of their stability, the experimental protocols used for their evaluation, and the underlying signaling mechanisms.
For researchers and drug development professionals navigating the therapeutic potential of neurotensin, the inherent instability of its active fragment, Neurotensin(8-13) (NT(8-13)), presents a significant hurdle. This guide provides an objective comparison of NT(8-13) and its stabilized analogs, supported by experimental data, to inform the development of more robust and effective neurotensin-based therapeutics.
Enhanced Stability of Neurotensin(8-13) Analogs: A Tabular Comparison
The primary limitation of NT(8-13) for therapeutic use is its rapid degradation by various peptidases, resulting in an extremely short biological half-life of less than two minutes.[1] Enzymatic cleavage occurs at three main sites: Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹².[1][2] To overcome this, various chemical modifications have been introduced to the peptide backbone. The following tables summarize the comparative stability of several key analogs in plasma.
| Compound/Analog | Modification(s) | Half-life (t½) in Human/Rat Plasma | Reference |
| Neurotensin(8-13) (RRPYIL) | - | < 2 minutes | [1] |
| [N-Me-Arg⁸]NT(8-13) | N-methylation of Arginine at position 8 | Significantly enhanced compared to NT(8-13) | [2] |
| [N-Me-Arg⁹]NT(8-13) | N-methylation of Arginine at position 9 | Significantly enhanced compared to NT(8-13) | |
| [Tle¹²]NT(8-13) | Isoleucine at position 12 replaced by tert-butylglycine | Moderate increase in stability | |
| [N-Me-Arg⁸, Tle¹²]NT(8-13) | N-methylation of Arg⁸ and Ile¹²/Tle¹² exchange | > 48 hours | |
| [N-Me-Arg⁹, Tle¹²]NT(8-13) | N-methylation of Arg⁹ and Ile¹²/Tle¹² exchange | > 48 hours | |
| NT-VIII | N-methylation of Arg⁸, Arg⁹ replaced by Lys, Ile¹² replaced by Tle | > 24 hours (in human plasma) | |
| Class 3 Analogs | Modified Arg⁸ and Tyr¹¹ residues | > 24 hours (in rat serum) |
Experimental Protocols for Stability Assessment
The stability of NT(8-13) and its analogs is primarily evaluated through in vitro incubation in plasma followed by analysis of the remaining intact peptide.
Plasma Stability Assay
Objective: To determine the half-life of a peptide in plasma.
Methodology:
-
Peptide Incubation: The test peptide is incubated in fresh human or rat plasma at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
Time-Point Sampling: Aliquots of the plasma-peptide mixture are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Enzymatic Quenching: Immediately after collection, the enzymatic degradation is stopped by adding a quenching solution, typically a protein precipitating agent like 10% (w/v) Trichloroacetic acid (TCA).
-
Protein Precipitation: The samples are incubated on ice to allow for complete protein precipitation.
-
Centrifugation: The samples are centrifuged at high speed (e.g., 14,000 x g) to pellet the precipitated plasma proteins.
-
Supernatant Analysis: The supernatant, containing the peptide, is carefully collected for analysis.
-
Quantification by RP-HPLC: The amount of intact peptide in the supernatant is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at 214 nm or 280 nm).
-
Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the amount at time zero. The half-life (t½) is then determined by plotting the percentage of intact peptide against time.
Visualizing the Molecular Pathways
To understand the functional consequences of stabilizing NT(8-13) analogs, it is crucial to visualize their interaction with the target receptor and the subsequent signaling cascade, as well as the experimental process to determine their stability.
Caption: NTSR1 Signaling Cascade Activation.
References
- 1. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 2. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Neurotensin(8-13) Analogs in Parkinson's Disease Animal Models: A Comparative Guide
A detailed comparison of the efficacy of novel Neurotensin(8-13) analogs in preclinical models of Parkinson's disease, focusing on their neuroprotective effects, receptor binding profiles, and improved pharmacokinetic properties.
The intricate relationship between the neurotensin (NT) and dopamine (DA) systems in the brain has positioned NT as a promising therapeutic target for Parkinson's disease (PD). However, the clinical application of NT is hampered by its rapid degradation and poor blood-brain barrier (BBB) penetration. This has spurred the development of stabilized NT(8-13) analogs, the active C-terminal fragment of NT, designed to overcome these limitations. This guide provides a comparative analysis of key NT(8-13) analogs evaluated in animal models of PD, presenting quantitative data, detailed experimental protocols, and illustrating the underlying signaling pathways.
Performance Comparison of Neurotensin(8-13) Analogs
Recent research has focused on developing NT(8-13) analogs with dual agonistic activity at both NT receptor 1 (NTS1) and NT receptor 2 (NTS2), which are promising targets for PD treatment.[1][2] The following tables summarize the in vitro binding affinities and in vivo efficacy of prominent analogs from recent studies.
| Analog | Target Receptors | hNTS1 Ki (nM) | hNTS2 Ki (nM) | Animal Model | Key Findings | Reference |
| NT(8-13) | NTS1/NTS2 | Subnanomolar | - | - | High affinity for NTS1, but rapidly degraded. | [3] |
| Compound 10 | NTS1/NTS2 | Low nanomolar | Low nanomolar | MPTP-induced mice | Improved stability and BBB permeability; significant enhancement of motor function and memory. | [2][3] |
| NT2 | NTS1/NTS2 | - | - | 6-OHDA-lesioned rats | Decreased apomorphine-induced rotations, improved memory, and increased brain DA content. | |
| NT4 | NTS1/NTS2 | - | - | 6-OHDA-lesioned rats | Similar to NT2, demonstrated better neuroprotective and neuromodulatory effects than native NT. |
Table 1: Comparison of Receptor Binding and In Vivo Efficacy of NT(8-13) Analogs. Ki values represent the inhibition constant, indicating the affinity of the analog for the receptor. Lower Ki values signify higher affinity.
Experimental Protocols
The evaluation of these analogs relies on well-established animal models of Parkinson's disease that replicate the progressive loss of dopaminergic neurons.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is a cornerstone for studying PD and was utilized for the evaluation of analogs NT2 and NT4.
Experimental Workflow:
Caption: Workflow for the 6-OHDA rat model experiment.
Methodology Details:
-
Animals: Male Wistar rats were used for the study.
-
Lesioning: A unilateral lesion was induced by injecting 6-hydroxydopamine (6-OHDA) into the striatum. This neurotoxin selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
Treatment: One group of lesioned rats received intraperitoneal (i.p.) injections of the analogs NT2 or NT4 at a dose of 10 mg/kg for five consecutive days. A control group of lesioned animals received a vehicle, and another group was treated with native neurotensin for comparison.
-
Behavioral Testing:
-
Apomorphine-Induced Rotations: The number of contralateral rotations induced by the dopamine agonist apomorphine was counted. A reduction in rotations indicates a therapeutic effect.
-
Rotarod Test: This test assesses motor coordination and balance. An increase in the time spent on the rotating rod suggests improved motor function.
-
Passive Avoidance Test: This test evaluates learning and memory. An increased latency to enter a dark compartment where the animal previously received a mild foot shock indicates improved memory.
-
-
Neurochemical Analysis: After the behavioral tests, the levels of dopamine in the brain were measured to assess the extent of neuroprotection.
MPTP Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is another widely used model that was employed to assess the efficacy of "compound 10".
Experimental Workflow:
Caption: Workflow for the MPTP mouse model experiment.
Methodology Details:
-
Animals: BALB/c albino mice were used in this study.
-
Intoxication: Parkinsonism was induced by administering MPTP intraperitoneally for five consecutive days. MPTP is a neurotoxin that causes selective destruction of dopaminergic neurons in the substantia nigra.
-
Treatment: The test compound, "compound 10", was administered one hour before each MPTP injection. A control group received saline, another group received only MPTP, and a positive control group was treated with the parent peptide NT(8-13) prior to MPTP administration.
-
Behavioral Testing: Behavioral assessments were conducted 10 days after the initial MPTP treatment.
-
Step-Through Passive Avoidance Test: This test was used to measure learning and memory, with a longer step-through latency indicating improved cognitive function.
-
Rotarod Test: Motor coordination and balance were evaluated using the rotarod test.
-
Signaling Pathways and Mechanism of Action
The therapeutic effects of Neurotensin(8-13) analogs in Parkinson's disease are believed to be mediated through their interaction with both NTS1 and NTS2 receptors, which in turn modulate the dopaminergic system. A key mechanism involves the interaction between NTS1 and the dopamine D2 receptor (D2R).
Caption: NTS1 and D2R interaction on a dopaminergic neuron.
Activation of NTS1 by a Neurotensin(8-13) analog can lead to several downstream effects:
-
Modulation of D2 Autoreceptors: NTS1 activation can allosterically modulate D2 autoreceptors, reducing their affinity for dopamine. This disinhibition of the D2 autoreceptor leads to an increase in dopamine release.
-
Gq/11 Pathway Activation: NTS1 is coupled to the Gq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC). This results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and can further promote dopamine release.
By enhancing dopamine signaling through these mechanisms, Neurotensin(8-13) analogs can potentially compensate for the loss of dopaminergic neurons in Parkinson's disease, leading to improvements in motor and cognitive functions.
Conclusion
The development of stable, BBB-penetrant Neurotensin(8-13) analogs represents a promising therapeutic strategy for Parkinson's disease. Analogs such as "compound 10", NT2, and NT4 have demonstrated significant efficacy in preclinical models by improving motor and cognitive deficits and protecting dopaminergic neurons. Their dual agonism at NTS1 and NTS2 receptors and their ability to modulate dopamine D2 receptor function underscore their potential as disease-modifying agents. Further research and clinical evaluation of these and other optimized analogs are warranted to translate these promising preclinical findings into effective treatments for Parkinson's disease.
References
A Comparative Guide to Scatchard Analysis of [3H]Neurotensin(8-13) Binding in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [3H]Neurotensin(8-13) binding to brain tissue with alternative radioligands. It includes detailed experimental protocols, quantitative data presentation, and visualizations of relevant signaling pathways and experimental workflows to support researchers in neurotensin receptor studies.
Comparison of Radioligand Binding Characteristics for Neurotensin Receptors in Brain Tissue
The following table summarizes the binding affinities (Kd) and receptor densities (Bmax) for [3H]Neurotensin(8-13) and alternative radioligands used to characterize neurotensin receptors in brain tissue. It is important to note that direct comparisons should be made with caution due to variations in species and brain regions studied.
| Radioligand | Brain Region | Species | Kd (nM) | Bmax (pmol/g tissue or pmol/mg protein) | Reference |
| [3H]Neurotensin(8-13) | Frontal Cortex | Human | 0.52 | 3.5 pmol/g tissue | [1] |
| [125I]Neurotensin | Brain Homogenates | Guinea Pig | - | ~0.06 pmol/mg protein | [2] |
| [3H]SR 48692 | Brain Homogenates | Guinea Pig | 2.19 | 1.15 pmol/mg protein | [2] |
| [125I]Neurotensin | Newborn Brain | Rat | 0.2 ± 0.05 | 120 ± 20 fmol/mg protein | [3] |
Note: [3H]SR 48692 is a selective antagonist for the neurotensin receptor, while [3H]Neurotensin(8-13) and [125I]Neurotensin are agonists. The higher Bmax observed with [3H]SR 48692 in guinea pig brain may suggest the labeling of a larger population of binding sites compared to the agonist radioligand [125I]Neurotensin in the same tissue.[2]
Experimental Protocol: Scatchard Analysis of [3H]Neurotensin(8-13) Binding to Brain Tissue
This protocol details the methodology for a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximal number of binding sites (Bmax) of [3H]Neurotensin(8-13) in brain tissue, followed by Scatchard analysis.
1. Brain Tissue Homogenate Preparation:
-
Dissect the brain region of interest (e.g., frontal cortex) on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh ice-cold Tris-HCl buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin and peptidase inhibitors like bacitracin) to a final protein concentration of 0.1-0.5 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
2. Saturation Binding Assay:
-
Set up a series of assay tubes containing increasing concentrations of [3H]Neurotensin(8-13) (e.g., 0.05 - 5.0 nM).
-
For each concentration, prepare duplicate tubes for total binding and duplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled neurotensin (e.g., 1 µM) to saturate the receptors.
-
Add the brain membrane homogenate (100-200 µg of protein) to each tube.
-
The final assay volume should be constant (e.g., 500 µL).
-
Incubate the tubes at a specified temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The incubation should be terminated by rapid filtration.
3. Filtration and Radioactivity Counting:
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of the radioligand to the filter.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis (Scatchard Plot):
-
Calculate specific binding at each [3H]Neurotensin(8-13) concentration by subtracting the non-specific binding (counts in the presence of excess unlabeled neurotensin) from the total binding.
-
Convert the specific binding (in counts per minute, CPM) to molar concentrations (e.g., fmol/mg protein).
-
Construct a Scatchard plot by plotting the ratio of bound/free radioligand concentration (B/F) on the y-axis against the bound radioligand concentration (B) on the x-axis.
-
The data should ideally form a straight line.
-
The dissociation constant (Kd) is the negative reciprocal of the slope of the line (-1/slope).
-
The maximum number of binding sites (Bmax) is the x-intercept of the plot.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Scatchard analysis of radioligand binding.
Caption: Simplified signaling pathways for neurotensin receptors NTS1 and NTS2.
Neurotensin(8-13), an active fragment of neurotensin, primarily exerts its effects through binding to two high-affinity G protein-coupled receptors: neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).
Upon agonist binding, the NTS1 receptor can couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The NTS1 receptor can also couple to Gαi/o and Gαs, modulating the activity of adenylyl cyclase and consequently affecting intracellular cyclic AMP (cAMP) levels. These pathways converge on the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which play a crucial role in regulating cell proliferation, differentiation, and survival.
The signaling pathways of the NTS2 receptor are less well-characterized but are known to involve ligand-induced receptor internalization, which is a critical step for the subsequent activation of the ERK1/2 signaling cascade.
References
- 1. [3H]neurotensin(8-13) binds in human brain to the same sites as does [3H]neurotensin but with higher affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and distribution of binding sites for a new neurotensin receptor antagonist ligand, [3H]SR 48692, in the guinea pig brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the neurotensin NT1 receptor in the developing rat brain following chronic treatment with the antagonist SR 48692 - PMC [pmc.ncbi.nlm.nih.gov]
Conformational analysis of Neurotensin(8-13) in free and receptor-bound states
A Comparative Guide to the Conformational Analysis of Neurotensin(8-13) in Free and Receptor-Bound States
Neurotensin (NT), a 13-amino acid neuropeptide, plays a crucial role in a variety of physiological processes in the central and peripheral nervous systems through its interaction with neurotensin receptors, primarily the G protein-coupled receptor NTS1. The C-terminal hexapeptide fragment, Neurotensin(8-13) (NT(8-13); sequence: Arg-Arg-Pro-Tyr-Ile-Leu), is the minimal sequence required for high-affinity binding and full agonist activity. Understanding the conformational dynamics of NT(8-13) in its free, unbound state versus its receptor-bound state is paramount for the rational design of novel therapeutics targeting the neurotensin system. This guide provides a comparative analysis of the conformational landscape of NT(8-13) in these two distinct states, supported by experimental data from various biophysical and structural biology techniques.
Conformational Landscape: A Tale of Two States
The conformation of NT(8-13) undergoes a dramatic transformation upon binding to the NTS1 receptor, transitioning from a highly flexible, disordered state to a well-defined, extended structure.
Free State (in Aqueous Solution): Disordered and Flexible
In an aqueous environment, NT(8-13) lacks a stable, folded structure and exists as a dynamic ensemble of conformations, best described as a random coil.[1][2][3] This inherent flexibility has been consistently demonstrated through various experimental and computational methods:
-
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR studies in aqueous solution show small changes in chemical shifts with variations in temperature, pH, or the addition of denaturing agents, which is characteristic of a flexible, random-coil polypeptide chain.[1]
-
Circular Dichroism (CD) Spectroscopy: CD studies have also indicated an absence of significant secondary structure for neurotensin in aqueous solution.[1]
-
Molecular Dynamics (MD) Simulations: Computational simulations of NT(8-13) in water corroborate the experimental findings, showing that the peptide samples a wide range of backbone conformations without populating a single dominant structure.
Receptor-Bound State: A Defined β-Strand Conformation
Upon binding to the NTS1 receptor, NT(8-13) adopts a highly ordered and extended β-strand conformation. This induced-fit binding mechanism is a hallmark of the interaction and has been elucidated by high-resolution structural techniques:
-
Solid-State NMR (ssNMR) Spectroscopy: Due to the high-affinity binding of NT(8-13) to NTS1, which makes solution-state NMR of the complex challenging, ssNMR has been a pivotal technique. ssNMR studies on uniformly ¹³C,¹⁵N-labeled NT(8-13) in complex with NTS1 revealed significant chemical shift changes upon binding, consistent with a transition to a β-strand secondary structure.
-
X-ray Crystallography: The crystal structure of the rat NTS1 receptor in complex with NT(8-13) (PDB ID: 4GRV) at 2.8 Å resolution provides a detailed atomic picture of the bound conformation. In this structure, the peptide binds in an extended conformation, oriented nearly perpendicular to the plane of the cell membrane, with its C-terminus pointing towards the core of the receptor.
Quantitative Conformational and Binding Data
The following tables summarize key quantitative data from the literature, comparing the conformational parameters and binding affinities of NT(8-13).
Table 1: Backbone Dihedral Angles (Φ, Ψ) of Receptor-Bound NT(8-13)
| Residue | Φ (degrees) | Ψ (degrees) | Method | Reference |
| Arg-8 | - | - | - | - |
| Arg-9 | - | - | - | - |
| Pro-10 | -60 | -30 | ssNMR (TALOS prediction) | |
| Tyr-11 | -90 | 0 | ssNMR (TALOS prediction) | |
| Ile-12 | - | - | - | - |
| Leu-13 | - | - | - | - |
Table 2: Binding Affinities of NT(8-13) and its Analogs to NTS1 Receptor
| Ligand | Assay Type | pKi | pEC₅₀ (Ca²⁺ mobilization) | pKd | Reference |
| Fluorescent NT(8-13) derivative 3 | Radioligand Binding | 8.15 - 9.12 | 8.23 - 9.43 | - | |
| Fluorescent NT(8-13) derivative 6 | Radioligand Binding | 8.15 - 9.12 | 8.23 - 9.43 | - | |
| Fluorescent NT(8-13) derivative 9 | Radioligand Binding | 8.15 - 9.12 | 8.23 - 9.43 | - | |
| Fluorescent NT(8-13) derivative 12 | Radioligand Binding | 8.15 - 9.12 | 8.23 - 9.43 | - | |
| [³H]NT(8-13) | Radioligand Binding | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experimental techniques used in the conformational analysis of NT(8-13).
Solid-State NMR (ssNMR) Spectroscopy of Receptor-Bound NT(8-13)
-
Sample Preparation:
-
Express and purify uniformly ¹³C,¹⁵N-labeled NT(8-13) peptide.
-
Express and purify the NTS1 receptor, often as a fusion protein (e.g., with maltose-binding protein) in E. coli, and solubilize in a suitable detergent (e.g., dodecyl-β-D-maltoside, DDM).
-
Reconstitute the purified NTS1 receptor into lipid bicelles or liposomes.
-
Incubate the labeled NT(8-13) with the receptor-containing lipid preparation to form the complex.
-
Centrifuge the sample to obtain a pellet of the complex for ssNMR analysis.
-
-
NMR Data Acquisition:
-
Pack the sample into an ssNMR rotor.
-
Perform experiments at low temperatures (e.g., -50°C) to minimize molecular motion.
-
Acquire two-dimensional ¹³C-¹³C correlation spectra using techniques like Double-Quantum/Single-Quantum (DQ/SQ) or Proton-Driven Spin Diffusion (PDSD) under Magic Angle Spinning (MAS).
-
-
Data Analysis:
-
Assign the resonances in the spectra to specific atoms in the NT(8-13) backbone and side chains.
-
Calculate the secondary chemical shifts (Δδ), which are the differences between the observed chemical shifts and the random coil values.
-
Use programs like TALOS to predict backbone dihedral angles (Φ and Ψ) from the assigned chemical shifts.
-
X-ray Crystallography of the NT(8-13)-NTS1 Complex
-
Protein Expression and Purification:
-
Express a thermostabilized mutant of the rat NTS1 receptor in insect or mammalian cells.
-
Solubilize the receptor from the cell membranes using detergents and purify it using affinity chromatography.
-
-
Complex Formation and Crystallization:
-
Incubate the purified receptor with a molar excess of NT(8-13).
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, screening a wide range of precipitants, salts, and pH conditions.
-
Crystals are typically grown in a lipidic cubic phase (LCP).
-
-
Data Collection and Structure Determination:
-
Cryo-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, using a known GPCR structure as a search model.
-
Refine the model against the experimental data to obtain the final structure.
-
Molecular Dynamics (MD) Simulations
-
System Setup:
-
For the free peptide, place the NT(8-13) peptide in a periodic box of water molecules.
-
For the bound state, start with the crystal structure of the NT(8-13)-NTS1 complex embedded in a model lipid bilayer with explicit water and ions.
-
-
Simulation Protocol:
-
Choose a suitable force field (e.g., OPLS, GROMOS96, AMBER).
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), backbone dihedral angles, and secondary structure elements over time.
-
Visualizations
Signaling Pathway of NTS1 Receptor Activation by NT(8-13)
Caption: NTS1 receptor signaling pathways activated by NT(8-13).
Experimental Workflow for Conformational Analysis of NT(8-13)
Caption: Workflow for the conformational analysis of NT(8-13).
References
A Comparative Guide to Stabilized Neurotensin(8-13) Radiopharmaceuticals for In Vivo Tumor Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo tumor targeting efficacy of various stabilized Neurotensin(8-13) [NT(8-13)] radiopharmaceuticals. It includes objective comparisons with alternative tumor-targeting agents, supported by experimental data, to aid in the selection and development of next-generation cancer diagnostics and therapeutics.
Introduction to Neurotensin Receptor Targeting
The neurotensin receptor 1 (NTR1) is a G-protein coupled receptor overexpressed in a range of malignancies, including pancreatic, colorectal, breast, and prostate cancers, while showing limited expression in most healthy tissues. This differential expression makes it an attractive target for peptide receptor radionuclide therapy (PRRT) and diagnostic imaging. The biologically active fragment of neurotensin, NT(8-13), is the basis for developing these targeted radiopharmaceuticals. However, its native form is rapidly degraded in vivo, necessitating chemical modifications to enhance stability and improve tumor uptake.
Comparative Analysis of Stabilized NT(8-13) Analogs
Various strategies have been employed to stabilize the NT(8-13) peptide backbone against enzymatic degradation, primarily at the Arg⁸-Arg⁹ and Tyr¹¹-Ile¹² cleavage sites. These modifications, coupled with different chelators and radionuclides, have yielded a diverse portfolio of NT(8-13) analogs with distinct pharmacokinetic profiles.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of selected stabilized NT(8-13) radiopharmaceuticals from preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Characteristics of Stabilized NT(8-13) Analogs
| Analog | Radionuclide | Chelator | Modifications | Receptor Affinity (IC₅₀/Kᵢ, nM) | Cell Line | Reference |
| 99mTc-NT-XIX | ⁹⁹ᵐTc | Tricarbonyl | Stabilized at three cleavage sites | Lower than natural NT | HT-29 | [1][2] |
| 99mTc(CO)₃NT-VIII | ⁹⁹ᵐTc | Tricarbonyl | N-methylated Arg⁸, Lys⁹ for Arg⁹, Tle¹² for Ile¹² | 1.8 (Kᵈ) | HT-29 | |
| ¹¹¹In-DTPA-NT-20.3 | ¹¹¹In | DTPA | Doubly stabilized | 14 | HT-29 | |
| ⁶⁸Ga-DOTA-NT-20.3 | ⁶⁸Ga | DOTA | Doubly stabilized | Similar to ¹¹¹In analog | AsPC-1 | |
| [⁶⁸Ga]56 | ⁶⁸Ga | DOTA | β,β-diMe-Tyr¹¹ | 1.2 (Kᵢ) | HT-29 |
Table 2: In Vivo Biodistribution Data of Stabilized NT(8-13) Radiopharmaceuticals in Tumor-Bearing Mice
| Analog | Tumor Model | Time p.i. (h) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Tumor-to-Kidney Ratio | Reference |
| 99mTc-NT-XIX | HT-29 xenograft | 1.5 | 5.9 ± 1.1 | >10 | >20 | 1.6 | [1] |
| 99mTc(CO)₃NT-VIII | HT-29 xenograft | 1.5 | 3.9 ± 1.1 | ~11 | ~15 | 0.5 | |
| ¹¹¹In-DTPA-NT-20.3 | HT-29 xenograft | 1 | 4.7 | ~12 | Not Reported | 0.6 | |
| [⁶⁸Ga]Ga-TRAP(NT4)₃ | HT-29 xenograft | 1 | 1.7 | ~13 | Not Reported | Not Reported | |
| [⁶⁸Ga]56 | HT-29 xenograft | 0.75 | ~2.5 (SUV) | Not Reported | ~12.5 | Not Reported |
Comparison with Alternative Targeting Moieties
While NT(8-13) analogs show promise, other peptide-based radiopharmaceuticals targeting different receptors are also in advanced preclinical and clinical development.
Table 3: Comparative Performance of Alternative Radiopharmaceuticals
| Radiopharmaceutical | Target Receptor | Radionuclide | Tumor Model | Time p.i. (h) | Tumor Uptake (%ID/g) | Reference |
| ¹⁷⁷Lu-DOTATATE | Somatostatin Receptor 2 (SSTR2) | ¹⁷⁷Lu | NCI-H69 xenograft | 4 | ~20 | |
| ⁶⁸Ga-RM2 | Gastrin-Releasing Peptide Receptor (GRPR) | ⁶⁸Ga | PC-3 xenograft | 1 | 10.5 ± 2.03 | |
| ¹⁷⁷Lu-AMTG | Gastrin-Releasing Peptide Receptor (GRPR) | ¹⁷⁷Lu | PC-3 xenograft | 4 | ~8 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of the radiolabeled peptide to its target receptor.
Protocol:
-
Cell Culture: HT-29 or other NTR1-expressing cells are cultured to confluence.
-
Membrane Preparation: Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the cell membranes. The protein concentration of the membrane suspension is determined.
-
Competition Binding Assay: A constant concentration of a radiolabeled NT(8-13) analog (e.g., [³H]NT(8-13)) is incubated with the cell membrane preparation in the presence of increasing concentrations of the non-radiolabeled test compound.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can be calculated from the IC₅₀.
In Vivo Biodistribution Studies
Objective: To determine the uptake and clearance of the radiopharmaceutical in various organs and the tumor.
Protocol:
-
Animal Model: Nude mice are subcutaneously inoculated with NTR1-expressing tumor cells (e.g., HT-29). Tumors are allowed to grow to a suitable size.
-
Radiopharmaceutical Administration: A known amount of the radiopharmaceutical is injected intravenously into the tail vein of the tumor-bearing mice.
-
Time Points: At predefined time points post-injection (p.i.), groups of mice are euthanized.
-
Organ Harvesting: Blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. Tumor-to-tissue ratios are then determined.
SPECT/CT Imaging
Objective: To visualize the in vivo distribution of the radiopharmaceutical and confirm tumor targeting.
Protocol:
-
Animal Preparation: Tumor-bearing mice are anesthetized.
-
Radiopharmaceutical Administration: The radiolabeled peptide is administered intravenously.
-
Imaging: At a specified time p.i., the mouse is placed in a SPECT/CT scanner. A whole-body SPECT scan is acquired, followed by a CT scan for anatomical co-registration.
-
Image Analysis: The acquired images are reconstructed and analyzed to visualize the localization of radioactivity in the tumor and other organs.
Visualizing Pathways and Workflows
Signaling and Experimental Diagrams
Caption: Simplified signaling cascade following agonist binding to the Neurotensin Receptor 1 (NTR1).
Caption: General experimental workflow for the preclinical assessment of novel NT(8-13) radiopharmaceuticals.
Caption: Logical relationship of key performance indicators for an effective tumor-targeting radiopharmaceutical.
Conclusion
Stabilized Neurotensin(8-13) radiopharmaceuticals represent a promising class of agents for the diagnosis and therapy of NTR1-positive tumors. The continuous development of novel stabilization strategies and chelating technologies is leading to analogs with improved in vivo performance. While direct head-to-head comparisons are limited, the data presented in this guide highlight the potential of several candidates. The choice of a specific analog for further development will depend on the intended application (diagnostic imaging vs. therapy) and the specific tumor type being targeted. Future research should focus on standardized comparative studies and clinical translation of the most promising candidates.
References
A Comparative Analysis of the Signaling Profiles of Neurotensin, Neuromedin N, and Neurotensin(8-13)
A comprehensive examination of the signaling properties of the endogenous neuropeptide Neurotensin (NT), its related peptide Neuromedin N (NN), and the active fragment Neurotensin(8-13) reveals distinct profiles in their interactions with neurotensin receptors and the subsequent activation of intracellular signaling cascades. These differences in receptor binding, G protein activation, and β-arrestin recruitment underscore the nuanced roles these peptides play in physiological and pathological processes, offering a foundation for the development of biased agonists with improved therapeutic profiles.
Neurotensin, a 13-amino acid peptide, and Neuromedin N, a 6-amino acid peptide, are derived from the same precursor protein and share a homologous C-terminal region.[1][2] The C-terminal hexapeptide of neurotensin, NT(8-13), is considered the minimal active fragment responsible for receptor binding and activation.[3][4] All three peptides exert their effects primarily through two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2).[5]
Receptor Binding Affinity
The binding affinities of NT, NN, and NT(8-13) to NTS1 and NTS2 have been characterized through radioligand binding assays. Generally, NT exhibits the highest affinity for NTS1, followed by NT(8-13) and then NN. The affinity of these peptides for NTS2 is comparatively lower.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| Neurotensin (NT) | NTS1 | ~0.1 - 1.0 |
| NTS2 | Lower affinity than NTS1 | |
| Neuromedin N (NN) | NTS1 | Lower affinity than NT and NT(8-13) |
| NTS2 | Binds with similar or slightly higher affinity than NT | |
| Neurotensin(8-13) | NTS1 | ~0.1 - 2.0 |
| NTS2 | Lower affinity than NTS1 |
Note: The exact Ki values can vary between studies depending on the experimental conditions, cell type, and radioligand used.
G Protein-Dependent Signaling
Upon binding to NTS1, these peptides primarily activate Gq/11 and Gi/o protein signaling pathways. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium levels. The activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Studies have shown that NT, NN, and NT(8-13) all act as agonists for Gαq, Gαi1, and GαoA activation. However, their potencies can differ. For instance, in some systems, neurotensin is more potent than neuromedin-N and neurotensin(8-13) in stimulating fluid secretion in the small intestine, a process linked to G protein signaling.
| Ligand | G Protein Pathway | Potency (EC50) | Efficacy (Emax) |
| Neurotensin (NT) | Gq/11 (Calcium Mobilization) | High | Full Agonist |
| Gi/o (cAMP Inhibition) | High | Full Agonist | |
| Neuromedin N (NN) | Gq/11 (Calcium Mobilization) | Moderate to High | Full Agonist |
| Gi/o (cAMP Inhibition) | Moderate to High | Full Agonist | |
| Neurotensin(8-13) | Gq/11 (Calcium Mobilization) | High | Full Agonist |
| Gi/o (cAMP Inhibition) | High | Full Agonist |
Note: EC50 and Emax values are highly dependent on the specific assay and cell system used.
β-Arrestin Recruitment
In addition to G protein activation, agonist binding to NTS1 also promotes the recruitment of β-arrestins (β-arrestin 1 and β-arrestin 2). β-arrestins play a crucial role in receptor desensitization, internalization, and in initiating G protein-independent signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs).
All three peptides, NT, NN, and NT(8-13), have been shown to induce the recruitment of both β-arrestin 1 and β-arrestin 2 to the NTS1 receptor. Recent research has highlighted the potential for developing "biased agonists" that preferentially activate either G protein-dependent pathways or β-arrestin-dependent pathways, which may offer therapeutic advantages by minimizing side effects. For example, β-arrestin-biased NTS1 agonists are being explored for their potential in treating substance abuse and pain.
| Ligand | β-Arrestin Recruitment | Potency (EC50) | Efficacy (Emax) |
| Neurotensin (NT) | β-arrestin 1 & 2 | High | Full Agonist |
| Neuromedin N (NN) | β-arrestin 1 & 2 | Moderate to High | Full Agonist |
| Neurotensin(8-13) | β-arrestin 1 & 2 | High (e.g., 0.43 nM for β-arrestin-2) | Full Agonist |
Note: Potency for β-arrestin recruitment can be measured using various techniques like BRET or Tango assays, and values may differ accordingly.
Signaling Pathways and Experimental Visualization
The signaling cascades initiated by these peptides and the experimental workflows to characterize them can be visualized through the following diagrams.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity (Ki) of ligands for their receptors.
-
Membrane Preparation: Cells or tissues expressing the neurotensin receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]NT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (NT, NN, or NT(8-13)).
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
-
Cell Culture: Cells stably or transiently expressing the NTS1 receptor are seeded into a 96-well or 384-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence upon binding to calcium.
-
Ligand Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and the baseline fluorescence is measured. The ligand of interest (NT, NN, or NT(8-13)) is then added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity over time is recorded.
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves, from which the EC50 (potency) and Emax (efficacy) values are determined.
β-Arrestin Recruitment Assay (Tango Assay)
The Tango assay is a high-throughput method to measure ligand-induced β-arrestin recruitment to a GPCR.
-
Cell Line: A specialized cell line (e.g., HTLA cells) is used, which stably expresses a β-arrestin2-TEV protease fusion protein and a luciferase reporter gene under the control of a tetracycline-responsive element.
-
Transfection: The cells are transiently transfected with a plasmid encoding the NTS1 receptor fused at its C-terminus to a TEV protease cleavage site followed by a transcription factor (tTA).
-
Ligand Stimulation: The transfected cells are stimulated with varying concentrations of the ligand (NT, NN, or NT(8-13)).
-
Recruitment and Cleavage: Ligand-induced recruitment of the β-arrestin2-TEV fusion protein to the receptor brings the TEV protease in proximity to its cleavage site, releasing the tTA transcription factor.
-
Reporter Gene Expression: The released tTA translocates to the nucleus and drives the expression of the luciferase reporter gene.
-
Luminescence Measurement: After an incubation period, a substrate for luciferase is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 and Emax values.
References
- 1. Neuromedin N - Wikipedia [en.wikipedia.org]
- 2. Neurotensin and neuromedin N are differentially processed from a common precursor by prohormone convertases in tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Neurotensin NTS1 and NTS2 Receptors on Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Neurotensin(8-13)
For researchers, scientists, and professionals in drug development, the safe handling and disposal of bioactive peptides like Neurotensin(8-13) are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Neurotensin(8-13), a crucial fragment of the neuropeptide Neurotensin, to build a foundation of trust and safety in your laboratory operations.
Before initiating any disposal protocol, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may vary.[1][2][3] Always treat Neurotensin(8-13) as a chemical waste due to its biological activity.[1][4]
Immediate Safety Protocols
When handling Neurotensin(8-13) waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A buttoned lab coat is essential to protect against skin contact.
Step-by-Step Disposal Procedures
The proper disposal method for Neurotensin(8-13) depends on whether the waste is in a liquid or solid form.
Liquid Waste Disposal:
-
Inactivation (Recommended): To mitigate the biological activity of Neurotensin(8-13) before disposal, chemical inactivation is strongly recommended. This is typically achieved through acid or base hydrolysis.
-
In a designated chemical fume hood, carefully add the liquid peptide waste to an inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.
-
Allow for sufficient contact time, generally a minimum of 30-60 minutes, to ensure complete deactivation. Some protocols for other peptides suggest a longer duration of up to 24 hours for complete degradation.
-
-
Neutralization: If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0. This can be done by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
Collection: Collect the inactivated and neutralized solution in a clearly labeled, sealed, and leak-proof hazardous waste container designated for aqueous chemical waste. Do not pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department after proper inactivation and neutralization.
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with Neurotensin(8-13), including empty vials, pipette tips, gloves, and other consumables, must be segregated from regular trash.
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.
-
Empty Containers: Empty vials that contained Neurotensin(8-13) should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and treated as liquid hazardous waste. For materials considered acutely hazardous, triple rinsing is often required.
Waste Container Labeling and Storage
Proper labeling and storage of waste containers are crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Neurotensin(8-13)," and any known hazard information.
-
Storage: Store sealed waste containers in a designated, secure secondary containment area away from incompatible materials until they are collected by your institution's certified hazardous waste management service.
Quantitative Data for Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins, which can be applied to Neurotensin(8-13).
| Decontamination Method | Reagent and Concentration | Minimum Contact Time | Notes |
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl) | 30-60 minutes to 24 hours | Effective for peptide bond cleavage. |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH) | 30-60 minutes to 24 hours | Also effective for peptide degradation. |
| Neutralization | Appropriate neutralizing agent (e.g., sodium bicarbonate) | N/A | Target pH range is typically 5.5 - 9.0 before disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Neurotensin(8-13).
Caption: Disposal workflow for Neurotensin(8-13).
References
Safeguarding Your Research: A Comprehensive Guide to Handling Neurotensin(8-13)
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides like Neurotensin(8-13) is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety protocols and logistical plans for the operational use and disposal of Neurotensin(8-13), ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Neurotensin(8-13) is a research-grade peptide that requires careful handling. While the hazards of this material have not been exhaustively investigated, it may be harmful if swallowed, comes into contact with skin, or is inhaled.[1] Inhalation of the lyophilized powder may cause respiratory tract irritation.[1] Therefore, adherence to proper PPE protocols is mandatory.
The following table summarizes the recommended personal protective equipment when handling Neurotensin(8-13) in both its lyophilized and reconstituted forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes of reconstituted solutions and airborne particles of the lyophilized powder.[2][3] |
| Face Shield | Recommended in conjunction with safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their chemical resistance and to prevent skin contact. |
| Respiratory Protection | Dust Mask (N95) or Respirator | Necessary when handling the lyophilized powder to prevent inhalation of fine particles. The specific type of respirator should be determined by a risk assessment, especially in poorly ventilated areas. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Neurotensin(8-13) minimizes the risk of exposure and contamination. The following workflow outlines the key steps from receiving the compound to its final disposal.
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
Store the lyophilized peptide at -20°C in a tightly sealed container.
2. Reconstitution and Aliquoting:
-
Before opening the vial, bring it to room temperature to prevent condensation.
-
All handling of the lyophilized powder and reconstitution should be performed in a chemical fume hood or a designated area with local exhaust ventilation to minimize inhalation risk.
-
Wear all recommended PPE, including a dust mask or respirator.
-
Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the supplier). To avoid degradation, gently swirl or vortex the vial to dissolve the peptide; do not shake vigorously.
-
To prevent repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted solution into smaller, single-use volumes.
3. Experimental Use:
-
Clearly label all tubes containing the reconstituted peptide with the chemical name, concentration, and date of preparation.
-
When using the peptide solution in experiments, continue to wear appropriate PPE to prevent skin and eye contact.
Disposal Plan
Proper disposal of Neurotensin(8-13) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Contaminated Materials | All materials that have come into contact with Neurotensin(8-13), such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container. |
| Unused Peptide Solutions | Unused or waste solutions containing Neurotensin(8-13) should be collected as chemical waste. Do not pour down the drain. |
| General Disposal Guidelines | All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. |
Emergency Procedures
In the event of exposure, take the following immediate actions:
-
Inhalation: If the powder is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if irritation or discomfort persists.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and copious amounts of water. Seek medical attention if irritation occurs.
-
Eye Contact: If the substance comes into contact with the eyes, immediately flush them with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician.
By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
